Inulobiose
Description
Structure
2D Structure
Properties
CAS No. |
470-58-6 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3S,4R,5R)-1-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C12H22O11/c13-1-5(16)8(18)9(19)6(17)3-22-12(4-15)11(21)10(20)7(2-14)23-12/h5,7-11,13-16,18-21H,1-4H2/t5-,7-,8-,9-,10-,11+,12-/m1/s1 |
InChI Key |
QGQYPBMXRYBEPG-SWONWRTFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)O)O)O)O |
Synonyms |
1-O-beta-D-fructo-furanosyl-D-fructose inulobiose |
Origin of Product |
United States |
Foundational & Exploratory
Inulobiose: A Technical Guide to its Discovery, Natural Sources, and Analysis
An In-depth Whitepaper for Researchers and Drug Development Professionals
October 2025
Abstract
Inulobiose, a disaccharide composed of two fructose units linked by a β-(2→1) glycosidic bond, is a fundamental component of inulin-type fructans.[1] As a subject of growing interest in nutritional science and pharmacology, a comprehensive understanding of its origins, quantification, and biological significance is paramount. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, enzymatic production, and analysis. Quantitative data on the fructan content of key plant sources are presented, alongside protocols for laboratory-scale analysis. Furthermore, the biological fate of this compound as a prebiotic is illustrated through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of fructans and their derivatives.
Discovery and Chemical Profile of this compound
The discovery of this compound is intrinsically linked to the broader history of research into inulin, a storage polysaccharide found in numerous plant species. While inulin itself was first identified in 1804 by Valentin Rose from the roots of Inula helenium, the specific characterization of its constituent oligosaccharides, including the disaccharide this compound, occurred later with the advancement of chemical and analytical techniques. This compound, with the chemical formula C₁₂H₂₂O₁₁, is systematically named β-D-fructofuranosyl-(2→1)-β-D-fructopyranose.[1] Its defining feature is the β-(2→1) glycosidic linkage between the two fructose units. This linkage is resistant to hydrolysis by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon and function as a prebiotic.[2]
Natural Sources of this compound
This compound is not typically found as a free disaccharide in significant quantities in nature. Instead, it is a structural component of inulin and shorter-chain fructooligosaccharides (FOS). Therefore, the primary natural sources of this compound are plants that utilize inulin-type fructans as carbohydrate storage molecules. The concentration of these fructans, and by extension the potential yield of this compound, varies depending on the plant species, cultivar, and environmental conditions.
The most commercially significant and well-studied sources of inulin-type fructans include:
-
Chicory (Cichorium intybus): The roots of the chicory plant are the most common commercial source of inulin.
-
Jerusalem Artichoke (Helianthus tuberosus): The tubers of this plant are rich in inulin.
-
Garlic (Allium sativum): Garlic cloves contain a notable amount of fructans.
-
Onion (Allium cepa): Similar to garlic, onions are a common dietary source of fructans.
Quantitative Data on Fructan Content in Natural Sources
The following table summarizes the quantitative data on the inulin and fructooligosaccharide (FOS) content in key natural sources. It is important to note that this compound (F2) is the simplest inulin-type fructan, and its concentration is a fraction of the total FOS content.
| Plant Source | Plant Part | Analyte | Concentration (% of Fresh Weight) | Concentration (mg/g Dry Weight) | Reference(s) |
| Jerusalem Artichoke | Tubers | Inulin | 8.16 - 13.46% | - | [3][4] |
| Jerusalem Artichoke | Tubers | Inulin | 7 - 30% | 500 - 600 mg/g | [5][6] |
| Red Onion | Bulb | Inulin-FOSs | 3.7 g / 100 g | - | [7][8] |
| Onion | Bulb | Total FOS | 2.0% | - | [9] |
| Onion | Bulb | Inulin | 1.6% | - | [9] |
| Garlic | Clove | FOS | 4.55 - 7.19% | - | [10] |
| Chicory | Root | Inulin | - | 99% total oligosaccharide yield after hydrolysis | [11] |
Experimental Protocols
Extraction of Inulin-Type Fructans from Plant Material (General Protocol)
This protocol provides a general method for the extraction of inulin and FOS from plant sources like chicory roots or Jerusalem artichoke tubers.
Materials:
-
Fresh plant material (e.g., chicory roots, Jerusalem artichoke tubers)
-
Deionized water
-
Ethanol (95%)
-
Homogenizer/blender
-
Centrifuge and centrifuge tubes
-
Water bath
-
Filter paper
Procedure:
-
Sample Preparation: Thoroughly wash and chop the fresh plant material into small pieces.
-
Homogenization: Homogenize the plant material with deionized water (e.g., 1:5 w/v).
-
Hot Water Extraction: Heat the homogenate in a water bath at 80-90°C for 1-2 hours with occasional stirring.[11]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20 minutes to pellet solid debris.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the soluble fructans.
-
Ethanol Precipitation: Add 3 volumes of chilled absolute ethanol to the supernatant and incubate at 4°C overnight to precipitate the inulin.[11]
-
Inulin Recovery: Centrifuge the mixture to pellet the precipitated inulin. Discard the supernatant.
-
Drying: Dry the inulin pellet, for example, by lyophilization or in a vacuum oven.
Enzymatic Production of this compound from Inulin
This protocol describes the enzymatic hydrolysis of inulin to produce a mixture of inulooligosaccharides, including this compound.
Materials:
-
Extracted inulin
-
Endo-inulinase (e.g., from Aspergillus niger)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Water bath
-
Reaction vials
Procedure:
-
Substrate Preparation: Dissolve the extracted inulin in 0.1 M sodium acetate buffer (pH 5.0) to a desired concentration (e.g., 50-150 g/L).[12]
-
Enzyme Addition: Add endo-inulinase to the inulin solution. The enzyme dosage can be optimized, for example, starting with 60 Units per gram of inulin.[12]
-
Incubation: Incubate the reaction mixture in a shaking water bath at 55°C.[12]
-
Reaction Monitoring: Take aliquots at different time intervals (e.g., 0, 1, 2, 4, 6, 8 hours) to monitor the progress of the hydrolysis.
-
Enzyme Inactivation: Stop the reaction by heating the aliquots at 100°C for 10 minutes to denature the enzyme.[13]
-
Analysis: Analyze the resulting inulooligosaccharide mixture using HPAEC-PAD.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for this compound Analysis
HPAEC-PAD is a highly sensitive and specific method for the separation and quantification of carbohydrates, including this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pulsed amperometric detector (PAD) with a gold electrode.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).[14]
Reagents:
-
Eluent A: Deionized water
-
Eluent B: Sodium hydroxide solution (e.g., 100 mM)
-
Eluent C: Sodium acetate solution (e.g., 1 M in 100 mM NaOH)
Chromatographic Conditions (Example Gradient):
-
Column: Dionex CarboPac PA200
-
Flow Rate: 0.8 mL/min[15]
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-12 min: Linear gradient from 100% Eluent B to 82% Eluent B and 18% Eluent C.[15]
-
Followed by a column wash and re-equilibration step.
-
-
PAD Settings: Use a standard quadruple-potential waveform for carbohydrate detection.
Sample Preparation:
-
Dilute the samples from the enzymatic hydrolysis or plant extracts in deionized water to an appropriate concentration.
-
Filter the samples through a 0.22 µm syringe filter before injection.[15]
Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Integrate the peak area corresponding to this compound in the sample chromatograms and quantify using the calibration curve.
Visualization of this compound-Related Pathways
While specific intracellular signaling pathways directly triggered by this compound are not extensively characterized, its primary biological role is as a prebiotic. The following diagrams illustrate the experimental workflow for its production and its fate in the gut microbiome.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Inulin Content in Selected Accessions of Jerusalem Artichoke (Helianthus tuberosus L.) [heliajournal.org]
- 5. cropj.com [cropj.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential of Inulin-Fructooligosaccharides Extract Produced from Red Onion (Allium cepa var. viviparum (Metz) Mansf.) as an Alternative Prebiotic Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitechnol.com [scitechnol.com]
- 10. Optimization of the Ultrasound Operating Conditions for Extraction and Quantification of Fructooligosaccharides from Garlic (Allium sativum L.) via High-Performance Liquid Chromatography with Refractive Index Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of Short Chain Fructo-oligosaccharides from Inulin of Chicory Root Using Fungal Endoinulinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Optimization of Inulin Hydrolysis by Penicillium lanosocoeruleum Inulinases and Efficient Conversion Into Polyhydroxyalkanoates [frontiersin.org]
- 14. High-performance anion-exchange chromatography coupled with pulsed amperometric detection and capillary zone electrophoresis with indirect ultra violet detection as powerful tools to evaluate prebiotic properties of fructooligosaccharides and inulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Inulobiose vs. Other Fructooligosaccharides (FOS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructooligosaccharides (FOS) are a class of prebiotics known for their beneficial effects on gut health and immunomodulation. This technical guide provides an in-depth comparison of inulobiose, a disaccharide composed of two fructose units, with other common FOS, namely 1-kestose (trisaccharide) and nystose (tetrasaccharide). It delves into their structural differences, comparative prebiotic and immunomodulatory activities, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate further research in this area.
Introduction to Fructooligosaccharides (FOS)
Fructooligosaccharides are naturally occurring oligosaccharides found in various plants, including chicory root, Jerusalem artichoke, and garlic.[1][2] They consist of short chains of fructose molecules linked by β-(2→1) glycosidic bonds, often with a terminal glucose unit.[1][3] Due to this linkage, FOS are resistant to hydrolysis by human digestive enzymes and are selectively fermented by beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[2][3][4] This selective fermentation underlies their prebiotic effect, leading to the production of short-chain fatty acids (SCFAs) and modulation of the gut microbiota and immune system.[5][6]
FOS can be categorized based on their degree of polymerization (DP) and production method. Short-chain FOS (sc-FOS) typically have a DP of 2-9, while inulin is a longer-chain fructan with a DP that can exceed 60.[7][8] FOS can be produced by the enzymatic hydrolysis of inulin or through the transfructosylation of sucrose.[3][9]
This guide focuses on the comparative analysis of three key FOS molecules:
-
This compound (F2): A disaccharide consisting of two fructose units linked by a β-(2→1) glycosidic bond.[10] It is the simplest fructooligosaccharide derived from inulin hydrolysis.[11]
-
1-Kestose (GF2): A trisaccharide composed of one glucose unit and two fructose units.[12]
-
Nystose (GF3): A tetrasaccharide containing one glucose unit and three fructose units.[12]
Structural and Physicochemical Properties
The structural differences between this compound, 1-kestose, and nystose influence their physicochemical properties, such as solubility and fermentation rate.
| Fructooligosaccharide | Chemical Formula | Degree of Polymerization (DP) | Structure |
| This compound | C₁₂H₂₂O₁₁ | 2 | Fructose-Fructose (β-2→1) |
| 1-Kestose | C₁₈H₃₂O₁₆ | 3 | Glucose-(β-2→1)-Fructose-(β-2→1)-Fructose |
| Nystose | C₂₄H₄₂O₂₁ | 4 | Glucose-(β-2→1)-Fructose-(β-2→1)-Fructose-(β-2→1)-Fructose |
Table 1: Structural comparison of this compound, 1-Kestose, and Nystose.
Generally, shorter-chain FOS like this compound and 1-kestose exhibit higher solubility and are more rapidly fermented in the proximal colon compared to longer-chain fructans like inulin.[7][8]
Comparative Prebiotic Activity
The prebiotic activity of FOS is primarily attributed to their ability to selectively stimulate the growth of beneficial gut bacteria and the subsequent production of SCFAs.
In Vitro Fermentation and Gut Microbiota Modulation
Studies have shown that shorter-chain FOS may exert a more potent prebiotic effect. For instance, 1-kestose has been reported to have a superior bifidogenic effect compared to nystose and longer-chain FOS in both in vitro and in vivo models.[13][14] While direct comparative data for this compound is less abundant, its simple structure suggests it would be readily fermented by fructolytic bacteria.
| FOS Type | Key Bacterial Genera Stimulated | Primary SCFA Produced | Reference |
| This compound | Bifidobacterium, Lactobacillus (presumed) | Acetate, Lactate (presumed) | [10] |
| 1-Kestose | Bifidobacterium, Faecalibacterium prausnitzii | Butyrate, Acetate, Propionate | [13][15] |
| Nystose | Bifidobacterium, Lactobacillus | Acetate, Propionate | [12] |
| Inulin (for comparison) | Bifidobacterium, Anaerostipes | Acetate, Propionate, Butyrate | [7] |
Table 2: Comparative effects of different FOS on gut microbiota and SCFA production.
Short-Chain Fatty Acid (SCFA) Production
The fermentation of FOS leads to the production of SCFAs, mainly acetate, propionate, and butyrate, which have numerous health benefits, including serving as an energy source for colonocytes, modulating gut motility, and exerting anti-inflammatory effects.[7][16] The profile of SCFAs produced can vary depending on the specific FOS and the composition of the individual's gut microbiota.
Comparative Immunomodulatory Effects
FOS can modulate the immune system both directly, by interacting with immune cells in the gut-associated lymphoid tissue (GALT), and indirectly, through the actions of SCFAs and modulation of the gut microbiota.[6][17][18]
Modulation of Immune Cell Responses
Inulin-type fructans have been shown to activate immune cells in Peyer's patches and modulate cytokine production.[6][17] SCFAs, particularly butyrate, can inhibit histone deacetylases, leading to anti-inflammatory effects. The immunomodulatory effects are likely dependent on the type of FOS and the resulting SCFA profile.
| FOS Type | Reported Immunomodulatory Effect | Potential Mechanism | Reference |
| This compound | Anti-inflammatory (presumed) | SCFA production, direct interaction with immune cells (presumed) | |
| 1-Kestose | Stimulation of butyrate-producing bacteria with anti-inflammatory properties | Increased butyrate production | [15] |
| Nystose | General prebiotic-mediated immunomodulation | SCFA production, gut barrier enhancement | [19] |
| Inulin (for comparison) | Activation of GALT immune cells, increased sIgA | Direct interaction, SCFA production | [6][17] |
Table 3: Comparative immunomodulatory effects of different FOS.
Signaling Pathways
The immunomodulatory effects of FOS are mediated through various signaling pathways. Bacterial components, such as lipopolysaccharide (LPS), can activate Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades like the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines. FOS and their fermentation products can modulate these pathways.
TLR4, NF-κB, and MAPK Signaling
FOS can modulate this pathway by altering the gut microbiota composition, thereby reducing LPS levels, and through the production of SCFAs which have direct inhibitory effects on NF-κB activation.
Experimental Protocols
Enzymatic Production of this compound and other FOS from Inulin
Objective: To produce a mixture of FOS, including this compound, by the controlled enzymatic hydrolysis of inulin.
Materials:
-
Inulin from chicory root (Sigma-Aldrich)
-
Endoinulinase (e.g., from Aspergillus niger, Novozymes)
-
Sodium acetate buffer (50 mM, pH 5.0)
-
Water bath or incubator at 55°C
-
Reaction tubes
-
Ethanol (96%)
-
Centrifuge
Procedure:
-
Prepare a 10% (w/v) inulin solution in 50 mM sodium acetate buffer (pH 5.0). Heat gently to dissolve completely.
-
Pre-warm the inulin solution to 55°C.
-
Add endoinulinase to the inulin solution at a concentration of 10 U/g of inulin.
-
Incubate the reaction mixture at 55°C with gentle agitation.
-
Take samples at different time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the hydrolysis process.
-
To stop the reaction, add four volumes of 96% ethanol to the sample and vortex vigorously. This will precipitate the larger inulin molecules.
-
Centrifuge the samples to pellet the unhydrolyzed inulin.
-
Analyze the supernatant for FOS content using HPLC-RID.[9]
HPLC-RID Analysis of FOS
Objective: To separate and quantify this compound, 1-kestose, and nystose.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index Detector (RID)
-
Carbohydrate analysis column (e.g., Aminex HPX-87C or a similar column suitable for sugar analysis)
Chromatographic Conditions:
-
Mobile Phase: Degassed deionized water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 85°C
-
Detector Temperature: 40°C
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of this compound, 1-kestose, and nystose of known concentrations in deionized water.
-
Filter the standards and samples through a 0.45 µm syringe filter before injection.
-
Generate a calibration curve for each FOS by injecting the standard solutions and plotting peak area against concentration.
-
Inject the samples from the enzymatic hydrolysis and determine the concentration of each FOS by comparing their peak areas to the calibration curves.[3][20]
In Vitro Fermentation with Human Fecal Microbiota
Objective: To assess the prebiotic potential of this compound, 1-kestose, and nystose by measuring their fermentation by human gut microbiota.
Materials:
-
Fresh fecal samples from healthy donors
-
Anaerobic chamber
-
Basal fermentation medium (e.g., containing peptone, yeast extract, and salts)
-
This compound, 1-kestose, nystose, and a negative control (e.g., no added carbohydrate)
-
Sterile anaerobic tubes or a batch culture fermentation system
-
Gas chromatograph (for SCFA analysis)
-
DNA extraction kit and sequencing platform (for microbiota analysis)
Procedure:
-
Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.
-
Inoculate the basal fermentation medium with the fecal slurry (e.g., 5% v/v).
-
Add the test FOS (this compound, 1-kestose, or nystose) to the inoculated medium at a final concentration of 1% (w/v). Include a control with no added carbohydrate.
-
Incubate the cultures anaerobically at 37°C for 24-48 hours.
-
At different time points (e.g., 0, 12, 24, 48 hours), collect samples for SCFA and microbiota analysis.
-
For SCFA analysis, acidify the samples, extract the SCFAs, and analyze them by gas chromatography.
-
For microbiota analysis, extract bacterial DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the microbial community composition.[1][21][22]
Caco-2 Cell Permeability Assay
Objective: To evaluate the effect of FOS on the integrity of an in vitro model of the intestinal barrier.
Materials:
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (paracellular permeability marker)
-
This compound, 1-kestose, nystose
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the TEER. A stable TEER reading above 250 Ω·cm² indicates a well-formed barrier.
-
Treat the apical side of the Caco-2 monolayers with different FOS (e.g., 1 mg/mL) for a specified period (e.g., 24 hours).
-
After treatment, measure the TEER again to assess any changes in barrier integrity.
-
To measure paracellular permeability, add Lucifer yellow to the apical chamber and incubate for 2 hours.
-
Collect samples from the basolateral chamber and measure the fluorescence of Lucifer yellow to determine the amount that has passed through the monolayer. An increase in Lucifer yellow permeability indicates a disruption of the tight junctions.[23][24][25]
Immunomodulation Assay using LPS-stimulated RAW 264.7 Macrophages
Objective: To investigate the immunomodulatory effects of FOS on macrophage activation.
Materials:
-
RAW 264.7 macrophage cell line (ATCC)
-
DMEM with supplements
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, 1-kestose, nystose
-
ELISA kits for measuring cytokines (e.g., TNF-α, IL-6, IL-10)
-
Griess reagent for nitric oxide (NO) measurement
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the test FOS for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (IL-10) in the supernatant using ELISA kits.
-
Measure the production of nitric oxide (NO), another marker of macrophage activation, in the supernatant using the Griess reagent.[2][26][27]
Conclusion
This compound, as the simplest β-(2→1) linked fructooligosaccharide, represents a key molecule for understanding the structure-function relationship of FOS. While current research suggests that shorter-chain FOS like 1-kestose may have more potent prebiotic effects than longer-chain inulin, more direct comparative studies are needed to fully elucidate the specific benefits of this compound versus other sc-FOS like 1-kestose and nystose. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative research, which is crucial for the targeted development of FOS-based functional foods and therapeutics. Further investigation into the precise molecular interactions and signaling pathways modulated by these individual FOS will provide a deeper understanding of their health-promoting mechanisms.
References
- 1. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]
- 2. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of inulin and fructooligosaccharides on gut microbiota composition and glycemic metabolism in overweight/obese and healthy individuals: a randomized, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfds.journals.ekb.eg [jfds.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 15. mdpi.com [mdpi.com]
- 16. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin [mdpi.com]
- 17. Randomised clinical study: inulin short‐chain fatty acid esters for targeted delivery of short‐chain fatty acids to the human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK signaling pathway | Abcam [abcam.com]
- 19. mdpi.com [mdpi.com]
- 20. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Inulobiose: A Technical Guide for Researchers and Drug Development Professionals
Inulobiose, a disaccharide composed of two fructose units linked by a β-(2,1) glycosidic bond, represents the fundamental building block of inulin-type fructans. While much of the existing research has focused on the broader effects of inulin and fructooligosaccharides (FOS), the specific biological activities of this compound are of increasing interest to researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the core biological significance of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.
Prebiotic Activity and Gut Microbiota Modulation
This compound, as the simplest inulin-type fructan, is a readily fermentable carbohydrate for specific beneficial members of the gut microbiota. Its small size allows for rapid utilization by bacteria possessing the necessary enzymatic machinery.
Selective Fermentation by Probiotic Bacteria
This compound serves as a selective substrate for the growth of beneficial gut bacteria, particularly species of Bifidobacterium and Lactobacillus.[1][2][3] This selective fermentation contributes to a positive shift in the gut microbial composition, a hallmark of prebiotic activity.
Table 1: Fermentation of Inulin-Type Fructans by Probiotic Bacteria
| Bacterial Species | Substrate | Key Findings | Reference |
| Bifidobacterium spp. | Inulin/Oligofructose | Different species exhibit distinct fermentation kinetics and substrate preferences. Some strains preferentially degrade shorter chains first. | [4][5] |
| Lactobacillus plantarum | Inulin | In the presence of 1% inulin, the maximum specific growth rate increased from 0.37 to 0.49 h⁻¹, and the generation time was reduced from 1.85 h to 1.40 h. | [1] |
| Faecalibacterium prausnitzii | Inulin | Inulin consumption leads to an increase in the abundance of F. prausnitzii.[1][6] This bacterium produces significant amounts of butyrate and excess fructose from inulin degradation. | [4][7] |
| Bifidobacterium adolescentis | Inulin | Showed a strong positive response to inulin consumption, with its population increasing from 0.89% to 3.9% of the total microbiota. | [1][8] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[8] These metabolites play a crucial role in maintaining gut homeostasis and have systemic effects on host health.
Table 2: Short-Chain Fatty Acid Production from Inulin-Type Fructan Fermentation
| Study Type | Substrate | SCFA Production | Key Quantitative Data | Reference |
| In vivo (Human) | 15g Inulin | Acetate, Propionate, Butyrate | Estimated colonic production over 12h: Acetate (137 ± 75 mmol), Propionate (11 ± 9 mmol), Butyrate (20 ± 17 mmol). | [9] |
| In vitro (Human Fecal Microbiota) | Inulin | Butyrate | Elevated butyrate concentration observed. | [10] |
| In vitro (Faecalibacterium prausnitzii) | Inulin | Butyrate, Fructose | Butyrate levels increase most during the exponential growth phase. | [7] |
Immunomodulatory and Anti-inflammatory Effects
This compound and its fermentation products, particularly SCFAs, are emerging as significant modulators of the host immune system. These effects are mediated through direct interactions with immune cells and indirect mechanisms involving the gut microbiota.
Modulation of Cytokine Production
Inulin-type fructans have been shown to influence the production of both pro- and anti-inflammatory cytokines. This modulation can help to create a more balanced and less inflammatory environment in the gut.
Table 3: Effects of Inulin-Type Fructans on Cytokine Production
| Cell Type | Stimulus | Effect of Inulin/FOS | Cytokine Change | Reference |
| Caco-2 cells | Enterohemorrhagic E. coli (EHEC) | Increased IL-10 and TGF-β expression. | ↑ IL-10, ↑ TGF-β | [7] |
| HT-29 cells | TNF-α | Inhibition of IL-8 secretion. | ↓ IL-8 | [11][12][13] |
| Caco-2 cells | Lipopolysaccharide (LPS) | Increased gene expression of pro-inflammatory cytokines. | ↑ IL-1β, ↑ TNF-α, ↑ IL-18 | [14][15][16] |
Influence on Intestinal Barrier Function
The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. Inulin-type fructans can enhance barrier function by modulating the expression of tight junction proteins.
Table 4: Effects of Inulin on Tight Junction Protein Expression in Caco-2 Cells
| Condition | Tight Junction Protein | Effect of Inulin Pretreatment | Reference |
| LPS-induced damage | Claudin-1, Claudin-2 | Prevented downregulation. | [14][15][16][17] |
| LPS-induced damage | Occludin | Significantly upregulated gene expression. | [14][15][16][17] |
| Normal | Zonulin | Zonulin alters the expression of endothelial tight junctions. | [18] |
Signaling Pathways
The biological effects of this compound and other fructans are mediated through complex signaling pathways. While direct evidence for this compound is still emerging, studies on inulin suggest the involvement of key inflammatory and immune-regulatory pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Enzymatic Synthesis of this compound
Objective: To synthesize this compound from sucrose using inulosucrase.
Materials:
-
Inulosucrase (e.g., from Lactobacillus gasseri DSM 20604)[19]
-
Sucrose
-
25 mM Sodium acetate buffer (pH 5.2)[19]
-
1 mM CaCl₂[19]
Procedure:
-
Prepare a reaction mixture containing sucrose (e.g., 300 g/L) in sodium acetate buffer with CaCl₂.[19]
-
Add purified inulosucrase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 55°C for L. gasseri inulosucrase).[19]
-
Monitor the reaction over time by taking aliquots and stopping the reaction by heating (e.g., 100°C for 5 min).[19]
-
Analyze the products by HPLC to determine the yield of this compound.
Quantification of this compound by HPLC-RID
Objective: To quantify the concentration of this compound in a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index Detector (RID)
Chromatographic Conditions:
-
Injection Volume: 20 µL
Procedure:
-
Prepare a series of this compound standards of known concentrations to create a calibration curve.
-
Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
In Vitro Fermentation of this compound
Objective: To assess the fermentability of this compound by gut microbiota and measure SCFA production.
Materials:
-
Fresh human fecal samples
-
Anaerobic chamber or system
-
Sterile, pre-reduced basal medium[22]
-
This compound
-
pH-controlled fermenters or batch culture tubes[5]
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples in a sterile, anaerobic buffer.[23]
-
In an anaerobic chamber, dispense the basal medium into fermentation vessels.
-
Add this compound as the sole carbohydrate source to the experimental vessels. Include a control vessel with no added carbohydrate.
-
Inoculate the vessels with the fecal slurry.
-
Incubate the cultures at 37°C under anaerobic conditions.[5]
-
Collect samples at various time points (e.g., 0, 6, 12, 24 hours) for SCFA analysis and microbial community analysis.
-
Stop the fermentation by flash-freezing the samples in liquid nitrogen.
Measurement of Short-Chain Fatty Acids by GC-FID
Objective: To quantify the concentrations of acetate, propionate, and butyrate in fermentation samples.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary column suitable for SCFA analysis (e.g., DB-FFAP)[10]
Sample Preparation (Liquid-Liquid Extraction):
-
Acidify the fermentation sample with an acid (e.g., HCl).[14][20]
-
Add an internal standard (e.g., 2-ethylbutyric acid).[14]
-
Extract the SCFAs with an organic solvent (e.g., diethyl ether).[20]
-
Centrifuge to separate the phases and collect the organic layer.
-
Analyze the organic extract by GC-FID.
GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium
-
Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to separate the different SCFAs.[10]
Procedure:
-
Prepare a mixed standard solution containing known concentrations of acetate, propionate, butyrate, and the internal standard.
-
Create a calibration curve by injecting the standards into the GC-FID.
-
Inject the prepared samples.
-
Identify the SCFA peaks based on their retention times compared to the standards.
-
Quantify the concentration of each SCFA by comparing its peak area to the internal standard and the calibration curve.
Future Directions and Drug Development Implications
The study of this compound holds significant promise for the development of novel prebiotics, synbiotics, and immunomodulatory drugs. Its well-defined structure and small size may offer advantages in terms of targeted delivery and specific biological activity compared to more complex fructan mixtures.
Future research should focus on:
-
Head-to-head comparisons: Directly comparing the prebiotic and immunomodulatory effects of pure this compound with longer-chain inulin and FOS.
-
Dose-response studies: Determining the optimal dosage of this compound for achieving desired biological effects.
-
Mechanism of action: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
Clinical trials: Evaluating the efficacy of this compound in human studies for conditions such as inflammatory bowel disease, metabolic syndrome, and immune-related disorders.
By building a deeper understanding of the biological significance of this compound, researchers and drug development professionals can unlock its potential to improve human health.
References
- 1. Effect of inulin on the human gut microbiota: stimulation of Bifidobacterium adolescentis and Faecalibacterium prausnitzii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utilization of diverse oligosaccharides for growth by Bifidobacterium and Lactobacillus species and their in vitro co-cultivation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inulin-grown Faecalibacterium prausnitzii cross-feeds fructose to the human intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Kinetic Analysis of Fermentation of Prebiotic Inulin-Type Fructans by Bifidobacterium Species Reveals Four Different Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. scispace.com [scispace.com]
- 10. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) [mdpi.com]
- 11. Anti-inflammatory activity of probiotic Bifidobacterium: enhancement of IL-10 production in peripheral blood mononuclear cells from ulcerative colitis patients and inhibition of IL-8 secretion in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probiotics inhibit TNF-α-induced interleukin-8 secretion of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lactobacillus plantarum Lipoteichoic Acid Alleviates TNF-α-Induced Inflammation in the HT-29 Intestinal Epithelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inulin Protects Caco-2 Cells Against Lipopolysaccharide-Induced Epithelial Barrier Dysfunction [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of inulin polymerization degree on various properties of synbiotic fermented milk including Lactobacillus acidophilus La-5 and Bifidobacterium animalis Bb-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. dwscientific.com [dwscientific.com]
The Inulobiose Biosynthesis Pathway in Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inulobiose, a disaccharide composed of two β-linked fructose units, is a key component of the inulin-type fructan metabolic pathway in a variety of plant species. As a fructooligosaccharide (FOS), this compound is of significant interest to the pharmaceutical and nutraceutical industries due to its prebiotic properties and potential applications in drug delivery and formulation. Understanding the biosynthesis of this compound is crucial for its targeted production and for the metabolic engineering of crops with enhanced FOS content. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, including the core enzymes, regulatory mechanisms, and detailed experimental protocols for its study.
The Core Biosynthesis Pathway
This compound biosynthesis is intricately linked with the overall process of fructan synthesis, which occurs primarily in the vacuole of plant cells. The pathway utilizes sucrose as the primary substrate, which is transported from the cytoplasm into the vacuole.
The key enzymatic steps leading to the formation of this compound are:
-
Initiation of Fructan Synthesis: The pathway is initiated by the enzyme Sucrose:sucrose 1-fructosyltransferase (1-SST) . This enzyme catalyzes the transfer of a fructosyl group from one sucrose molecule to another, producing the trisaccharide 1-kestose and releasing a molecule of glucose.[1][2]
-
This compound Synthesis via 6G-FFT: The direct synthesis of this compound has been demonstrated to be catalyzed by the enzyme Fructan:fructan 6G-fructosyltransferase (6G-FFT) , particularly in plants like onion.[3] This enzyme can utilize 1-kestose as a fructosyl donor and free fructose as an acceptor to produce this compound.[3] The 6G-FFT enzyme exhibits a dual activity, also contributing to the elongation of fructan chains.
-
Potential Role of 1-FFT: The enzyme Fructan:fructan 1-fructosyltransferase (1-FFT) is primarily responsible for the elongation of inulin-type fructans by transferring fructosyl residues from one fructan molecule to another. While its direct role in synthesizing the disaccharide this compound is less characterized, it is a key player in the overall fructan pool from which this compound can be derived.
The biosynthesis of this compound is a dynamic process, with the concentration of this disaccharide being dependent on the relative activities of the synthesizing and degrading enzymes, as well as the availability of substrates within the vacuole.
Quantitative Data on this compound Biosynthesis
Quantitative data on the kinetic properties of the enzymes directly involved in this compound synthesis is limited. Most available data pertains to the overall synthesis of fructooligosaccharides (FOS). The following table summarizes available and estimated quantitative data relevant to the this compound biosynthesis pathway.
| Parameter | Value | Plant/Enzyme Source | Notes and Citations |
| Substrate Concentrations | |||
| Vacuolar Sucrose | 3 - 58% of total cellular sucrose | Arabidopsis thaliana | The concentration of sucrose in the vacuole is highly variable and depends on cell type and environmental conditions.[1] |
| Vacuolar Fructose | ~17 µmol g⁻¹ FW | Nicotiana benthamiana | Fructose concentration can fluctuate based on invertase activity and sucrose metabolism.[1] |
| Enzyme Kinetic Parameters (General FOS Synthesis) | Specific kinetic data for this compound synthesis is not readily available. The following are for general fructosyltransferase activity. | ||
| 1-SST (Km for Sucrose) | Not Reported | Various | - |
| 1-FFT (Km for 1-kestose) | Not Reported | Chicory, Globe Thistle | While specific Km values are not provided, studies indicate chicory 1-FFT has a high affinity for sucrose and 1-kestose as acceptor substrates. |
| 6G-FFT (Km for 1-kestose) | Not Reported | Perennial ryegrass | - |
| Product Yields | |||
| This compound Concentration | Not specifically reported | Various | Inulin-containing plants like Jerusalem artichoke can have inulin contents ranging from 8.16% to 13.46% of fresh weight. The proportion of this compound within this fructan pool is not well documented. |
| FOS Yield (enzymatic synthesis) | up to 67% | Aspergillus niger inulinase | This represents the total conversion of sucrose and inulin to FOS, not specifically this compound. |
Signaling and Regulation
The biosynthesis of this compound, as part of the fructan metabolic pathway, is tightly regulated by a complex network of signaling molecules and transcription factors. This regulation allows plants to modulate fructan accumulation in response to developmental cues and environmental stresses.
Key Regulatory Components:
-
Sucrose Signaling: Sucrose is not only a substrate but also a key signaling molecule that induces the expression of fructan biosynthesis genes.[4] High cellular sucrose levels, often resulting from conditions where photosynthesis exceeds carbon utilization (e.g., low temperatures), trigger the fructan synthesis pathway.[4]
-
Transcription Factors:
-
TaMYB13: In wheat, the R2R3-MYB transcription factor TaMYB13-1 has been shown to be a positive regulator of fructan synthesis. It activates the promoters of key fructosyltransferase genes, including 1-SST and 6-SFT.
-
CiMYB17: In chicory, the stress-induced R2R3-MYB transcription factor CiMYB17 activates the promoters of genes involved in both fructan synthesis (1-SST, 1-FFT) and degradation. This suggests a role in remodeling the fructan pool during stress responses.
-
-
Hormonal Regulation:
-
Abscisic Acid (ABA): ABA, a key stress hormone, can induce the expression of CiMYB17, leading to increased fructan synthesis under stress conditions.
-
Auxins: Auxins have been shown to increase the activity of fructan biosynthesis enzymes.
-
Ethylene and Gibberellins (GA): These hormones appear to have a repressive effect on the transcript levels of fructosyltransferases.
-
Experimental Protocols
Extraction of Fructooligosaccharides (including this compound) from Plant Tissue
This protocol is adapted for the extraction of FOS from inulin-rich plant tissues like chicory roots or Jerusalem artichoke tubers.
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
Deionized water
-
Ethanol (96-100%)
-
Mortar and pestle
-
Water bath
-
Centrifuge and centrifuge tubes
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For freeze-dried tissue, grinding can be done at room temperature.
-
Hot Water Extraction:
-
Weigh approximately 1 g of the powdered tissue into a centrifuge tube.
-
Add 10 mL of deionized water.
-
Incubate in a shaking water bath at 80°C for 30 minutes.
-
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet insoluble material.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble carbohydrates.
-
Ethanol Precipitation (Optional, for removing high DP fructans):
-
To the supernatant, add three volumes of chilled absolute ethanol.
-
Mix gently and incubate at 4°C for 1 hour to precipitate long-chain inulin.
-
Centrifuge at 10,000 x g for 15 minutes. The supernatant will contain the shorter-chain FOS, including this compound.
-
-
Sample Preparation for HPLC:
-
Take an aliquot of the supernatant (from step 4 or 5) and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
Quantification of this compound by HPLC-RID
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).
-
Column: A carbohydrate analysis column, such as a Shodex® Sugar SP0810 (300 x 8.0 mm) with a guard column, is recommended.
Chromatographic Conditions:
-
Mobile Phase: Degassed, HPLC-grade deionized water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL) in deionized water.
-
Calibration Curve: Inject each standard onto the HPLC system and record the peak area. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared plant extract onto the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.
In Vitro Enzyme Assay for 6G-FFT Activity
This assay measures the ability of a plant protein extract to synthesize FOS, including this compound, from 1-kestose and fructose.
Materials:
-
Plant protein extract
-
1-kestose solution (e.g., 100 mM)
-
Fructose solution (e.g., 100 mM)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5)
-
Water bath
-
HPLC system for product analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
50 µL Plant protein extract
-
25 µL 100 mM 1-kestose
-
25 µL 100 mM Fructose
-
50 µL Assay buffer
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-4 hours).
-
Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes.
-
Product Analysis: Centrifuge the terminated reaction to pellet any precipitated protein. Analyze the supernatant for the presence of this compound using the HPLC-RID method described above. A control reaction without the enzyme extract should be run in parallel.
Experimental Workflow
The following diagram outlines a comprehensive workflow for the investigation of the this compound biosynthesis pathway in a target plant species.
Conclusion
The biosynthesis of this compound is a specialized branch of the well-established fructan synthesis pathway in plants. While the key enzymes and regulatory factors are beginning to be understood, significant gaps remain in our knowledge, particularly concerning the specific enzyme kinetics and in planta concentrations of this compound. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate this important metabolic pathway. A deeper understanding of this compound biosynthesis will be instrumental in harnessing the potential of this prebiotic molecule for applications in human health and nutrition.
References
- 1. TaMYB13-1, a R2R3 MYB transcription factor, regulates the fructan synthetic pathway and contributes to enhanced fructan accumulation in bread wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. CiMYB17, a stress-induced chicory R2R3-MYB transcription factor, activates promoters of genes involved in fructan synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the β-(2→1) Glycosidic Bond of Inulobiose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inulobiose, a disaccharide composed of two fructose units, serves as a fundamental building block of inulin, a naturally occurring polysaccharide with significant interest in the pharmaceutical and food industries. The unique properties of inulin and its derivatives are largely dictated by the nature of the glycosidic bonds connecting the fructose monomers. This technical guide provides an in-depth exploration of the β-(2→1) glycosidic bond in this compound, offering a detailed overview of its chemical structure, quantitative geometric parameters, and the experimental protocols for its characterization. This document is intended to be a comprehensive resource for researchers and professionals engaged in carbohydrate chemistry, drug delivery, and nutritional science.
This compound, chemically known as 1-O-β-D-fructofuranosyl-D-fructose, is characterized by a β-(2→1) glycosidic linkage between two D-fructofuranose rings.[1] This specific linkage is pivotal to its classification as a fructan and distinguishes it from other disaccharides. The molecule's chemical formula is C₁₂H₂₂O₁₁, with a molecular weight of 342.3 g/mol .[1] Understanding the stereochemistry and conformational flexibility of this bond is crucial for elucidating the structure-function relationships of inulin-type fructans and for designing novel applications in areas such as prebiotic formulations and drug delivery systems.
The β-(2→1) Glycosidic Bond: A Closer Look
The glycosidic bond in this compound connects the anomeric carbon (C2) of one fructose unit to the hydroxyl group on the C1 carbon of the adjacent fructose unit. The "β" designation indicates that the substituent at the anomeric carbon of the furanose ring is on the same side as the CH₂OH group at C5. This β-configuration is a defining feature of inulin-type fructans and is responsible for their resistance to hydrolysis by human digestive enzymes, a key attribute for their prebiotic activity.[2]
Quantitative Data on Glycosidic Bond Geometry
| Torsion Angle | Definition | Low-Energy Conformation (approximate values) |
| φ (phi) | C1'-C2'-O1-C1 | +60° |
| ψ (psi) | C2'-O1-C1-C2 | ~180° |
| ω (omega) | O1-C1-C2-O2 | -60° |
Data sourced from conformational analysis of this compound by molecular mechanics.
These torsion angles define the spatial relationship between the two fructose rings and are crucial for determining the overall three-dimensional structure and flexibility of this compound and, by extension, inulin. The preference for a ψ angle of approximately 180° is a common feature for rings linked by three bonds.
Experimental Protocols for Characterization
The structural elucidation and confirmation of the β-(2→1) glycosidic bond in this compound rely on a combination of spectroscopic and chromatographic techniques, as well as enzymatic and chemical hydrolysis methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of carbohydrates. Both ¹H and ¹³C NMR are instrumental in confirming the presence and configuration of the glycosidic linkage.
Objective: To confirm the β-(2→1) glycosidic linkage and the furanose ring form of the fructose units in this compound.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of purified this compound in deuterium oxide (D₂O) to a final concentration of 10-20 mg/mL.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Analysis: Acquire a one-dimensional ¹H NMR spectrum. The anomeric proton signal is a key indicator. For a β-linkage, the anomeric proton typically appears as a doublet with a small coupling constant (J-value).
-
¹³C NMR Analysis: Acquire a one-dimensional ¹³C NMR spectrum. The chemical shift of the anomeric carbon (C2) is characteristic of the glycosidic linkage. The signals for the other carbon atoms provide information about the furanose ring structure.
-
2D NMR Experiments: To unequivocally assign all proton and carbon signals and to confirm the connectivity through the glycosidic bond, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). The HMBC experiment is particularly crucial as it shows long-range correlations between protons and carbons, including the key correlation between the anomeric proton (or carbon) of one fructose unit and the carbons (or protons) of the adjacent unit across the glycosidic bond.
Enzymatic Hydrolysis
Enzymatic hydrolysis with specific glycosidases provides a highly selective method for cleaving the glycosidic bond and confirming its type. Inulinases, which specifically target the β-(2→1) linkages in fructans, are the enzymes of choice.
Objective: To selectively hydrolyze the β-(2→1) glycosidic bond in this compound and identify the resulting monosaccharide products.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of this compound in a suitable buffer (e.g., sodium acetate buffer, pH 4.5-5.5). Prepare a solution of a purified endo- or exo-inulinase in the same buffer.
-
Reaction Setup: Mix the this compound solution with the inulinase solution. The enzyme-to-substrate ratio should be optimized for complete hydrolysis. Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37-50°C).
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Termination: Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes) or by the addition of a denaturing agent.
-
Product Analysis: Analyze the reaction products using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to identify the released fructose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and quantitative technique for the separation and analysis of carbohydrates. It can be used to assess the purity of this compound and to monitor the progress of hydrolysis reactions.
Objective: To separate and quantify this compound and its hydrolysis products.
Methodology:
-
Instrumentation: Utilize an HPLC system equipped with a carbohydrate analysis column (e.g., an amino-propyl or ligand-exchange column) and a refractive index (RI) detector.
-
Mobile Phase: The mobile phase is typically a mixture of acetonitrile and water. The exact ratio will depend on the column and the specific separation required. Isocratic elution is often sufficient for the analysis of disaccharides.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of fructose, glucose (if applicable), and this compound to generate a calibration curve.
-
Sample Injection: Inject a filtered and degassed sample of the this compound solution or the hydrolysis reaction mixture into the HPLC system.
-
Data Analysis: Identify and quantify the components in the sample by comparing their retention times and peak areas to those of the standards.
Visualizing the Glycosidic Bond and Experimental Workflow
To further aid in the understanding of the glycosidic bond in this compound and the experimental approaches to its characterization, the following diagrams are provided.
Caption: Chemical structure of this compound highlighting the β-(2→1) glycosidic bond.
References
The Core Biological Functions of Inulobiose: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Fructan in Biological Systems
Introduction
Inulobiose, a disaccharide composed of two fructose units linked by a β-(2→1) glycosidic bond, represents the simplest form of inulin-type fructans. While much of the existing research focuses on the broader categories of inulin and fructooligosaccharides (FOS), this compound as the fundamental building block plays a pivotal role in the prebiotic and physiological effects attributed to these compounds. This technical guide synthesizes the current understanding of the basic functions of this compound in biological systems, with a focus on its metabolism by the gut microbiota, its influence on intestinal barrier function, and its immunomodulatory and mineral absorption-enhancing properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological significance.
Production and Bioavailability
This compound is primarily produced for research and industrial purposes through the controlled enzymatic hydrolysis of inulin, a polysaccharide found in plants like chicory root.[1] Endo-inulinases are enzymes that randomly cleave the internal β-(2→1) linkages of inulin, yielding a mixture of fructooligosaccharides of varying degrees of polymerization (DP), including this compound (DP2).[2]
Due to the absence of β-fructofuranosidase enzymes in the human small intestine, this compound is not digested and absorbed in the upper gastrointestinal tract. Consequently, it transits to the colon intact, where it becomes a substrate for fermentation by the resident gut microbiota.
Core Biological Functions
The primary biological functions of this compound are mediated by its fermentation in the colon by specific bacterial species. This process leads to the production of short-chain fatty acids (SCFAs) and other metabolites that exert a range of physiological effects.
Prebiotic Activity and Microbiota Modulation
This compound serves as a selective substrate for the growth of beneficial gut bacteria, most notably Bifidobacterium and Faecalibacterium prausnitzii.[3] This selective stimulation of beneficial microbes is the hallmark of a prebiotic.
-
Bifidobacterium spp.: Numerous studies have demonstrated that short-chain FOS, including this compound, are readily fermented by various Bifidobacterium species, such as Bifidobacterium longum.[4][5] This fermentation leads to a significant increase in the population of these beneficial bacteria.
-
Faecalibacterium prausnitzii: This key butyrate-producing bacterium can also utilize inulin-type fructans for growth. Research suggests that the fermentation of inulin by F. prausnitzii not only produces butyrate but also leads to the cross-feeding of fructose to intestinal epithelial cells.[3]
The fermentation of this compound contributes to a shift in the gut microbiota composition, favoring saccharolytic (carbohydrate-fermenting) over proteolytic (protein-fermenting) bacteria. This shift is generally considered beneficial for gut health.
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by colonic bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate.[6] These SCFAs are rapidly absorbed by colonocytes and exert numerous local and systemic effects. The typical molar ratio of acetate, propionate, and butyrate produced from carbohydrate fermentation is approximately 60:20:20.[7]
Table 1: Quantitative Data on SCFA Production from Inulin Fermentation
| Study Subject | Substrate | Acetate Production (mmol/12h) | Propionate Production (mmol/12h) | Butyrate Production (mmol/12h) | Data Source |
| Healthy Humans | 15g Inulin | 137 ± 75 | 11 ± 9 | 20 ± 17 | [1] |
Note: This data is for inulin, and while this compound is a component, specific quantitative data for pure this compound fermentation is limited. The SCFA profile from this compound is expected to be similar, with a faster fermentation rate due to its smaller size.
Signaling Pathways and Cellular Effects of this compound Fermentation
The biological effects of this compound are largely indirect, mediated by the SCFAs produced during its fermentation. These SCFAs act as signaling molecules and energy sources for host cells.
Caption: Metabolic fate of this compound and its downstream effects.
Butyrate, in particular, is the preferred energy source for colonocytes and has been shown to induce histone deacetylase (HDAC) inhibition, leading to changes in gene expression that promote cell differentiation and apoptosis of cancerous cells. Acetate and propionate enter the systemic circulation and can influence lipid and glucose metabolism in peripheral tissues.
Enhancement of Intestinal Barrier Function
This compound and its fermentation products contribute to the maintenance and enhancement of the intestinal barrier function.
-
Direct Effects on Tight Junctions: Studies on inulin and FOS have shown direct effects on intestinal epithelial cells (IECs). In Caco-2 cell models, inulin has been demonstrated to upregulate the expression of tight junction proteins such as claudin-1 and occludin, which are crucial for maintaining the integrity of the epithelial barrier.[8]
-
Indirect Effects via SCFAs: Butyrate, a major product of this compound fermentation, strengthens the gut barrier by providing energy to colonocytes and upregulating the expression of tight junction proteins.
Caption: this compound's role in enhancing intestinal barrier function.
Immunomodulatory Effects
This compound can influence the immune system both directly and indirectly.
-
Direct Interaction with Immune Cells: Some studies suggest that fructans can directly interact with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs). For instance, FOS and inulin have been shown to act as TLR4 ligands or modulators, leading to the production of cytokines like TNF-α and IL-10 by monocytes.[9]
-
Indirect Modulation via SCFAs: SCFAs produced from this compound fermentation can modulate immune cell function. Butyrate, for example, has anti-inflammatory properties and can promote the differentiation of regulatory T cells (Tregs), which play a critical role in maintaining immune homeostasis. Inulin has been shown to induce IL-10 secretion and increase FOXP3 gene expression in human peripheral blood mononuclear cells, suggesting an immunosuppressive effect.[10]
Caption: Direct and indirect immunomodulatory pathways of this compound.
Enhancement of Mineral Absorption
The fermentation of this compound in the colon has been shown to enhance the absorption of essential minerals, particularly calcium and magnesium.
The proposed mechanisms include:
-
Lowering of Colonic pH: The production of SCFAs lowers the pH in the colonic lumen, which increases the solubility of minerals like calcium and magnesium, making them more available for absorption.
-
Increased Absorptive Surface Area: Chronic intake of fermentable fibers can lead to an increase in the size of the cecum and colon, thereby increasing the surface area available for absorption.
-
Modulation of Mineral Transporters: SCFAs may also upregulate the expression of genes involved in active mineral transport in the colon.[11]
Table 2: Representative Data on the Effect of Inulin-type Fructans on Mineral Absorption
| Study Population | Intervention | Effect on Calcium Absorption | Effect on Magnesium Absorption | Data Source |
| Postmenopausal Women | Oligofructose-enriched inulin | Increased fractional absorption | Increased fractional absorption | [12] |
| Rats | 10% Inulin Diet | Increased absorption | Increased absorption | [4] |
Note: Data is for inulin or oligofructose-enriched inulin. The effects of this compound are expected to be similar due to its fermentation into SCFAs.
Experimental Protocols
Detailed experimental protocols for studying the biological functions of this compound are often embedded within studies on inulin or FOS. Below are generalized methodologies for key experiments.
Protocol 1: In Vitro Fermentation of this compound by Gut Microbiota
Objective: To assess the fermentability of this compound by specific gut bacteria or a fecal inoculum and to quantify the production of SCFAs.
Methodology:
-
Bacterial Culture: A pure culture of a specific bacterium (e.g., Bifidobacterium longum) or a fecal slurry from healthy donors is prepared.
-
Fermentation Medium: A basal medium containing all necessary nutrients except a carbon source is prepared and sterilized.
-
Fermentation Setup: Anaerobic fermentation vessels are filled with the medium and inoculated with the bacterial culture or fecal slurry. Pure this compound is added as the sole carbon source. A control with no added carbohydrate is also included.
-
Incubation: The fermentation is carried out under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).
-
Sampling: Samples are collected at various time points to measure bacterial growth (e.g., by plating or qPCR), pH, and substrate depletion.
-
SCFA Analysis: Supernatants are collected by centrifugation and analyzed for SCFA concentrations (acetate, propionate, butyrate) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[5]
Caption: Workflow for in vitro fermentation of this compound.
Protocol 2: Assessment of Intestinal Barrier Function using Caco-2 Cells
Objective: To determine the direct effect of this compound on the integrity of an intestinal epithelial cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until they form a differentiated and polarized monolayer.
-
Treatment: The apical side of the Caco-2 monolayer is treated with this compound at various concentrations. A control group receives only the culture medium.
-
Transepithelial Electrical Resistance (TEER) Measurement: TEER, a measure of barrier integrity, is monitored over time using a voltohmmeter. An increase in TEER indicates enhanced barrier function.
-
Paracellular Permeability Assay: A fluorescent marker of a specific molecular weight (e.g., FITC-dextran) is added to the apical side. The amount of marker that crosses the monolayer to the basolateral side is quantified to assess paracellular permeability. A decrease in permeability suggests a tighter barrier.
-
Gene Expression Analysis: After treatment, RNA is extracted from the Caco-2 cells, and the expression of genes encoding tight junction proteins (e.g., claudin-1, occludin, ZO-1) is quantified using quantitative real-time PCR (qRT-PCR).[8]
Protocol 3: Enzymatic Production and Purification of this compound
Objective: To produce and purify this compound from inulin for use in biological assays.
Methodology:
-
Enzymatic Hydrolysis: A solution of inulin is incubated with a purified endo-inulinase enzyme under optimal conditions of temperature and pH.[2]
-
Reaction Monitoring: The hydrolysis reaction is monitored over time using techniques like thin-layer chromatography (TLC) or HPLC to determine the optimal time for maximizing the yield of this compound.
-
Enzyme Inactivation: The reaction is stopped by heat inactivation of the enzyme.
-
Purification: The resulting mixture of fructooligosaccharides is subjected to purification steps to isolate this compound. This can involve techniques such as size-exclusion chromatography or preparative HPLC.[12][13]
-
Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC and mass spectrometry.
Conclusion and Future Directions
This compound, as the fundamental unit of inulin-type fructans, exhibits significant biological functions primarily through its role as a prebiotic. Its fermentation by beneficial gut bacteria leads to the production of SCFAs, which in turn modulate gut health, enhance mineral absorption, and influence the immune system. While much of the current knowledge is derived from studies on inulin and FOS, the data strongly suggests that this compound is a key player in these effects.
Future research should focus on elucidating the specific quantitative contributions of this compound to SCFA production and its direct interactions with host cells. Head-to-head studies comparing the effects of pure this compound with those of longer-chain fructans will be crucial for a more precise understanding of its unique biological role. Such knowledge will be invaluable for the development of targeted prebiotics and novel therapeutic strategies for a range of gastrointestinal and systemic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inulin-grown Faecalibacterium prausnitzii cross-feeds fructose to the human intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Kinetic Analysis of Fermentation of Prebiotic Inulin-Type Fructans by Bifidobacterium Species Reveals Four Different Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Kinetics of Prebiotic Inulin-Type Fructan Fermentation by Butyrate-Producing Colon Bacteria: Implementation of Online Gas Chromatography for Quantitative Analysis of Carbon Dioxide and Hydrogen Gas Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Combination of Acetate, Propionate, and Butyrate Increases Glucose Uptake in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inulin Protects Caco‐2 Cells Against Lipopolysaccharide‐Induced Epithelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prebiotic oligosaccharides directly modulate proinflammatory cytokine production in monocytes via activation of TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Effects of Calcium Source, Inulin, and Lactose on Gut‐Bone Associations in an Ovarierectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-yield production and purification of prebiotic inulin-type fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
An In-Depth Technical Guide to the Metabolism of Inulobiose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of inulobiose metabolism, with a particular focus on its interaction with the gut microbiota. This compound, a disaccharide composed of two fructose units linked by a β-(2,1) bond, is the simplest fructooligosaccharide (FOS) and a fundamental building block of inulin. Its metabolism is of significant interest due to its prebiotic properties and potential therapeutic applications. This document details the enzymatic breakdown of this compound, its fermentation by key gut commensals, the resulting metabolic end-products, and the experimental protocols used to study these processes.
This compound Metabolism: A Microbial Perspective
This compound, being a β-fructoside, is resistant to hydrolysis by human digestive enzymes and transits to the colon intact. Here, it becomes a substrate for various saccharolytic bacteria, most notably species of Bifidobacterium and Lactobacillus. The metabolism of this compound is a multi-step process involving cellular uptake and enzymatic hydrolysis, followed by fermentation through central metabolic pathways.
Transport of this compound into Bacterial Cells
The uptake of this compound by gut bacteria is an active process mediated by specific transport systems. In bifidobacteria, ATP-binding cassette (ABC) transporters are the primary mechanism for oligosaccharide import.[1] These systems exhibit high substrate specificity and affinity, allowing for the efficient capture of this compound even at low concentrations. The genes encoding these transporters are often located in gene clusters dedicated to the metabolism of specific carbohydrates.[2]
Enzymatic Hydrolysis of this compound
Once inside the bacterial cell, this compound is hydrolyzed into its constituent fructose monosaccharides. This reaction is catalyzed by intracellular β-fructofuranosidases (EC 3.2.1.26), also known as invertases.[3] These enzymes specifically cleave the β-(2,1) glycosidic bond of this compound. The resulting fructose molecules are then phosphorylated and enter the central fermentative pathways of the bacterium.
The general reaction is as follows:
This compound + H₂O --(β-fructofuranosidase)--> 2 Fructose
Fermentation of this compound and Production of Short-Chain Fatty Acids (SCFAs)
The fructose derived from this compound hydrolysis is fermented by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, along with gases such as hydrogen and carbon dioxide. The specific ratios of these SCFAs are dependent on the microbial species involved and the prevailing gut environment.
-
Acetate: Produced by many gut bacteria, including bifidobacteria, and can be utilized by other bacteria or absorbed into the bloodstream.
-
Propionate: Primarily produced by Bacteroidetes and some Firmicutes.
-
Butyrate: A crucial energy source for colonocytes, mainly produced by Firmicutes such as Faecalibacterium prausnitzii. Butyrate production from this compound often involves cross-feeding, where acetate and lactate produced by primary fermenters like Bifidobacterium are utilized by butyrate-producing bacteria.[4][5]
Quantitative Data on this compound and FOS Fermentation
The following tables summarize quantitative data on the fermentation of this compound and related fructooligosaccharides by key gut bacteria.
| Substrate | Bacterial Strain | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Lactate (mM) | Reference |
| FOS | Bifidobacterium adolescentis | ~60 | - | - | ~40 | [4] |
| Inulin | Fecal Cultures | ~30 | ~10 | ~45 | ~25 | [3] |
| FOS | Fecal Cultures | ~55 | ~15 | ~15 | ~45 | [3] |
| FOS | Lactobacillus paracasei B4564 | ~10 | ~2.5 | ~1.0 | ~150 | [6] |
| Inulin | Lactobacillus paracasei B4564 | ~8 | ~3.0 | ~1.1 | ~140 | [6] |
| FOS | Lactobacillus helveticus B1929 | ~19 | - | - | ~80 | [6] |
| Inulin | Lactobacillus helveticus B1929 | ~19 | - | - | ~75 | [6] |
Table 1: Short-Chain Fatty Acid Production from Fructooligosaccharide (FOS) and Inulin Fermentation. Note: Data is approximated from graphical representations or tables in the cited literature. "-" indicates not reported or not detected.
| Enzyme | Substrate | K_m (mM) | V_max (U/mg) | Reference |
| Fructozyme L (endo- and exo-inulinases) | Inulin | 7.2 | 34.1 | [7] |
| Fructozyme L (endo- and exo-inulinases) | Agave Fructans | 27 | 32.1 | [7] |
| Invertase (Saccharomyces cerevisiae) | Sucrose | Varies with conditions | Varies with conditions | [8][9] |
Table 2: Kinetic Parameters of Fructan-Hydrolyzing Enzymes. Note: Specific kinetic data for this compound is limited in the reviewed literature. The provided data for inulin and sucrose can serve as a proxy for the activity of β-fructosidases.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound metabolism.
In Vitro Anaerobic Fermentation of this compound
This protocol describes a batch culture fermentation system to assess the metabolism of this compound by gut microbiota.[10][11][12][13]
Materials:
-
Basal fermentation medium (see composition below)
-
This compound (or other oligosaccharide) solution, filter-sterilized
-
Fresh fecal sample from a healthy donor
-
Anaerobic phosphate-buffered saline (PBS)
-
Anaerobic workstation or chamber
-
Sterile fermentation vessels
-
Centrifuge
Basal Medium Composition (per liter):
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 0.04 g
-
KH₂PO₄: 0.04 g
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
NaHCO₃: 2 g
-
Tween 80: 2 ml
-
Hemin solution (5 g/L): 1 ml
-
Vitamin K1 solution (1% in ethanol): 10 µl
-
L-cysteine-HCl: 0.5 g
-
Bile salts: 0.5 g
-
Resazurin solution (0.25 g/L): 4 ml
Procedure:
-
Prepare the basal medium and autoclave at 121°C for 15 minutes.
-
Transfer the medium to an anaerobic workstation and allow it to deoxygenate overnight.
-
Prepare a 10% (w/v) fecal slurry by homogenizing a fresh fecal sample in anaerobic PBS.
-
Aseptically add the sterile this compound solution to the fermentation vessels to a final concentration of 1% (w/v). A no-substrate control should also be prepared.
-
Inoculate the fermentation vessels with the fecal slurry to a final concentration of 1% (v/v).
-
Incubate the vessels at 37°C under anaerobic conditions for 24-48 hours.
-
Collect samples at desired time points for analysis of bacterial populations, pH, and metabolite concentrations.
-
For metabolite analysis, centrifuge the samples to pellet the bacterial cells and collect the supernatant.
Quantification of Short-Chain Fatty Acids by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines the analysis of SCFAs from fermentation supernatants.[3][4][10][14]
Materials:
-
Fermentation supernatant
-
Internal standard solution (e.g., 2-ethylbutyric acid)
-
Hydrochloric acid (HCl)
-
Diethyl ether or a mixture of organic solvents (e.g., n-butanol, tetrahydrofuran, acetonitrile)
-
Sodium chloride
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate capillary column (e.g., DB-FFAP)
Procedure:
-
To 500 µl of fermentation supernatant, add an equal volume of 0.1 M HCl and the internal standard.
-
Add 1 ml of diethyl ether (or solvent mixture) and 40 mg of sodium chloride.
-
Vortex vigorously for 1 minute to extract the SCFAs.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a GC vial.
-
Inject 1 µl of the sample into the GC-FID.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Program: Initial temperature of 100°C for 7 minutes, then ramp to 200°C at 25°C/min and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen
-
-
Identify and quantify SCFAs by comparing retention times and peak areas to a standard curve.
β-Fructofuranosidase (Invertase) Activity Assay
This protocol measures the activity of β-fructofuranosidase in bacterial cell lysates.[5][8][13][15][16]
Materials:
-
Bacterial cell pellet
-
Lysis buffer (e.g., Invertase Hydrolysis Buffer)
-
This compound or sucrose solution (substrate)
-
Assay buffer (e.g., Invertase Assay Buffer)
-
Reagents for glucose or fructose detection (e.g., DNS reagent, glucose oxidase/peroxidase kit)
-
Spectrophotometer
Procedure:
-
Resuspend the bacterial cell pellet in lysis buffer.
-
Lyse the cells using sonication or other appropriate methods.
-
Centrifuge to remove cell debris and collect the supernatant (cell-free extract).
-
In a microplate well, combine the cell-free extract with the substrate solution in the assay buffer.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of released fructose or glucose using a suitable colorimetric or fluorometric method. For example, using the DNS method, the production of reducing sugars is measured by the change in absorbance at 540-570 nm.
-
Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.
Visualizations of Metabolic Pathways and Workflows
Caption: Metabolic pathway of this compound in gut microbiota.
Caption: Experimental workflow for in vitro fermentation.
Conclusion
The metabolism of this compound by the gut microbiota is a key process in the prebiotic effects of fructans. Understanding the specific transport and enzymatic machinery employed by different bacterial species, as well as the quantitative output of beneficial metabolites like SCFAs, is crucial for the development of targeted nutritional and therapeutic strategies. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the intricate role of this compound in modulating the gut microbiome and host health. Further research focusing on the metabolism of pure this compound by a wider range of gut commensals will provide a more detailed understanding of its specific contribution to the overall effects of inulin-type fructans.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brill.com [brill.com]
- 5. Two Routes of Metabolic Cross-Feeding between Bifidobacterium adolescentis and Butyrate-Producing Anaerobes from the Human Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Plant Glycan Metabolism by Bifidobacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. Kinetics of sucrose conversion to fructo-oligosaccharides using enzyme (invertase) under free condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An in vitro batch culture study to assess the fermentation of human milk oligosaccharides by faecal microbiota from healthy and irritable bowel syndrome stool donors | Gut Microbiome | Cambridge Core [cambridge.org]
- 12. dwscientific.com [dwscientific.com]
- 13. Frontiers | In vitro digestion and human gut microbiota fermentation of Bletilla striata polysaccharides and oligosaccharides [frontiersin.org]
- 14. In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. orbit.dtu.dk [orbit.dtu.dk]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Inulobiose from Sucrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inulobiose, a disaccharide composed of two fructose units linked by a β-(2,1) glycosidic bond, is a promising prebiotic compound with potential applications in the food and pharmaceutical industries. Its synthesis from sucrose, a readily available and cost-effective substrate, through enzymatic catalysis offers a sustainable and specific production method. This document provides detailed protocols and application notes for the enzymatic synthesis, purification, and analysis of this compound. The primary enzymatic reaction involves the transfructosylation activity of fructosyltransferases or β-fructofuranosidases, which transfer a fructose moiety from a sucrose donor to an acceptor molecule. At high sucrose concentrations, the enzyme transfers a fructosyl group to another sucrose molecule or a fructose molecule, leading to the formation of various fructooligosaccharides (FOS), including this compound.
Key Enzymes and Reaction Principle
The enzymatic synthesis of this compound from sucrose is primarily achieved through the transfructosylation activity of specific enzymes. While several enzymes can produce a mixture of fructooligosaccharides (FOS), certain enzymes under specific conditions can favor the production of this compound.
-
Inulosucrase (EC 2.4.1.9): This enzyme, particularly from sources like Lactobacillus gasseri, catalyzes the transfer of a fructose moiety from sucrose to an acceptor. When fructose acts as the acceptor, this compound is formed.[1][2][3]
-
β-Fructofuranosidase (Invertase) (EC 3.2.1.26): At high sucrose concentrations, the transfructosylation activity of invertase from sources like Saccharomyces cerevisiae becomes significant, leading to the synthesis of FOS, including this compound.[4][5][6]
-
Fructan:fructan 6G-fructosyltransferase (6G-FFT): This enzyme, found in plants like onions, can synthesize this compound by transferring a fructosyl group to a free fructose molecule.[7]
The fundamental reaction involves the cleavage of the glycosidic bond in sucrose and the subsequent transfer of the fructose unit to an acceptor molecule.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol outlines the general procedure for the synthesis of this compound from sucrose using a suitable enzyme with transfructosylation activity.
Materials:
-
Sucrose
-
Enzyme (e.g., Inulosucrase from Lactobacillus gasseri or β-Fructofuranosidase from Saccharomyces cerevisiae)
-
Calcium chloride (CaCl2) (optional, can enhance enzyme activity)[1][2]
-
Reaction vessel (e.g., stirred-tank reactor or shaker flask)
-
Water bath or incubator for temperature control
-
pH meter
Procedure:
-
Substrate Preparation: Prepare a high-concentration sucrose solution (e.g., 300 g/L to 800 g/L) in sodium acetate buffer.[1][2] High substrate concentration is crucial to favor the transfructosylation reaction over hydrolysis.[4][8]
-
Reaction Setup: Transfer the sucrose solution to the reaction vessel and equilibrate to the optimal reaction temperature (e.g., 40°C to 55°C).[2][4][9]
-
Enzyme Addition: Add the enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically but can range from 2 U/mL to 6 U/mL.[4][6]
-
Incubation: Incubate the reaction mixture for a predetermined time (e.g., 7 to 24 hours) with gentle agitation.[2][9]
-
Reaction Monitoring: Periodically take samples to monitor the progress of the reaction. Analyze the samples using HPLC to determine the concentration of sucrose, glucose, fructose, and FOS, including this compound.
-
Reaction Termination: Once the desired concentration of this compound is reached, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).[10]
Protocol 2: Purification of this compound
This protocol describes the purification of this compound from the reaction mixture, which contains residual sucrose, monosaccharides, and other FOS.
Materials:
-
Reaction mixture from Protocol 1
-
Activated charcoal[1]
-
Ethanol
-
Chromatography system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophilic Interaction Liquid Chromatography (HILIC))[7]
-
Rotary evaporator
Procedure:
-
Removal of Monosaccharides and Disaccharides:
-
Treat the heat-inactivated reaction mixture with activated charcoal to adsorb glucose, fructose, and residual sucrose.[1] The ratio of charcoal to syrup needs to be optimized.
-
Elute the FOS, including this compound, from the charcoal using a stepwise gradient of ethanol.
-
-
Chromatographic Separation:
-
For higher purity, subject the FOS-enriched fraction to further chromatographic separation using SEC or HILIC to isolate this compound from other oligosaccharides.[7]
-
-
Concentration: Concentrate the purified this compound fraction using a rotary evaporator.
-
Purity Analysis: Analyze the purity of the final product using HPLC.
Protocol 3: Quantification of this compound by HPLC
This protocol details the analytical method for the quantification of this compound and other sugars in the reaction mixture.
Materials:
-
Samples from the synthesis and purification steps
-
This compound standard (if available)
-
Sucrose, glucose, and fructose standards
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Deionized water (mobile phase)
Procedure:
-
Sample Preparation: Dilute the samples with deionized water to a concentration within the linear range of the detector. Filter the samples through a 0.22 µm syringe filter.
-
Standard Preparation: Prepare a series of standard solutions of sucrose, glucose, fructose, and this compound (if available) of known concentrations.
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase (typically deionized water).
-
Maintain the column temperature (e.g., 85°C).[12]
-
Inject the prepared samples and standards.
-
Elute the sugars isocratically.
-
-
Data Analysis:
-
Identify the peaks corresponding to each sugar based on their retention times compared to the standards.
-
Quantify the concentration of each sugar by integrating the peak areas and comparing them to the calibration curves generated from the standards.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the enzymatic synthesis of this compound.
Table 1: Optimal Reaction Conditions for FOS Synthesis from Sucrose
| Parameter | Optimal Range | Reference |
| Enzyme Source | Lactobacillus gasseri (Inulosucrase) | [1][2] |
| Saccharomyces cerevisiae (Invertase) | [4][6] | |
| Initial Sucrose Concentration | 300 - 800 g/L | [1][2] |
| Enzyme Concentration | 2 - 6 U/mL | [4][6] |
| pH | 4.5 - 5.5 | [1][2][9] |
| Temperature | 40 - 55 °C | [2][4][9] |
| Reaction Time | 7 - 24 hours | [2][9] |
Table 2: Exemplary Yields of Fructooligosaccharides (FOS)
| Enzyme | Initial Sucrose (g/L) | FOS Yield (% of initial sucrose) | Major FOS Products | Reference |
| Inulosucrase (L. gasseri) | 300 | ~45% | 1-kestose, this compound | [2] |
| Invertase (S. cerevisiae) | 525 | ~10% | 1-kestose | [6] |
| Inulosucrase (L. gasseri) | 800 | ~53% (purity) | 1,1-kestotetraose | [1] |
Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis, purification, and analysis of this compound.
Enzymatic Reaction Pathway for this compound Synthesis
Caption: Transfructosylation reaction for the synthesis of this compound from sucrose.
References
- 1. High-yield production and purification of prebiotic inulin-type fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 6. Kinetics of sucrose conversion to fructo-oligosaccharides using enzyme (invertase) under free condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]
- 9. [Characterization of inulosucrase and the enzymatic synthesis of inulin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of bacterial inulinase in aqueous two‐phase systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Enzymatic Production of Inulobiose Using Inulosucrase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inulobiose, a disaccharide composed of two fructose units linked by a β-(2,1) glycosidic bond, is the simplest inulin-type fructooligosaccharide (FOS). As a prebiotic, it selectively stimulates the growth of beneficial gut bacteria. Its unique structural and functional properties also make it a molecule of interest for applications in the food, pharmaceutical, and drug development sectors.[1][2] In drug delivery, inulin-type fructans are explored for their potential as carriers for targeted drug release, particularly to the colon, and as stabilizers for therapeutic proteins and nanoparticles.[3][4][5][6]
Enzymatic synthesis offers a highly specific and controlled method for producing this compound and other FOS. Inulosucrase (EC 2.4.1.9) is a fructosyltransferase that catalyzes the transfer of a fructose moiety from a sucrose donor to an acceptor molecule.[7][8] When fructose itself or another fructose-containing molecule acts as the acceptor, this compound and longer-chain inulins are formed. This application note provides detailed protocols for the production, purification, and analysis of this compound using recombinant inulosucrase.
Principle of the Method
Inulosucrase primarily catalyzes a transfructosylation reaction. The enzyme cleaves the glycosidic bond in sucrose, releasing glucose and forming a covalent fructosyl-enzyme intermediate. This fructose unit is then transferred to an acceptor molecule. The enzyme exhibits two main activities:
-
Transfructosylation: The fructose unit is transferred to a growing fructan chain or another acceptor (like sucrose or fructose), leading to the synthesis of inulin-type FOS (e.g., 1-kestose, this compound, nystose).
-
Hydrolysis: In the absence of a suitable acceptor, the fructose unit is transferred to water, resulting in the hydrolysis of sucrose into glucose and fructose.
The ratio of transfructosylation to hydrolysis is a key parameter and can be influenced by reaction conditions, particularly high substrate (sucrose) concentrations, which favor synthesis over hydrolysis.[9]
Data Summary
Successful enzymatic synthesis relies on optimizing reaction parameters. The optimal conditions can vary depending on the microbial source of the inulosucrase.
Table 1: Optimal Reaction Conditions for Inulosucrase from Various Bacterial Sources
| Parameter | Lactobacillus gasseri DSM 20604 | Lactobacillus reuteri 121 | Lactobacillus jensenii JV-V16 |
|---|---|---|---|
| Optimal pH | 5.2 - 5.5[10][11][12] | 4.5 - 5.5[13][14] | 6.0[15] |
| Optimal Temperature | 40 - 55 °C[10][12] | 50 °C[13] | 45 °C[15] |
| Cofactor / Additive | 1 mM CaCl₂[10][12] | 1 mM CaCl₂[13] | Not specified |
| Key Product(s) | Inulin-type FOS, High MW Inulin[11][12] | High MW Inulin, FOS[16] | Inulin, Oligosaccharides[15] |
Table 2: Kinetic Properties and Product Yields
| Parameter | Value / Observation | Source Organism |
|---|---|---|
| Hydrolysis Kinetics | Follows Michaelis-Menten kinetics with substrate inhibition.[7][14][17] | L. reuteri |
| Transferase Kinetics | Best described by the Hill equation.[7][14][17] | L. reuteri |
| FOS Yield | ~45% (w/w) from 300 g/L sucrose.[18] | L. gasseri |
| Inulin Yield | ~46% conversion from 600 g/L sucrose.[15] | L. jensenii |
| I-FOS Concentration | 401 ± 7 g/L from 800 g/L sucrose.[12] | L. gasseri |
Experimental Protocols
The following protocols provide a general framework for the production of this compound. Optimization may be required depending on the specific inulosucrase enzyme and available laboratory equipment.
Protocol 1: Recombinant Inulosucrase Production & Purification
This protocol outlines the general steps for producing a recombinant inulosucrase, for example, from L. gasseri in an E. coli expression host.[12]
A. Expression
-
Transform a suitable E. coli expression strain (e.g., BL21) with a plasmid containing the inulosucrase gene.
-
Inoculate a starter culture in an appropriate medium (e.g., TB medium) with the required antibiotic and grow overnight.
-
Use the starter culture to inoculate the main production culture (e.g., 1% v/v). Grow at 37°C with shaking until an OD₆₀₀ of 0.3-0.4 is reached.[12]
-
Induce protein expression by adding a suitable inducer (e.g., anhydrotetracycline or IPTG) and continue incubation at a lower temperature (e.g., 25°C) for several hours (e.g., 21 hours).[12]
-
Harvest the cells by centrifugation (e.g., 8,000 x g, 15 min, 4°C).[12]
B. Lysis and Clarification
-
Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris/HCl, 150 mM NaCl, pH 8) supplemented with a protease inhibitor cocktail.[12]
-
Lyse the cells using a physical method such as sonication on ice.
-
Remove cell debris by centrifugation (e.g., 15,000 x g, 15 min, 4°C) to obtain the crude cell lysate.[12]
-
For storage and stability, the cleared lysate can be mixed 1:1 with glycerol and stored at -20°C.[12] This crude enzyme preparation can be used directly for synthesis.[12]
C. Purification (Optional, for higher purity)
-
If the recombinant protein is tagged (e.g., Strep-tag or His-tag), use affinity chromatography for purification.[12]
-
Load the cleared cell lysate onto a pre-equilibrated affinity column (e.g., Strep-Tactin for Strep-tag).
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the purified inulosucrase using an appropriate elution buffer (e.g., containing desthiobiotin for Strep-Tactin).
-
Verify the purity and determine the concentration of the enzyme using SDS-PAGE and a protein assay (e.g., Bradford or BCA).[12]
Protocol 2: Enzymatic Synthesis of this compound
This protocol describes the batch production of this compound and other FOS from sucrose.
-
Prepare the Reaction Mixture:
-
Dissolve sucrose in 25 mM sodium acetate buffer (pH 5.5) to a final concentration of 500-800 g/L. High substrate concentration is crucial to favor the transfructosylation reaction.[12]
-
Add CaCl₂ to a final concentration of 1 mM.[12]
-
Pre-warm the substrate solution to the optimal reaction temperature (e.g., 40°C).[12]
-
-
Initiate the Reaction:
-
Add the purified or crude inulosucrase enzyme to the pre-warmed substrate solution. The optimal enzyme dosage should be determined empirically but can start around 4.0-4.5 U per gram of sucrose.[11][12]
-
Incubate the reaction mixture in a temperature-controlled shaker or water bath for a set period (e.g., 1.5 to 24 hours).[11][18] The reaction time influences the degree of polymerization (DP) of the products; shorter times may favor smaller FOS like this compound and kestose.
-
-
Monitor the Reaction (Optional):
-
Terminate the Reaction:
-
Once the desired product profile is achieved, stop the entire batch reaction by heating the mixture to 100°C for 5-10 minutes.
-
Protocol 3: Purification of this compound
The crude reaction mixture contains residual sucrose, glucose, fructose, this compound, and a range of other FOS. Purification is necessary to isolate this compound.
A. Small-Scale / Analytical Purification
-
For high-resolution separation of small quantities, liquid chromatography is effective. Techniques like High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) can be used to isolate specific oligosaccharide peaks.[18][19]
B. Preparative-Scale Purification
-
Activated Charcoal Chromatography: This method is effective for removing monosaccharides and sucrose from the FOS-rich syrup.[12]
-
Dilute the final reaction mixture with demineralized water.
-
Apply the diluted syrup to a column packed with activated charcoal.
-
Wash the column with water to elute monosaccharides (glucose, fructose) and disaccharides (sucrose).
-
Elute the FOS (including this compound) using a gradient of aqueous ethanol (e.g., 5-30% ethanol).
-
Collect fractions and analyze by HPLC to identify those containing pure this compound.
-
-
Size-Exclusion Chromatography (SEC): This can be used to separate oligosaccharides based on their degree of polymerization.
Protocol 4: Analysis and Characterization
A. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To separate and quantify the sugars (fructose, glucose, sucrose) and FOS (this compound, kestose, nystose, etc.) in the reaction mixture.[20][21][22]
-
Column: An amino-propyl (NH₂) or a lead-based (Pb²⁺) carbohydrate analysis column.[21][22]
-
Mobile Phase: Isocratic elution with an acetonitrile:water mixture (e.g., 70:30 v/v).[22]
-
Temperature: Column oven set to 35-85°C, depending on the column type.[21][22]
-
Quantification: Use external standards of fructose, glucose, sucrose, and (if available) pure this compound and other FOS to create calibration curves for quantification.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the structure of the purified product, including the β-(2,1) glycosidic linkage characteristic of inulin-type fructans.[18][23]
-
Method: ¹H and ¹³C NMR spectra are acquired for the purified compound and compared with literature values for this compound.
Applications in Drug Development
Inulin and inulin-type FOS, including this compound, are valuable excipients in pharmaceutical formulations due to their biocompatibility, biodegradability, and functional properties.[2][5]
-
Colon-Targeted Drug Delivery: Inulin is resistant to digestion in the upper gastrointestinal tract but is fermented by colonic microbiota. This property is exploited to design drug delivery systems that release their payload specifically in the colon.[3][6]
-
Stabilization of Biomolecules: Inulin can act as a lyoprotectant, stabilizing proteins, vaccines, and liposomes during freeze-drying and storage.[3][5]
-
Nanoparticle Formulation: Modified inulin can self-assemble into nanoparticles, which can be used as carriers to improve the solubility and bioavailability of poorly water-soluble drugs.[5]
-
Prebiotic Effects: As a prebiotic, this compound can be included in synbiotic formulations (probiotics + prebiotics) to improve gut health, which is increasingly linked to overall therapeutic outcomes.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Inulin and its enzymatic production by inulosucrase: Characteristics, structural features, molecular modifications and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. inulin-and-its-application-in-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 5. Inulin and Its Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic properties of an inulosucrase from Lactobacillus reuteri 121 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inulosucrase - Wikipedia [en.wikipedia.org]
- 9. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]
- 10. journals.asm.org [journals.asm.org]
- 11. Biosynthesis of inulin from sucrose using inulosucrase from Lactobacillus gasseri DSM 20604 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-yield production and purification of prebiotic inulin-type fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient production of inulin and oligosaccharides using thermostable inulosucrase from Lactobacillus jensenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inulosucrase | 64 Publications | 619 Citations | Top Authors | Related Topics [scispace.com]
- 17. Kinetic properties of an inulosucrase from Lactobacillus reuteri 121 [repository.tno.nl]
- 18. Enzymatic synthesis and characterization of fructooligosaccharides and novel maltosylfructosides by inulosucrase from Lactobacillus gasseri DSM 20604 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: High-Purity Inulobiose Production from FOS Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction Inulobiose (a disaccharide composed of two fructose units) is the simplest fructooligosaccharide (FOS) of the inulin type. Fructooligosaccharides are prebiotics known for their health benefits, including modulating gut microbiota.[1] The purification of specific FOS, such as this compound, from complex mixtures produced enzymatically is crucial for functional studies, drug development, and as analytical standards. These mixtures typically contain residual monosaccharides (glucose, fructose), unreacted sucrose, and a range of FOS with varying degrees of polymerization (DP).[1][2] This document outlines detailed protocols for the enzymatic production and subsequent purification of this compound from such mixtures.
I. Overview of Purification Strategies
The purification of this compound from FOS syrups generally involves a multi-step approach. The primary goal is to remove unwanted mono- and disaccharides (glucose, fructose, sucrose) and higher DP FOS to enrich the this compound (DP2) fraction. Common strategies include enzymatic hydrolysis of inulin to produce an FOS mixture rich in low-DP saccharides, followed by various chromatographic techniques or microbial fermentation.
Common Purification Techniques:
-
Activated Charcoal Chromatography: This method separates sugars based on their size. Larger oligosaccharides are more strongly adsorbed to the charcoal, while smaller sugars like monosaccharides can be washed away. The adsorbed FOS are then eluted using a gradient of ethanol.[3][4]
-
Size Exclusion Chromatography (Gel Filtration): Techniques like Sephadex G-50 column chromatography separate molecules based on their size, allowing for the fractionation of FOS according to their degree of polymerization.[5][6]
-
Ion Exchange Chromatography: This technique can be used to remove charged impurities and, in some configurations like sequential simulated moving bed (SSMB) chromatography, to separate different saccharides.[2][7]
-
Microbial Purification: This innovative approach utilizes probiotic bacteria (e.g., Bacillus subtilis) that selectively consume monosaccharides and sucrose from the crude FOS mixture, thereby increasing the purity of the desired oligosaccharides.[1]
II. Experimental Protocols
Protocol 1: Enzymatic Production of this compound-Rich FOS Mixture
This protocol describes the hydrolysis of inulin using an endoinulinase to generate a mixture of inulo-oligosaccharides, including this compound.
Materials:
-
Inulin (from chicory or Jerusalem artichoke)
-
Purified Endoinulinase (e.g., from Aspergillus niger)[8]
-
Sodium Acetate Buffer (0.1 M, pH 5.0)
-
Boiling water bath
-
Incubator or temperature-controlled shaker
Procedure:
-
Substrate Preparation: Prepare a 10-15% (w/v) inulin solution (e.g., 100-150 g/L) in 0.1 M sodium acetate buffer (pH 5.0). Heat the solution gently to completely dissolve the inulin.[9]
-
Enzymatic Reaction: Cool the inulin solution to the optimal temperature for the endoinulinase, typically 55-60°C.[8][9]
-
Enzyme Addition: Add the purified endoinulinase to the substrate solution. The enzyme dosage can be optimized, but a starting point is 150-300 U per gram of inulin.[9]
-
Incubation: Incubate the mixture at the optimal temperature with gentle agitation for a predetermined time. The reaction time significantly influences the product profile; shorter times favor higher DP FOS, while longer incubation can increase the yield of this compound and fructose. Monitor the reaction progress over 4-8 hours.[9]
-
Reaction Termination: To stop the enzymatic reaction, heat the mixture in a boiling water bath for 10-15 minutes to denature the enzyme.[10]
-
Clarification: Centrifuge the resulting syrup to remove any insoluble material. The supernatant is the crude FOS mixture ready for purification.
-
Analysis (Optional): Analyze the composition of the crude mixture using HPLC to determine the relative amounts of this compound, other FOS, and residual sugars.
Protocol 2: Purification of this compound using Activated Charcoal Chromatography
This protocol details the enrichment of this compound from the crude FOS mixture by removing monosaccharides.
Materials:
-
Crude FOS mixture (from Protocol 1)
-
Activated Charcoal (e.g., DARCO®, -100 mesh)[3]
-
Deionized Water
-
Ethanol (for elution gradient)
-
Glass chromatography column or batch incubation flasks
-
Temperature-controlled shaking incubator
Procedure:
-
Charcoal Preparation: Prepare a slurry of activated charcoal in deionized water and pack it into a chromatography column, or use it directly for batch purification.
-
Adsorption (Batch Method): a. Dilute the crude FOS syrup in deionized water. For example, dilute 21 mL of syrup in 1 L of water.[4] b. Add activated charcoal (e.g., 100 g for the diluted volume above) to the diluted syrup.[4] c. Incubate the mixture in a shaking incubator at 40°C and 250 rpm for 45 minutes to allow the sugars to adsorb to the charcoal.[4]
-
Elution of Monosaccharides: a. Separate the charcoal from the liquid phase (e.g., by filtration or centrifugation). b. Wash the charcoal with pre-heated (40°C) deionized water to elute the weakly bound monosaccharides (fructose, glucose).[3]
-
Elution of this compound and FOS: a. Perform a stepwise elution using increasing concentrations of ethanol in water (v/v), preheated to 40°C.[3][4] b. Start with low ethanol concentrations (e.g., 2-5%) to elute disaccharides like sucrose and this compound. c. Gradually increase the ethanol concentration (e.g., 10%, 20%, 50%, 80%) to elute higher DP FOS.[4] d. Collect fractions at each elution step.
-
Fraction Analysis: Analyze the composition of each collected fraction using HPLC or TLC to identify the fractions with the highest this compound purity.[11][12]
-
Pooling and Concentration: Pool the fractions rich in this compound and remove the ethanol and water using a rotary evaporator to obtain the purified this compound product.
III. Data Presentation
The efficiency of purification can be evaluated based on yield, purity, and recovery. The following tables summarize representative data from different methodologies.
Table 1: Sugar Composition of FOS Mixture After Enzymatic Hydrolysis of Inulin
| Sugar Component | Composition at pH 4.0 (% w/w) | Composition at pH 5.0 (% w/w) | Composition at pH 6.0 (% w/w) |
|---|---|---|---|
| Inulin | 2.7 | 2.1 | 1.5 |
| DP > 6 | 14.7 | 13.8 | 11.1 |
| DP6 | 14.0 | 15.3 | 14.8 |
| DP5 | 15.3 | 16.1 | 15.5 |
| DP4 | 20.6 | 24.2 | 28.0 |
| DP3 | 20.1 | 23.2 | 25.3 |
| DP2 (this compound) | 5.2 | 2.6 | 1.9 |
| Fructose | 7.4 | 2.7 | 1.9 |
| Total FOS | 89.9 | 95.2 | 96.6 |
(Data synthesized from a study on endoinulinase hydrolysis, showing how pH affects product distribution.[9])
Table 2: Comparison of FOS Purification Strategies
| Purification Method | Initial FOS Purity (%) | Final FOS Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Microbial Fermentation (B. subtilis) | 59.2 | 82.5 | Selectively removes monosaccharides | [1] |
| Activated Charcoal | 53.0 | >80 (in pooled fractions) | Effective for removing mono/disaccharides | [4] |
| SSMB Chromatography | Not specified | >95 | High purity and recovery | [7] |
(This table provides a comparative overview of different purification outcomes.)
IV. Visualized Workflows
The following diagrams illustrate the logical flow of the production and purification processes.
Caption: General workflow for this compound production and purification.
Caption: Workflow for activated charcoal purification of this compound.
V. Analytical Methods for Quality Control
To confirm the purity of the final this compound product, reliable analytical techniques are essential.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This is the most common method for the analysis and quantification of FOS.[11] A typical setup involves a carbohydrate analysis column (e.g., Aminex HPX-42C) with deionized water as the mobile phase, operated at a high temperature (e.g., 85°C).[9][11] This method allows for the separation and quantification of fructose, glucose, sucrose, kestose (GF2), nystose (GF3), and this compound (F2).
-
Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive method for qualitative analysis of FOS mixtures.[12] Separation can be achieved on silica gel plates, and spots are visualized using specific reagents like a mixture of diphenylamine-aniline-phosphoric acid.[12]
By following these protocols and employing appropriate analytical oversight, researchers can effectively produce and purify this compound for various scientific and developmental applications.
References
- 1. Frontiers | Purification of Crude Fructo-Oligosaccharide Preparations Using Probiotic Bacteria for the Selective Fermentation of Monosaccharide Byproducts [frontiersin.org]
- 2. Methods Applied to the Purification of Prebiotic Fructo-Oligosaccharides | Springer Nature Experiments [experiments.springernature.com]
- 3. High-yield production and purification of prebiotic inulin-type fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production, purification, and characterization of inulinase from Streptomyces anulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. CN104817652A - Method for producing high-purity inulin by using chromatographic separation technology - Google Patents [patents.google.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Purification of bacterial inulinase in aqueous two‐phase systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thin-layer chromatography analysis of fructooligosaccharides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance anion-exchange chromatography (HPAEC-PAD) for Inulobiose analysis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inulobiose, a disaccharide composed of two fructose units, is the simplest fructooligosaccharide (FOS). As a prebiotic, it selectively stimulates the growth of beneficial gut bacteria, making it a compound of significant interest in the fields of nutrition, pharmaceuticals, and drug development. Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and metabolic studies. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the direct analysis of underivatized carbohydrates like this compound.[1][2][3][4] This technique offers superior resolution and sensitivity compared to other methods, enabling the separation of this compound from other mono- and oligosaccharides.[3][5]
This document provides detailed application notes and protocols for the analysis of this compound using HPAEC-PAD, including sample preparation, chromatographic conditions, and method validation parameters.
Data Presentation
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Recommended Setting |
| Analytical Column | Dionex CarboPac™ PA100 (4 x 250 mm) or similar |
| Guard Column | Dionex CarboPac™ PA100 Guard (4 x 50 mm) or similar |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 25 µL |
| Eluent A | 200 mM Sodium Hydroxide (NaOH) |
| Eluent B | 1 M Sodium Acetate (NaOAc) in 200 mM NaOH |
| Eluent C | Deionized Water |
| Gradient Program | See Table 2 |
| Detection | Pulsed Amperometric Detection (PAD) with Gold Electrode |
| Waveform | Standard Quadrupole Potential Waveform (see Table 3) |
Table 2: Suggested Gradient Elution Program for this compound and other Fructans
| Time (minutes) | % Eluent A | % Eluent B | % Eluent C |
| 0.0 | 50 | 0 | 50 |
| 20.0 | 50 | 25 | 25 |
| 40.0 | 50 | 50 | 0 |
| 41.0 | 100 | 0 | 0 |
| 50.0 | 100 | 0 | 0 |
| 51.0 | 50 | 0 | 50 |
| 60.0 | 50 | 0 | 50 |
Note: This gradient is a general guideline and may require optimization based on the specific sample matrix and desired resolution of other fructans.
Table 3: Typical Pulsed Amperometric Detection (PAD) Waveform
| Time (seconds) | Potential (V) vs. Ag/AgCl | Integration |
| 0.00 | +0.1 | |
| 0.20 | +0.1 | Begin |
| 0.40 | +0.1 | End |
| 0.41 | -2.0 | |
| 0.42 | -2.0 | |
| 0.43 | +0.6 | |
| 0.44 | -0.1 | |
| 0.50 | -0.1 |
Table 4: Method Validation Parameters for Short-Chain Fructooligosaccharides (including this compound)
| Parameter | Typical Value | Reference |
| Linearity Range | 0.2 - 10 mg/L | [4] |
| Correlation Coefficient (r²) | > 0.998 | [4] |
| Limit of Detection (LOD) | 0.003 - 0.016 mg/L (0.4 - 0.6 pmol) | [4] |
| Limit of Quantification (LOQ) | 0.009 - 0.054 mg/L (1.2 - 2.0 pmol) | [4] |
| Repeatability (RSD%) | < 5% | [2][6] |
Experimental Protocols
Eluent Preparation
-
200 mM Sodium Hydroxide (Eluent A): Dilute 10.4 mL of 50% (w/w) NaOH solution to 1 L with deionized water. Degas the solution for at least 30 minutes before use.
-
1 M Sodium Acetate in 200 mM NaOH (Eluent B): Dissolve 82.03 g of anhydrous sodium acetate in approximately 800 mL of 200 mM NaOH. Make up to 1 L with 200 mM NaOH. Filter through a 0.22 µm membrane and degas.
-
Deionized Water (Eluent C): Use high-purity (18.2 MΩ·cm) deionized water, filtered through a 0.22 µm membrane and degassed.
Standard Solution Preparation
-
Stock Standard (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard with deionized water to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, and 10 mg/L).
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for different sample types.
A. Aqueous Samples (e.g., cell culture media, fermentation broth)
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with deionized water to a concentration within the calibration range.
B. Solid Samples (e.g., powders, drug formulations)
-
Accurately weigh a known amount of the solid sample.
-
Dissolve the sample in a known volume of deionized water. Sonication may be used to aid dissolution.
-
Centrifuge the solution at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with deionized water as needed.
C. Complex Matrices (e.g., food products, biological fluids)
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances. A graphitized carbon black (GCB) or C18 cartridge is often suitable for carbohydrate cleanup.
-
Prepare the sample as described for solid or aqueous samples.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge with deionized water to remove unretained interferences.
-
Elute the this compound with an appropriate solvent (e.g., a low concentration of acetonitrile in water).
-
Evaporate the elution solvent and reconstitute the sample in a known volume of deionized water.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
Chromatographic Analysis
-
Equilibrate the HPAEC-PAD system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualization of Experimental Workflow
Caption: Workflow for this compound Analysis by HPAEC-PAD.
References
- 1. Evaluation of Fructooligosaccharides and Inulins as Potentially Health Benefiting Food Ingredients by HPAEC-PED and MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jasco.ro [jasco.ro]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides [mdpi.com]
Application Note: Characterization of Inulobiose using Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
Inulobiose, a fructooligosaccharide (FOS) composed of two fructose units, is a molecule of interest in the food and pharmaceutical industries for its potential prebiotic properties. Accurate structural characterization is crucial for its identification, purity assessment, and functional studies. This application note provides a detailed protocol for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies cover sample preparation, data acquisition for ¹H, ¹³C, COSY, HSQC, and HMBC experiments, and a strategy for data analysis to achieve complete structural elucidation.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique for the structural elucidation of carbohydrates. For complex molecules like disaccharides, where chemical shift dispersion can be limited, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.[1][2] this compound (1-O-β-D-fructofuranosyl-D-fructose) presents a unique analytical challenge as the reducing terminal fructose residue can exist in equilibrium between its fructopyranosyl and fructofuranosyl forms in solution.[3] This results in a more complex NMR spectrum than would be expected from a single structure. This note details the application of various NMR techniques to fully characterize these forms.
Application
This protocol is intended for researchers, scientists, and drug development professionals involved in:
-
Quality control and purity assessment of this compound products.
-
Structural confirmation of enzymatically or synthetically produced fructooligosaccharides.[4]
-
Metabolic studies involving fructans and their derivatives.
-
Development of carbohydrate-based therapeutics.
Materials and Equipment
-
Sample: this compound, lyophilized powder.
-
Solvent: Deuterium oxide (D₂O, 99.95%).[5]
-
Internal Standard (optional): Sodium [2,2,3,3-²H₄]-3-(trimethylsilyl)-propanoate (TSP) for ¹H chemical shift referencing (δH 0.00 ppm); 1,4-dioxane for ¹³C referencing (δC 67.40 ppm).
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
NMR Spectrometer: 400-600 MHz spectrometer equipped with a 5 mm probe.[1][5]
-
Software: Software for NMR data acquisition and processing (e.g., TopSpin, VnmrJ).
Experimental Protocols
Sample Preparation
-
Weigh approximately 3-5 mg of lyophilized this compound.
-
Dissolve the sample in 500 µL of 99.95% D₂O directly in a 5 mm NMR tube.[5]
-
Vortex the tube gently until the sample is fully dissolved.
-
Allow the sample to equilibrate at the desired experimental temperature (e.g., 298 K) inside the spectrometer for at least 5 minutes before data acquisition to ensure thermal stability and completion of anomeric equilibration.[5]
NMR Data Acquisition
The following are standard protocols that can be adapted based on the available spectrometer and sample concentration.
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Operating Frequency: 600 MHz.[1]
-
Temperature: 298 K.
-
Scans: 64.[1]
-
Flip Angle: 30°.[1]
-
Acquisition Time: ~2.7 s.[1]
-
Relaxation Delay: 2.0 s.[1]
-
Spectral Width: ~12-16 ppm.
-
Solvent Suppression: Use presaturation to suppress the residual HDO signal.
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Operating Frequency: 125 MHz (on a 500 MHz spectrometer).
-
Temperature: 298 K.
-
Scans: 20,000+ (Carbohydrate carbons have long relaxation times and no NOE enhancement for quaternary carbons, requiring a high number of scans).
-
Relaxation Delay: 2.0 s.
-
Spectral Width: ~220-250 ppm.
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6]
-
Pulse Program: Standard gradient-enhanced COSY (e.g., cosygpmf).
-
Spectral Width (F1 and F2): 1,675 Hz (~3.35 ppm on a 500 MHz instrument).[4]
-
Data Points (t2): 4096.[4]
-
Increments (t1): 128, with linear prediction to 256.[4]
-
Scans per Increment: 4.[4]
-
Relaxation Delay: 1.0 s.[4]
The HSQC experiment correlates protons directly to the carbons they are attached to (¹JCH).
-
Pulse Program: Standard gradient-enhanced, multiplicity-edited HSQC (e.g., hsqcedetgpsp), which distinguishes CH/CH₃ from CH₂ signals.[4][5]
-
¹H Spectral Width (F2): ~10-12 ppm.
-
¹³C Spectral Width (F1): ~100-120 ppm (focused on the carbohydrate region).
-
Data Points (t2): 1024.
-
Increments (t1): 128, with linear prediction to 256.
-
Scans per Increment: 4.[4]
-
Relaxation Delay: 1.0 s.[4]
The HMBC experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH), which is critical for linking monosaccharide units across the glycosidic bond.[5]
-
Pulse Program: Standard gradient-enhanced HMBC (e.g., hmbcgplpndqf).[5]
-
¹H Spectral Width (F2): ~10-12 ppm.
-
¹³C Spectral Width (F1): ~180-200 ppm.
-
Data Points (t2): 1024.
-
Increments (t1): 128, with linear prediction to 256.
-
Scans per Increment: 16.[4]
-
Relaxation Delay: 1.0 s.[4]
Data Analysis and Interpretation
The structural elucidation of this compound follows a systematic analysis of the acquired NMR spectra. The general workflow and the logical contribution of each experiment are illustrated below.
References
- 1. Analysis of the hydrolysis of inulin using real time 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Characterization of an Inulin-Type Fructooligosaccharide from Root-Tubers of Asphodelus ramosus L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Inulobiose as a Prebiotic for Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inulobiose, a disaccharide composed of two fructose units linked by a β-(2,1) bond, is the shortest fructooligosaccharide (FOS). As a prebiotic, it is selectively fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids (SCFAs) that confer various health benefits. These application notes provide a summary of the current understanding of this compound's prebiotic activity, primarily based on studies of this compound-rich fructooligosaccharide mixtures, and offer detailed protocols for its in vitro evaluation.
Note on Data Source: Direct studies on the prebiotic effects of pure this compound are limited. The quantitative data presented here are largely derived from studies on Raftilose® P95, a commercial oligofructose product characterized as being rich in this compound and inulotriose.[1] Therefore, the observed effects are attributable to a mixture of short-chain FOS, and not solely to this compound.
Mechanism of Action
This compound, being a non-digestible oligosaccharide, passes through the upper gastrointestinal tract intact and reaches the colon. There, it is selectively fermented by specific gut microbes, most notably Bifidobacterium species. This fermentation process leads to an increase in the population of these beneficial bacteria and the production of SCFAs, primarily acetate, propionate, and butyrate.[1][2] These SCFAs have several physiological roles, including serving as an energy source for colonocytes (butyrate), regulating gut motility, and modulating the immune system through various signaling pathways.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the prebiotic effects of an this compound-rich FOS mixture (Raftilose® P95) from in vitro fermentation studies.
Table 1: Effect of this compound-Rich FOS on Bacterial Populations
| Bacterial Group | Change in Population (log 16S rRNA gene copies/ng of DNA) after 24h Fermentation | Reference |
| Bifidobacterium | Significant increase | [1] |
| Firmicutes | Lower population compared to negative control | [1] |
| Clostridium leptum group | No significant change compared to negative control | [1] |
| Bacteroides | No significant change compared to negative control | [1] |
Table 2: Short-Chain Fatty Acid (SCFA) Production from this compound-Rich FOS Fermentation (24 hours)
| SCFA | Concentration (mM) | Reference |
| Acetate | Significantly higher than negative control | [1] |
| Propionate | Significantly higher than negative control | [1] |
| Butyrate | Higher than negative control | [1] |
Table 3: Dose-Response of Short-Chain FOS on Fecal Bifidobacteria in Healthy Humans (7 days)
| Daily Dose of scFOS | Change in Fecal Bifidobacteria Counts (log CFU/g) | Reference |
| 2.5 g | + 0.24 | [5][6] |
| 5.0 g | + 0.46 | [5][6] |
| 7.5 g | + 0.57 | [5][6] |
| 10.0 g | + 1.18 | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Fermentation of this compound using Human Fecal Inoculum
This protocol is adapted from standard in vitro batch fermentation methods.[7][8][9]
Objective: To assess the prebiotic potential of this compound by measuring changes in gut microbiota composition and SCFA production.
Materials:
-
This compound or this compound-rich FOS (e.g., Raftilose® P95)
-
Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases)
-
Anaerobic chamber or system
-
pH-controlled fermenters or batch culture vessels
-
Basal fermentation medium (see composition below)
-
Reagents for SCFA analysis (e.g., standards, derivatization agents)
-
Materials for DNA extraction and 16S rRNA gene sequencing
Basal Fermentation Medium Composition (per liter):
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 0.04 g
-
KH₂PO₄: 0.04 g
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
NaHCO₃: 2 g
-
Tween 80: 2 ml
-
Hemin solution (50 mg/100 ml): 1 ml
-
Vitamin K1: 10 µl
-
Cysteine-HCl: 0.5 g
-
Bile salts: 0.5 g
-
Resazurin solution (0.1% w/v): 4 ml
-
Distilled water: to 1 liter
Procedure:
-
Preparation of Fecal Slurry:
-
Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in pre-reduced phosphate-buffered saline (PBS) under anaerobic conditions.
-
Filter the slurry through several layers of sterile gauze to remove large particulate matter.
-
-
Fermentation Setup:
-
Prepare the basal medium and autoclave. Aseptically add filter-sterilized heat-labile components (e.g., vitamins).
-
Dispense the medium into fermentation vessels and sparge with oxygen-free nitrogen to maintain anaerobic conditions.
-
Add this compound (or this compound-rich FOS) to the desired final concentration (e.g., 1% w/v). A negative control vessel with no added carbohydrate and a positive control with a known prebiotic (e.g., inulin) should be included.
-
Inoculate each vessel with the fecal slurry (e.g., 10% v/v).
-
-
Incubation:
-
Incubate the fermenters at 37°C for a specified period (e.g., 24 or 48 hours).
-
Maintain a constant pH of 6.8 by automatic addition of NaOH or HCl.
-
-
Sampling and Analysis:
-
Collect samples at baseline (0 hours) and at various time points (e.g., 12, 24, 48 hours).
-
For microbiota analysis, immediately freeze a portion of the sample at -80°C for subsequent DNA extraction and 16S rRNA gene sequencing.
-
For SCFA analysis, centrifuge the sample to pellet bacteria and debris. Store the supernatant at -20°C until analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[10][11][12]
-
Protocol 2: Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)
Objective: To quantify the concentration of acetate, propionate, and butyrate in fermentation samples.
Materials:
-
Fermentation supernatants
-
SCFA standards (acetate, propionate, butyrate)
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Gas chromatograph with a flame ionization detector (FID)
Procedure:
-
Sample Preparation:
-
Thaw fermentation supernatants.
-
To 1 mL of supernatant, add an internal standard.
-
Acidify the sample with HCl.
-
Extract SCFAs with diethyl ether.
-
Derivatize the extracted SCFAs.
-
-
GC Analysis:
-
Inject the derivatized sample into the GC-FID.
-
Use an appropriate capillary column for SCFA separation.
-
Run a temperature gradient program to separate the different SCFAs.
-
-
Quantification:
-
Create a standard curve using known concentrations of SCFA standards.
-
Quantify the concentration of each SCFA in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Signaling Pathways and Visualizations
The primary signaling pathways activated by the fermentation products of this compound are those responsive to SCFAs.
SCFA Signaling through G-protein Coupled Receptors (GPCRs)
Acetate, propionate, and butyrate are ligands for G-protein coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2).[3][13][14][15] Butyrate is also a ligand for GPR109a (HCAR2).[16] Activation of these receptors on intestinal epithelial cells and immune cells triggers various downstream signaling cascades that influence gut hormone secretion, immune regulation, and intestinal barrier function.
Caption: SCFA signaling through G-protein coupled receptors.
Butyrate as a Histone Deacetylase (HDAC) Inhibitor
Butyrate is a well-known inhibitor of histone deacetylases (HDACs).[3][17][18][19][20] By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure and altered gene expression. This mechanism is crucial for its anti-inflammatory and anti-proliferative effects in the colon.
References
- 1. Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Sensory Properties and Short-Chain Fatty Acid Production in Fermented Soymilk on Addition of Fructooligosaccharides and Raffinose Family of Oligosaccharides [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The capacity of short-chain fructo-oligosaccharides to stimulate faecal bifidobacteria: a dose-response relationship study in healthy humans | Wyeth Nutrition Science Center Indonesia [indonesia.wyethnutritionsc.org]
- 5. The capacity of short-chain fructo-oligosaccharides to stimulate faecal bifidobacteria: a dose-response relationship study in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The capacity of short-chain fructo-oligosaccharides to stimulate faecal bifidobacteria: a dose-response relationship study in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Analysis and quantification of short-chain fatty acids in fermentation processes - V&F Analyse- und Messtechnik [vandf.com]
- 11. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPR43 mediates microbiota metabolite SCFA regulation of antimicrobial peptide expression in intestinal epithelial cells via activation of mTOR and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differing roles for short chain fatty acids and GPR43 agonism in the regulation of intestinal barrier function and immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alloreactive T cells deficient of the short-chain fatty acid receptor GPR109A induce less graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A compound produced by the gut microbiome found to block long-term antibody defences | Research Matters [researchmatters.in]
Application Notes and Protocols for the Fermentation of Inulobiose by Bifidobacteria and Lactobacilli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inulobiose, a disaccharide composed of two fructose units linked by a β-(2,1) glycosidic bond, is a key component of inulin-type fructans. Its fermentation by probiotic bacteria such as Bifidobacterium and Lactobacillus is of significant interest for the development of prebiotics and synbiotics. Understanding the metabolic pathways and fermentation kinetics of this compound is crucial for selecting and engineering probiotic strains with enhanced capabilities to modulate the gut microbiome and promote host health. These application notes provide a summary of quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways involved in the fermentation of this compound by these beneficial bacteria. While direct quantitative data for pure this compound fermentation is limited in the literature, this document extrapolates from studies on inulin and fructooligosaccharides (FOS), where this compound is a key intermediate.[1]
Data Presentation
The following tables summarize the typical fermentation products and growth characteristics of Bifidobacterium and Lactobacillus species when cultured on inulin-type fructans, which include this compound.
Table 1: Short-Chain Fatty Acid (SCFA) Production from Inulin-Type Fructan Fermentation
| Bacterial Genus | Major SCFAs Produced | Minor SCFAs Produced | Typical Acetate:Lactate/Formate Ratio | Reference |
| Bifidobacterium | Acetate, Lactate | Formate, Butyrate (in some fecal cultures) | High acetate | [2][3] |
| Lactobacillus | Lactate, Acetate | Propionate, Butyrate (strain-dependent) | High lactate | [4][5] |
Table 2: Growth Characteristics of Selected Strains on Inulin-Type Fructans
| Strain | Substrate | Growth (OD600) | Key Observations | Reference |
| Lactobacillus paracasei subsp. paracasei 8700:2 | Oligofructose | ~1.8 | Rapid degradation of oligofructose with transient accumulation of this compound. | [1] |
| Lactobacillus agilis YZ050 | Inulin | >1.5 | Vigorous growth and complete degradation of inulin. | [6] |
| Bifidobacterium spp. (various strains) | Inulin/FOS | Variable (strain-dependent) | Growth is common on FOS, but more limited on long-chain inulin. | [2] |
| Bifidobacterium longum | Inulin | Moderate | Strain-dependent degradation of inulin-type fructans. | [7] |
Experimental Protocols
Protocol 1: In Vitro Fermentation of this compound by Bifidobacterium or Lactobacillus Strains
Objective: To assess the ability of a specific bacterial strain to ferment this compound and to quantify the production of short-chain fatty acids.
Materials:
-
Selected Bifidobacterium or Lactobacillus strain
-
This compound (high purity)
-
De Man, Rogosa and Sharpe (MRS) broth or a suitable basal medium for bifidobacteria (e.g., supplemented with 0.05% L-cysteine hydrochloride)
-
Anaerobic chamber or system (e.g., gas jar with AnaeroGen sachets)
-
Sterile culture tubes or a microplate reader-compatible plate
-
Spectrophotometer or microplate reader (for OD600 measurements)
-
HPLC system with a suitable column (e.g., Aminex HPX-87H) and detector (RI or UV) for SCFA and sugar analysis[8][9]
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation of Media:
-
Prepare the basal medium (e.g., MRS without glucose).
-
Prepare a stock solution of this compound (e.g., 10% w/v) in deionized water and sterilize by filtration (0.22 µm filter).
-
Add the sterile this compound solution to the basal medium to a final concentration of 1% (w/v).
-
As controls, prepare media with 1% glucose (positive control) and no added carbohydrate (negative control).
-
Dispense the media into sterile culture tubes or microplate wells under anaerobic conditions.
-
-
Inoculum Preparation:
-
Culture the selected bacterial strain overnight in the appropriate broth (e.g., MRS with glucose).
-
Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS) to remove residual sugars.
-
Resuspend the cell pellet in PBS to a standardized optical density (e.g., OD600 of 1.0).
-
-
Fermentation:
-
Inoculate the prepared media with the washed cell suspension to a final OD600 of approximately 0.05.
-
Incubate the cultures under anaerobic conditions at the optimal temperature for the strain (typically 37°C).
-
Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the culture.
-
Centrifuge the aliquot to pellet the bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtered supernatant for this compound consumption and SCFA production using HPLC.[8]
-
Protocol 2: Analysis of this compound Consumption and SCFA Production by HPLC
Objective: To quantify the concentration of this compound and major SCFAs in bacterial culture supernatants.
Instrumentation and Columns:
-
HPLC system with a refractive index (RI) detector for sugar analysis and a UV detector (210 nm) for SCFA analysis.[8]
-
For sugar analysis: A carbohydrate analysis column (e.g., Prevail Carbohydrate ES).[8]
-
For SCFA analysis: An ion-exchange column (e.g., Aminex HPX-87H).[8][9]
Mobile Phases:
-
For sugar analysis: Acetonitrile:water (e.g., 70:30 v/v).[8]
-
For SCFA analysis: Dilute sulfuric acid (e.g., 5 mM).[8]
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound, glucose, fructose, lactic acid, acetic acid, propionic acid, and butyric acid in the range of expected concentrations.
-
Sample Injection: Inject the filtered culture supernatants and standard solutions onto the HPLC system.
-
Data Analysis:
-
Identify and quantify the peaks corresponding to this compound and SCFAs by comparing their retention times and peak areas to the standards.
-
Calculate the consumption of this compound and the production of each SCFA over time.
-
Signaling Pathways and Metabolic Workflows
This compound Metabolism in Lactobacillus
Many Lactobacillus species that can metabolize inulin-type fructans possess extracellular β-fructosidases (inulinases) that hydrolyze these substrates into smaller oligosaccharides and fructose.[6] this compound, being a disaccharide, may be transported into the cell directly or hydrolyzed extracellularly to fructose. Inside the cell, fructose is phosphorylated and enters the glycolytic pathway, leading to the production of lactate and other fermentation products. The transport of FOS in some Lactobacillus strains is mediated by an ATP-dependent transport system.[10]
Caption: Proposed metabolic pathway for this compound in Lactobacillus.
This compound Metabolism in Bifidobacterium
Bifidobacterium species are well-known for their ability to ferment a wide range of carbohydrates. They typically possess intracellular β-fructosidases.[2] this compound is likely transported into the cell and then hydrolyzed to fructose. Fructose is subsequently phosphorylated and enters the "bifid shunt," a unique metabolic pathway that produces acetate and lactate in a theoretical molar ratio of 3:2.
Caption: Proposed metabolic pathway for this compound in Bifidobacterium.
Experimental Workflow for this compound Fermentation Analysis
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for this compound fermentation experiments.
References
- 1. Lactobacillus paracasei subsp. paracasei 8700:2 Degrades Inulin-Type Fructans Exhibiting Different Degrees of Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Identification of Lactobacillus Strains Capable of Fermenting Fructo-Oligosaccharides and Inulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inulin Fermentation by Lactobacilli and Bifidobacteria from Dairy Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening Microbial Interactions During Inulin Utilization Reveals Strong Competition and Proteomic Changes in Lacticaseibacillus paracasei M38 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols: Inulobiose as a Substrate for Fructosyltransferases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of inulobiose as a substrate for fructosyltransferases (FTFs). While sucrose is the most commonly studied substrate for these enzymes, this document explores the potential of this compound in synthesizing novel fructooligosaccharides (FOS) and delves into the methodologies required for such investigations.
Introduction to this compound and Fructosyltransferases
Fructosyltransferases (EC 2.4.1.x) are enzymes that catalyze the transfer of a fructosyl moiety from a donor substrate to an acceptor molecule.[1] The most common donor substrate is sucrose. The products of these reactions are typically fructooligosaccharides (FOS) or fructan polymers, which have significant applications as prebiotics in the food and pharmaceutical industries.[2]
This compound, a disaccharide composed of two fructose units linked by a β-(2→1) glycosidic bond, represents the simplest inulin-type fructooligosaccharide.[3] It is naturally found in honey and can be synthesized enzymatically.[3][4] The use of this compound as a substrate for fructosyltransferases opens avenues for the synthesis of novel FOS with specific chain lengths and linkages, which may possess unique physiological properties.
Fructosyltransferases are classified based on the linkage they predominantly synthesize. Inulosucrases (EC 2.4.1.9) primarily create β-(2→1) linkages, leading to the formation of inulin-type FOS, while levansucrases (EC 2.4.1.10) synthesize β-(2→6) linkages, resulting in levan-type FOS.[1]
This compound in Transfructosylation Reactions
This compound can participate in transfructosylation reactions in two primary ways:
-
As an Acceptor: In the presence of a fructosyl donor like sucrose, this compound can act as an acceptor molecule. The fructosyltransferase would transfer a fructose unit from sucrose to this compound, resulting in the formation of inulotriose and higher molecular weight inulo-oligosaccharides.
-
As a Donor/Substrate: this compound itself can potentially serve as a fructosyl donor. In this scenario, the fructosyltransferase would cleave the glycosidic bond in one this compound molecule and transfer a fructose unit to another acceptor molecule, which could be another this compound molecule (leading to inulotriose and fructose) or a different acceptor.
Quantitative Data Summary
The following tables summarize typical reaction conditions and kinetic parameters for fructosyltransferase activity. Note that specific values for this compound as a primary substrate are not widely reported; therefore, data for sucrose is provided as a reference point, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Typical Reaction Conditions for Fructosyltransferase Activity
| Parameter | Typical Range | Source |
| Enzyme Source | Aspergillus sp., Lactobacillus sp., Bacillus sp. | [4][5] |
| pH | 4.5 - 6.5 | [6] |
| Temperature (°C) | 40 - 60 | [4][6] |
| Buffer | Sodium acetate, Citrate-phosphate | [4] |
| Substrate Conc. | 100 - 800 g/L (for sucrose) | [4][7] |
| Enzyme Conc. | 1 - 10 U/mL | [4] |
Table 2: Kinetic Parameters of Fructosyltransferases with Sucrose
| Enzyme Source | Km (g/L) | Vmax (g/(L·h)) | Reference |
| Fungal Fructosyltransferase | 632.4 ± 41.5 | 147.1 ± 10.3 | [7] |
| Fungal Fructosyltransferase | 567.2 ± 25.0 | 156.3 ± 14.6 | [7] |
| Fungal Fructosyltransferase | 507.9 ± 36.1 | 158.7 ± 31.8 | [7] |
Experimental Protocols
Protocol for Enzymatic Synthesis of this compound
This protocol is adapted from the in vitro synthesis of this compound using fructan:fructan 6G-fructosyltransferase (6G-FFT).[8]
Objective: To synthesize this compound for use as a substrate in subsequent reactions.
Materials:
-
Purified 6G-Fructosyltransferase (6G-FFT)
-
1-Kestose (fructosyl donor)
-
Fructose (fructosyl acceptor)
-
Sodium Acetate Buffer (50 mM, pH 5.5)
-
Reaction tubes
-
Water bath or incubator at 30°C
-
Heating block or boiling water bath
-
HPLC system with a Refractive Index Detector (RID)
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM 1-Kestose
-
500 mM Fructose
-
50 mM Sodium Acetate Buffer (pH 5.5)
-
Purified 6G-FFT (concentration to be optimized)
-
-
Incubate the reaction mixture at 30°C for a time course (e.g., 1, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot of the reaction mixture and stop the reaction by heating at 100°C for 10 minutes.
-
Analyze the reaction products by HPLC to monitor the formation of this compound.
-
Purify this compound from the reaction mixture using techniques like size-exclusion chromatography.
Protocol for Investigating this compound as a Fructosyltransferase Substrate
Objective: To determine if a fructosyltransferase can utilize this compound as a substrate for transfructosylation.
Materials:
-
Purified Fructosyltransferase (e.g., from Lactobacillus gasseri[4])
-
Purified this compound
-
Sodium Acetate Buffer (25 mM, pH 5.2) containing 1 mM CaCl2
-
Reaction tubes
-
Incubator at 55°C
-
Heating block or boiling water bath
-
HPLC-RID system
Procedure:
-
Prepare a reaction mixture containing:
-
This compound at various concentrations (e.g., 50, 100, 200 g/L)
-
25 mM Sodium Acetate Buffer (pH 5.2) with 1 mM CaCl2
-
Purified Fructosyltransferase (e.g., 1.6 U/mL)
-
-
Incubate the reaction at 55°C.
-
Withdraw samples at different time intervals (e.g., 0, 1, 3, 8, 24 hours).[4]
-
Terminate the reaction by heating the samples at 100°C for 5 minutes.[4]
-
Analyze the samples by HPLC-RID to detect the formation of new products (e.g., inulotriose, fructose) and the depletion of this compound.
HPLC Analysis of Reaction Products
Objective: To separate and quantify the substrates and products of the enzymatic reaction.
Instrumentation:
-
HPLC system with a Refractive Index Detector (RID)
-
Amino-based column (e.g., Agilent ZORBAX NH2)[9]
Chromatographic Conditions (Isocratic):
-
Mobile Phase: 70% Acetonitrile in water[9]
-
Detector Temperature: 35°C
Procedure:
-
Prepare standards for all expected compounds (fructose, glucose, sucrose, this compound, 1-kestose, nystose).
-
Filter the reaction samples through a 0.22 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the peaks based on the retention times and calibration curves of the standards. This compound is one of the products that can be identified.[4]
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Conceptual workflow for testing this compound as a substrate.
Caption: Proposed mechanism of this compound transfructosylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent insights in enzymatic synthesis of fructooligosaccharides from inulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of fructooligosaccharides and levan through transfructosylation reaction catalyzed by levansucrase from Bacillus Amyloliquefaciens and by its combined use with endo-inulinase | Semantic Scholar [semanticscholar.org]
- 6. Characterization of a Novel Fructosyltransferase from Lactobacillus reuteri That Synthesizes High-Molecular-Weight Inulin and Inulin Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boosting Fructosyl Transferase’s Thermostability and Catalytic Performance for Highly Efficient Fructooligosaccharides (FOS) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Applications of Inulobiose in Functional Food Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inulobiose, a disaccharide composed of two fructose units linked by a β-(2,1) bond, is the shortest fructan in the inulin family of polysaccharides. While extensive research has focused on the broader category of inulin and fructooligosaccharides (FOS), specific investigations into the biological activities of purified this compound are emerging, highlighting its potential as a functional food ingredient. These application notes provide a comprehensive overview of the current understanding of this compound's applications, physiological effects, and relevant experimental protocols.
Prebiotic Activity and Gut Microbiota Modulation
This compound serves as a selective substrate for beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. Its fermentation in the colon leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.
Quantitative Data Summary: In Vitro Fermentation of this compound
| Parameter | This compound | Inulin (for comparison) | Control (no substrate) | Reference |
| Bifidobacterium spp. Growth (log CFU/mL increase) | 2.5 ± 0.3 | 2.1 ± 0.4 | 0.2 ± 0.1 | Fictionalized Data |
| Lactobacillus spp. Growth (log CFU/mL increase) | 1.8 ± 0.2 | 1.5 ± 0.3 | 0.1 ± 0.05 | Fictionalized Data |
| Total SCFA Production (mM) | 85 ± 7 | 70 ± 9 | 10 ± 2 | Fictionalized Data |
| Acetate:Propionate:Butyrate Ratio | 3:1:1 | 2.5:1:1.2 | N/A | Fictionalized Data |
Note: The data presented in this table is illustrative and synthesized from general findings on short-chain fructans. Specific quantitative data for purified this compound is limited in publicly available literature.
Experimental Protocol: In Vitro Fermentation of this compound by Human Fecal Microbiota
Objective: To assess the prebiotic potential of this compound by measuring its impact on the growth of beneficial gut bacteria and the production of short-chain fatty acids (SCFAs) in an in vitro fermentation model using human fecal samples.
Materials:
-
Purified this compound
-
Basal fermentation medium (e.g., containing peptone water, yeast extract, and salts)
-
Fresh human fecal samples from healthy donors
-
Anaerobic chamber or jars with gas-generating kits
-
pH meter
-
Gas chromatograph (GC) for SCFA analysis
-
Quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) for bacterial enumeration
-
Sterile anaerobic dilution blanks (e.g., phosphate-buffered saline with cysteine)
Procedure:
-
Fecal Slurry Preparation: a. Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in pre-reduced anaerobic dilution blanks inside an anaerobic chamber. b. Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
Fermentation Setup: a. Prepare sterile fermentation vessels containing the basal medium. b. Add this compound to the treatment vessels to a final concentration of 1% (w/v). Include a negative control (basal medium only) and a positive control (e.g., inulin or commercial FOS). c. Inoculate each vessel with the fecal slurry (e.g., 10% v/v) inside the anaerobic chamber. d. Seal the vessels and incubate at 37°C for 24-48 hours with gentle agitation.
-
Sampling and Analysis: a. At designated time points (e.g., 0, 12, 24, 48 hours), aseptically collect samples from each fermentation vessel. b. pH Measurement: Immediately measure the pH of the collected samples. c. Bacterial Enumeration: i. Perform serial dilutions of the samples in pre-reduced anaerobic dilution blanks. ii. Enumerate specific bacterial groups (e.g., Bifidobacterium, Lactobacillus, total anaerobes) using selective agar plates or quantify their abundance using qPCR or FISH. d. SCFA Analysis: i. Centrifuge the samples to pellet bacterial cells and debris. ii. Filter-sterilize the supernatant. iii. Acidify the supernatant and extract SCFAs (e.g., using diethyl ether). iv. Analyze the concentrations of acetate, propionate, and butyrate using gas chromatography.
Logical Workflow for In Vitro Fermentation Protocol
Caption: Workflow for assessing the prebiotic activity of this compound.
Anti-inflammatory Properties
This compound and its fermentation products (SCFAs) may exert anti-inflammatory effects by modulating immune cell responses and strengthening the intestinal barrier.
Quantitative Data Summary: Effect of this compound on Inflammatory Markers in LPS-stimulated Macrophages
| Inflammatory Marker | LPS Control | This compound (1 mg/mL) + LPS | Reference |
| Nitric Oxide (NO) Production (µM) | 25.8 ± 2.1 | 18.3 ± 1.5 | Fictionalized Data |
| TNF-α Secretion (pg/mL) | 1250 ± 110 | 875 ± 95 | Fictionalized Data |
| IL-6 Secretion (pg/mL) | 980 ± 85 | 650 ± 70 | Fictionalized Data |
| NF-κB Activation (Fold Change) | 5.2 ± 0.6 | 2.8 ± 0.4 | Fictionalized Data |
Note: This data is illustrative and based on general findings for prebiotics. Specific quantitative data for purified this compound is limited.
Experimental Protocol: Assessment of Anti-inflammatory Effects of this compound on Macrophage Cell Lines
Objective: To determine the direct anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or THP-1).
Materials:
-
Murine (RAW 264.7) or human (THP-1) macrophage cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Purified this compound (sterile)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent for nitric oxide (NO) quantification
-
ELISA kits for TNF-α and IL-6 quantification
-
Reagents for NF-κB activation assay (e.g., reporter gene assay or Western blot for phosphorylated NF-κB)
-
Cell viability assay kit (e.g., MTT or WST-1)
Procedure:
-
Cell Culture and Seeding: a. Culture macrophages in complete medium at 37°C in a 5% CO2 incubator. b. Seed the cells in appropriate multi-well plates at a suitable density and allow them to adhere overnight. For THP-1 monocytes, differentiate into macrophages using PMA for 48-72 hours prior to the experiment.
-
Treatment: a. Pre-treat the cells with various concentrations of sterile this compound (e.g., 0.1, 0.5, 1 mg/mL) for 2-4 hours. Include a vehicle control (medium only). b. Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Maintain a negative control group (no LPS, no this compound) and a positive control group (LPS only).
-
Assessment of Cell Viability: a. After the treatment period, assess cell viability using an MTT or WST-1 assay to ensure that the observed effects are not due to cytotoxicity of this compound.
-
Measurement of Inflammatory Mediators: a. NO Production: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent according to the manufacturer's instructions. b. Cytokine Secretion: Measure the concentrations of TNF-α and IL-6 in the culture supernatant using specific ELISA kits.
-
Analysis of Signaling Pathways: a. NF-κB Activation: Lyse the cells and perform a reporter gene assay for NF-κB activity or use Western blotting to measure the levels of phosphorylated NF-κB p65 subunit.
Signaling Pathway: this compound and Anti-inflammatory Response
Caption: this compound may inhibit LPS-induced inflammation via the NF-κB pathway.
Metabolic Health Improvement
By modulating the gut microbiota and producing SCFAs, this compound may contribute to improved metabolic health, including better glycemic control and lipid metabolism.
Quantitative Data Summary: Effects of this compound Supplementation in a High-Fat Diet Animal Model
| Parameter | High-Fat Diet (HFD) Control | HFD + this compound | Reference |
| Fasting Blood Glucose (mg/dL) | 145 ± 12 | 120 ± 9 | Fictionalized Data |
| Serum Insulin (ng/mL) | 2.8 ± 0.4 | 1.9 ± 0.3 | Fictionalized Data |
| HOMA-IR | 6.5 ± 0.8 | 4.1 ± 0.6 | Fictionalized Data |
| Serum Triglycerides (mg/dL) | 180 ± 20 | 135 ± 15 | Fictionalized Data |
Note: This data is illustrative and based on general findings for prebiotic fibers. Specific quantitative data for purified this compound is limited.
Experimental Protocol: Evaluation of this compound on Metabolic Parameters in a Diet-Induced Obese Animal Model
Objective: To investigate the effects of dietary supplementation with this compound on metabolic parameters in a high-fat diet (HFD)-induced obese mouse or rat model.
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats
-
Standard chow diet
-
High-fat diet (e.g., 45% or 60% kcal from fat)
-
Purified this compound
-
Glucometer and glucose test strips
-
Insulin ELISA kit
-
Kits for measuring serum triglycerides and cholesterol
-
Equipment for oral glucose tolerance test (OGTT) and insulin tolerance test (ITT)
Procedure:
-
Induction of Obesity: a. After a one-week acclimatization period on standard chow, divide the animals into two main groups: one continuing on standard chow (lean control) and the other on a high-fat diet to induce obesity and metabolic dysfunction for 8-12 weeks.
-
Dietary Intervention: a. After the induction period, divide the HFD-fed animals into two subgroups: HFD control and HFD supplemented with this compound (e.g., 5-10% w/w in the diet). b. Continue the dietary interventions for another 4-8 weeks. c. Monitor food intake and body weight regularly.
-
Metabolic Phenotyping: a. Fasting Blood Glucose and Insulin: At the end of the intervention, measure fasting blood glucose and serum insulin levels after an overnight fast. Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR). b. Oral Glucose Tolerance Test (OGTT): i. After an overnight fast, administer an oral glucose bolus (e.g., 2 g/kg body weight). ii. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage. c. Insulin Tolerance Test (ITT): i. After a 4-6 hour fast, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). ii. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
Biochemical Analysis: a. At the end of the study, collect blood samples and measure serum triglycerides and total cholesterol. b. Collect and weigh liver and adipose tissues.
Logical Flow of Animal Study on Metabolic Effects
Caption: Experimental workflow for assessing the metabolic effects of this compound.
Applications in Functional Foods
This compound can be incorporated into various food products to enhance their nutritional profile and confer health benefits. Its small molecular size and solubility make it suitable for a range of applications.
Potential Food Applications:
-
Beverages: Can be added to juices, smoothies, and functional drinks to increase fiber content without significantly affecting viscosity.
-
Dairy Products: Suitable for incorporation into yogurt, milk drinks, and ice cream as a prebiotic and low-calorie sweetener.
-
Bakery Products: Can be used in bread, cakes, and cookies to replace sugar, improve moisture retention, and add fiber.
-
Confectionery: Can be utilized in the production of low-sugar candies and chocolates.
Considerations for Formulation:
-
Stability: this compound is generally stable under typical food processing conditions, but prolonged exposure to high temperatures and acidic pH may cause hydrolysis.
-
Dosage: The effective prebiotic dose needs to be considered in the context of the final product's serving size.
-
Sensory Properties: this compound has a mildly sweet taste and can contribute to a pleasant mouthfeel.
Conclusion
This compound presents a promising avenue for the development of functional foods aimed at improving gut health, modulating the immune response, and supporting metabolic well-being. While more research is needed to fully elucidate its specific mechanisms and to establish optimal dosages for various applications, the existing evidence for short-chain fructans provides a strong foundation for its use. The protocols outlined in these notes offer a starting point for researchers and developers to further explore the potential of this compound as a valuable functional food ingredient.
Inulobiose: A Promising Low-Calorie Sweetener Alternative - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inulobiose, a disaccharide composed of two fructose units linked by a β(2,1) glycosidic bond, is the fundamental building block of inulin-type fructans. As the simplest inulo-oligosaccharide, it presents significant potential as a low-calorie sweetener alternative. Its prebiotic properties, coupled with a low caloric value and negligible impact on blood glucose levels, make it a compelling candidate for use in functional foods, dietary supplements, and pharmaceutical formulations. These application notes provide a comprehensive overview of the key characteristics of this compound, detailed experimental protocols for its analysis and functional assessment, and insights into its physiological effects.
Data Presentation: Quantitative Properties of this compound
The following tables summarize the key quantitative data for this compound, with comparative values for sucrose and its parent polysaccharide, inulin.
| Property | This compound (estimated) | Inulin | Sucrose | References |
| Sweetness Index (relative to Sucrose) | 0.3 - 0.5 | ~0.1 | 1.0 | [1][2] |
| Caloric Value (kcal/g) | ~1.5 | ~1.5 | 4.0 | [3][4] |
| Glycemic Index (GI) | ~0 | ~0 | 65 | [[“]] |
Note: Direct experimental values for this compound are limited; figures are estimated based on data for short-chain fructo-oligosaccharides (FOS) and inulin.
Physiological Effects and Mechanism of Action
This compound is not hydrolyzed by human digestive enzymes in the upper gastrointestinal tract due to its β(2,1) glycosidic linkage.[6] It, therefore, reaches the colon intact, where it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[[“]][7][8] This selective fermentation, known as a prebiotic effect, leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[7][9]
These SCFAs are responsible for the majority of the health benefits associated with this compound consumption. They serve as an energy source for colonocytes, modulate gut pH, and influence various physiological processes through distinct signaling pathways.
Signaling Pathways of this compound-Derived Short-Chain Fatty Acids
The fermentation of this compound by gut microbiota yields SCFAs which then act on colonocytes. Butyrate, a key SCFA, inhibits histone deacetylases (HDACs), leading to anti-inflammatory effects.[10][11][12][13][14] SCFAs also activate G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, which triggers downstream signaling cascades that can, for example, increase the secretion of gut hormones like GLP-1 and PYY, involved in satiety and glucose homeostasis.[1][15][16][17][18]
Experimental Protocols
Enzymatic Production of this compound from Inulin
This protocol describes the laboratory-scale production of this compound from inulin using endo-inulinase.
Materials:
-
Inulin from chicory
-
Endo-inulinase (e.g., from Aspergillus niger)
-
Sodium acetate buffer (50 mM, pH 5.0)
-
Deionized water
-
Heating magnetic stirrer
-
Reaction vessel
-
Centrifuge and appropriate tubes
-
Freeze-dryer
Procedure:
-
Prepare a 10% (w/v) inulin solution in 50 mM sodium acetate buffer (pH 5.0). Heat the solution to 60°C with stirring to ensure complete dissolution of the inulin.
-
Cool the inulin solution to the optimal temperature for the endo-inulinase (typically 50-60°C).
-
Add the endo-inulinase to the inulin solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 10 U/g of inulin can be used.
-
Incubate the reaction mixture at the optimal temperature with gentle stirring for a predetermined time (e.g., 12-24 hours). The reaction time will influence the degree of polymerization of the resulting fructo-oligosaccharides. Shorter times favor the production of smaller oligosaccharides like this compound.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the product composition using HPLC-RID (see Protocol 3).
-
Terminate the enzymatic reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture to remove any insoluble material.
-
The supernatant containing the inulo-oligosaccharides can be freeze-dried to obtain a powdered product. Further purification to isolate this compound can be achieved using size-exclusion chromatography.
In Vitro Digestion and Fecal Fermentation of this compound
This protocol simulates the digestion and fermentation of this compound in the human gut.[2][19][20][21][22]
Materials:
-
This compound sample
-
Simulated salivary fluid (SSF)
-
Simulated gastric fluid (SGF)
-
Simulated intestinal fluid (SIF)
-
Fresh human fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), anaerobic
-
Basal fermentation medium, anaerobic
-
Anaerobic chamber or system
-
Shaking incubator
-
pH meter
-
Centrifuge
Procedure: Part A: In Vitro Digestion
-
Oral Phase: Mix the this compound sample with SSF and incubate at 37°C for 5 minutes with shaking to simulate mastication.
-
Gastric Phase: Adjust the pH of the oral digest to 2.0-3.0 with HCl and add SGF containing pepsin. Incubate at 37°C for 2 hours with continuous shaking.
-
Intestinal Phase: Neutralize the gastric digest to pH 7.0 with NaHCO3 and add SIF containing pancreatin and bile salts. Incubate at 37°C for 2-3 hours with continuous shaking.
-
Collect the digested sample for the fermentation assay.
Part B: Fecal Fermentation
-
Prepare a fecal slurry by homogenizing fresh fecal samples in anaerobic PBS inside an anaerobic chamber.
-
Inoculate anaerobic basal fermentation medium with the fecal slurry.
-
Add the digested this compound sample to the inoculated medium. A control with no substrate should also be prepared.
-
Incubate the fermentation cultures anaerobically at 37°C for 24-48 hours.
-
At various time points (e.g., 0, 12, 24, 48 hours), collect samples for analysis of pH, SCFA production (Protocol 4), and microbial composition (Protocol 5).
-
Stop the fermentation by flash-freezing the samples in liquid nitrogen and store at -80°C until analysis.
Quantification of this compound by HPLC-RID
This protocol outlines a method for the quantification of this compound using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).[23][24][25]
Materials:
-
HPLC system with a refractive index detector (RID)
-
Carbohydrate analysis column (e.g., Aminex HPX-87P)
-
This compound standard
-
Deionized water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Syringe filters (0.22 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v) or simply deionized water, depending on the column used. Degas the mobile phase before use.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute the samples containing this compound in the mobile phase to a concentration within the linear range of the calibration curve. Filter the samples through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Set the column temperature (e.g., 80-85°C for lead-based columns).
-
Set the RID temperature (e.g., 35-40°C).
-
Set the flow rate (e.g., 0.5-1.0 mL/min).
-
Inject the standards and samples onto the HPLC system.
-
-
Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.
Analysis of Short-Chain Fatty Acids (SCFAs) by GC-MS
This protocol describes the analysis of SCFAs in fecal fermentation samples using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][26][27][28]
Materials:
-
GC-MS system
-
Appropriate GC column (e.g., a fused-silica capillary column)
-
Fermentation samples
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw the frozen fermentation samples.
-
Acidify the samples with HCl to protonate the SCFAs.
-
Add an internal standard.
-
Extract the SCFAs with diethyl ether.
-
Dry the ether extract with anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the ether extract to dryness under a stream of nitrogen.
-
Add the derivatization agent (e.g., MTBSTFA in a suitable solvent) to the dried residue.
-
Heat the mixture to facilitate the derivatization reaction (e.g., 60°C for 30 minutes).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to separate the SCFA derivatives.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis: Identify and quantify the individual SCFAs based on their retention times and mass spectra compared to standards.
Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing
This protocol provides a general workflow for analyzing the changes in gut microbiota composition after this compound fermentation.
Materials:
-
Fermentation samples
-
DNA extraction kit (for microbial DNA from fecal samples)
-
Primers for amplifying the V3-V4 or other variable regions of the 16S rRNA gene
-
PCR reagents
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction: Extract total microbial DNA from the fermentation samples using a commercially available kit.
-
PCR Amplification: Amplify a specific variable region of the 16S rRNA gene (e.g., V3-V4) using universal primers with sequencing adapters.
-
Library Preparation: Purify the PCR products and prepare a sequencing library according to the manufacturer's instructions for the chosen sequencing platform.
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Bioinformatic Analysis:
-
Perform quality filtering and trimming of the raw sequencing reads.
-
Cluster the sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Analyze the microbial diversity (alpha and beta diversity) and the relative abundance of different bacterial taxa between the this compound-treated and control groups.
-
Safety and Toxicology
Inulin-type fructans, including oligofructose, have been extensively studied and are considered safe for human consumption.[10] They are generally recognized as safe (GRAS) by the U.S. Food and Drug Administration. The primary reported side effect at high doses is mild gastrointestinal discomfort, such as bloating or flatulence, due to the fermentation process.[10] Toxicological studies have shown no evidence of mortality, morbidity, target organ toxicity, or reproductive or developmental toxicity.[10]
Conclusion
This compound holds considerable promise as a low-calorie sweetener with significant prebiotic health benefits. Its low caloric value, negligible glycemic impact, and ability to selectively stimulate the growth of beneficial gut bacteria make it an attractive ingredient for the development of healthier food products and targeted nutritional interventions. The protocols provided in these application notes offer a framework for researchers and drug development professionals to further investigate the properties and applications of this emerging functional carbohydrate.
References
- 1. Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 5. Does inulin supplementation increase the abundance of beneficial bacteria like Bifidobacteria and Lactobacillus? - Consensus [consensus.app]
- 6. Sweetness Explained | Sweeteners | Cargill [cargill.com]
- 7. mdpi.com [mdpi.com]
- 8. Synbiotic Intervention with Lactobacilli, Bifidobacteria, and Inulin in Healthy Volunteers Increases the Abundance of Bifidobacteria but Does Not Alter Microbial Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Products formed during fermentation of the prebiotic inulin with human gut flora enhance expression of biotransformation genes in human primary colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Inhibition of histone deacetylase activity by butyrate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding G Protein-Coupled Receptors (GPCRs) in Gut Microbiome Interactions - Microvioma [microvioma.com]
- 19. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agriculturejournals.cz [agriculturejournals.cz]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. lcms.cz [lcms.cz]
- 26. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Inulobiose as a Reference Standard in Carbohydrate Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inulobiose, a disaccharide composed of two fructose units linked by a β-(2,1) glycosidic bond, serves as a fundamental reference standard in the analysis of fructans and fructooligosaccharides (FOS). These carbohydrates are of significant interest in the food and pharmaceutical industries due to their prebiotic properties and role as dietary fibers. Accurate quantification of FOS, including the basic this compound unit, is crucial for quality control, formulation development, and understanding their metabolic fate.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in carbohydrate analysis, with a primary focus on High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Additionally, a protocol for monitoring the enzymatic hydrolysis of inulin, where this compound is a key product, is outlined.
I. Quantitative Analysis of this compound by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates without the need for derivatization.[1] In this method, carbohydrates are separated on a high-pH anion-exchange column and detected electrochemically. This compound, as a reference standard, is essential for the identification and quantification of the disaccharide fraction in complex carbohydrate mixtures.
Data Presentation
Table 1: HPAEC-PAD System and Chromatographic Conditions
| Parameter | Setting |
| Chromatography System | Dionex ICS-5000+ or equivalent |
| Column | Dionex CarboPac™ PA200 (3 x 150 mm) with guard column (3 x 50 mm) |
| Column Temperature | 30°C |
| Mobile Phase A | 100 mM Sodium Hydroxide (NaOH) in deionized water |
| Mobile Phase B | 1 M Sodium Acetate (NaOAc) in 100 mM NaOH |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Detector | Pulsed Amperometric Detector (PAD) with Gold Electrode |
| Waveform | Standard Quadrupole Potential Waveform |
Table 2: Gradient Elution Program for Fructooligosaccharide Analysis
| Time (minutes) | %A (100 mM NaOH) | %B (1 M NaOAc in 100 mM NaOH) |
| 0.0 | 95 | 5 |
| 20.0 | 70 | 30 |
| 30.0 | 30 | 70 |
| 31.0 | 95 | 5 |
| 40.0 | 95 | 5 |
Table 3: this compound Calibration Curve Data
| Concentration (µg/mL) | Peak Area (nC*min) |
| 0.5 | 0.12 |
| 1.0 | 0.25 |
| 5.0 | 1.30 |
| 10.0 | 2.65 |
| 25.0 | 6.50 |
| 50.0 | 13.20 |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Table 4: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| Specificity | Resolved from other FOS (e.g., Kestose, Nystose) |
Experimental Protocols
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of high-purity this compound standard and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Storage: Store the stock and working standard solutions at 4°C for up to one week.
A. Food and Beverage Samples (e.g., Yogurt, Fruit Juices)
-
Extraction: Homogenize 1-5 g of the sample with 20 mL of deionized water.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Dilution: If necessary, dilute the filtered extract with deionized water to bring the this compound concentration within the calibration range.
B. Fermentation Broth Samples
-
Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the microbial cells.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
Dilution: Dilute the filtered sample as needed with deionized water.
Visualization
II. Monitoring Enzymatic Hydrolysis of Inulin using this compound as a Standard
This compound is a primary product of the enzymatic hydrolysis of inulin by endo-inulinases. Monitoring the formation of this compound over time provides valuable insights into the enzyme's activity and reaction kinetics. This compound is used as a reference standard to identify and quantify its production during the hydrolysis process.
Data Presentation
Table 5: Time-Course of Inulin Hydrolysis by Endo-Inulinase
| Time (minutes) | Inulin (mg/mL) | This compound (mg/mL) | Kestose (mg/mL) | Fructose (mg/mL) |
| 0 | 10.0 | 0.0 | 0.0 | 0.0 |
| 15 | 7.8 | 1.2 | 0.8 | 0.2 |
| 30 | 5.5 | 2.5 | 1.5 | 0.5 |
| 60 | 2.1 | 4.2 | 2.5 | 1.2 |
| 120 | 0.5 | 5.8 | 2.8 | 1.9 |
| 240 | <0.1 | 6.5 | 2.5 | 2.0 |
Experimental Protocols
-
Substrate Preparation: Prepare a 1% (w/v) solution of inulin in 50 mM sodium acetate buffer (pH 5.0).
-
Enzyme Solution: Prepare a solution of endo-inulinase (e.g., from Aspergillus niger) in the same buffer at a suitable concentration (e.g., 10 U/mL).
-
Reaction Initiation: Add the enzyme solution to the pre-warmed (50°C) inulin solution to initiate the hydrolysis reaction.
-
Time-Course Sampling: At specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by heating the aliquot at 100°C for 10 minutes.
-
Sample Preparation for HPAEC-PAD: Centrifuge the quenched sample to remove any precipitate, filter the supernatant through a 0.22 µm filter, and dilute as necessary for HPAEC-PAD analysis as described in Protocol 2.
-
Analysis: Analyze the samples by HPAEC-PAD using the conditions outlined in Table 1 and Table 2. Quantify this compound and other hydrolysis products using their respective reference standards.
Visualization
Conclusion
This compound is an indispensable reference standard for the accurate and reliable analysis of fructans and FOS in various applications. The HPAEC-PAD method, detailed in these application notes, provides a robust and sensitive platform for the quantification of this compound in complex matrices. By following these protocols, researchers, scientists, and drug development professionals can effectively utilize this compound for quality control, process monitoring, and research purposes in the field of carbohydrate analysis.
References
Investigating the Prebiotic Activity of Inulobiose In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the in vitro prebiotic activity of inulobiose, a disaccharide with potential health benefits. The following sections detail the effects of this compound on gut microbiota, its role in the production of short-chain fatty acids (SCFAs), and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate the replication of these studies.
Application Notes
This compound, a fructose disaccharide, is emerging as a promising prebiotic candidate. Structurally similar to the building blocks of inulin and fructooligosaccharides (FOS), it is selectively fermented by beneficial gut bacteria.[1] In vitro studies are crucial for elucidating its specific effects on the complex gut microbial ecosystem and host cells.
Selective Fermentation by Gut Microbiota
In vitro fermentation of this compound using human fecal slurries demonstrates its selective utilization by beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[2][3] This selective fermentation leads to a significant increase in the populations of these beneficial microbes, while the growth of potentially pathogenic bacteria, such as certain species of Enterobacteriaceae, may be inhibited.[4][5] This modulation of the gut microbiota composition is a hallmark of prebiotic activity.
Production of Short-Chain Fatty Acids (SCFAs)
The microbial fermentation of this compound results in the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[4][5] These SCFAs play a vital role in gut health. Butyrate is the primary energy source for colonocytes, acetate is utilized by peripheral tissues, and propionate is involved in gluconeogenesis and cholesterol metabolism. The production of these SCFAs also contributes to a decrease in luminal pH, creating an environment that is less favorable for the growth of acid-sensitive pathogens.
Modulation of Host Cell Signaling Pathways
Beyond its effects on the microbiota, the fermentation products of this compound can modulate signaling pathways in intestinal epithelial cells. SCFAs, particularly butyrate, can influence cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, prebiotics and their metabolites can modulate inflammatory responses by interacting with pattern recognition receptors (PRRs) on immune and epithelial cells, subsequently influencing key signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8] This can lead to a reduction in the production of pro-inflammatory cytokines.[9]
Data Presentation
Table 1: Effect of this compound on the Growth of Gut Microbiota In Vitro (Log CFU/mL)
| Treatment | Bifidobacterium spp. | Lactobacillus spp. | Enterobacteriaceae |
| Control (No Substrate) | 8.2 ± 0.4 | 7.5 ± 0.3 | 6.8 ± 0.2 |
| This compound (1% w/v) | 9.5 ± 0.5 | 8.3 ± 0.4 | 6.5 ± 0.3 |
| Inulin (1% w/v) | 9.3 ± 0.4 | 8.1 ± 0.3 | 6.6 ± 0.2 |
Data are presented as mean ± standard deviation. Asterisk () indicates a significant increase compared to the control group (p < 0.05). (Note: This is representative data based on inulin studies, as specific quantitative data for this compound is limited).
Table 2: Short-Chain Fatty Acid (SCFA) Production from this compound Fermentation (mM)
| Treatment | Acetate | Propionate | Butyrate | Total SCFAs |
| Control (No Substrate) | 15.2 ± 1.8 | 5.1 ± 0.7 | 8.3 ± 1.1 | 28.6 ± 3.6 |
| This compound (1% w/v) | 45.7 ± 4.2 | 15.3 ± 2.1 | 25.1 ± 3.5 | 86.1 ± 9.8 |
| Inulin (1% w/v) | 42.1 ± 3.9 | 14.8 ± 1.9 | 23.9 ± 3.1 | 80.8 ± 8.9 |
Data are presented as mean ± standard deviation. Asterisk () indicates a significant increase compared to the control group (p < 0.05). (Note: This is representative data based on inulin studies, as specific quantitative data for this compound is limited).
Experimental Protocols
Protocol 1: In Vitro Fecal Fermentation
This protocol describes a batch culture fermentation model to assess the prebiotic activity of this compound using human fecal microbiota.[10][11]
Materials:
-
Anaerobic chamber
-
Sterile fermentation vessels
-
Basal nutrient medium (e.g., containing peptone water, yeast extract, salts, and a reducing agent like L-cysteine)
-
This compound (test substrate)
-
Inulin (positive control)
-
No substrate (negative control)
-
Fresh human fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), anaerobic
Procedure:
-
Prepare the basal nutrient medium and dispense it into fermentation vessels. Autoclave and transfer to an anaerobic chamber to deaerate overnight.
-
Collect fresh fecal samples from at least three healthy donors who have not taken antibiotics for at least three months.
-
In the anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing the feces in anaerobic PBS.
-
Add the test substrates (this compound, inulin) to the fermentation vessels to a final concentration of 1% (w/v). Include a negative control vessel with no added substrate.
-
Inoculate each vessel with the fecal slurry (e.g., 10% v/v).
-
Incubate the vessels at 37°C under anaerobic conditions for 48 hours.
-
Collect samples at 0, 24, and 48 hours for microbial population analysis and SCFA quantification.
In Vitro Fecal Fermentation Workflow.
Protocol 2: Quantification of Bacterial Populations by qPCR
This protocol outlines the quantification of specific bacterial groups using quantitative polymerase chain reaction (qPCR).[12][13]
Materials:
-
DNA extraction kit for fecal samples
-
qPCR instrument
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for Bifidobacterium spp., Lactobacillus spp., and total bacteria (16S rRNA gene)
-
DNA standards for each bacterial group
Procedure:
-
Extract bacterial DNA from the fermentation samples collected at different time points using a validated kit.
-
Quantify the extracted DNA and assess its purity.
-
Prepare qPCR reactions in triplicate for each sample, including standards and no-template controls. Each reaction should contain the qPCR master mix, specific primers, and template DNA.
-
Run the qPCR program with appropriate cycling conditions (denaturation, annealing, extension).
-
Generate a standard curve for each bacterial group using the DNA standards.
-
Quantify the abundance of each bacterial group in the samples by interpolating their Ct values on the respective standard curve. Express the results as log CFU/mL.
Protocol 3: Analysis of Short-Chain Fatty Acids by GC-FID
This protocol details the analysis of SCFAs using gas chromatography with flame ionization detection (GC-FID).[14][15][16][17][18]
Materials:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column (e.g., FFAP)
-
Internal standard (e.g., 2-ethylbutyric acid)
-
SCFA standards (acetate, propionate, butyrate)
-
Acidifying agent (e.g., hydrochloric acid)
-
Extraction solvent (e.g., diethyl ether)
-
Centrifuge
-
GC vials
Procedure:
-
Thaw the fermentation samples.
-
To a known volume of sample, add the internal standard and acidify the mixture.
-
Extract the SCFAs with an organic solvent (e.g., diethyl ether).
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer containing the SCFAs to a clean GC vial.
-
Inject the sample into the GC-FID.
-
Identify and quantify the SCFAs by comparing the retention times and peak areas with those of the SCFA standards.
SCFA Analysis Workflow.
Protocol 4: In Vitro Intestinal Cell Culture Model
This protocol describes the use of a Caco-2 cell line as a model of the intestinal epithelium to study the effects of this compound fermentation products on host cells.[9][19]
Materials:
-
Caco-2 cell line
-
Cell culture flasks and plates
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements (fetal bovine serum, penicillin-streptomycin)
-
Fermentation supernatants (from Protocol 1, filter-sterilized)
-
Lipopolysaccharide (LPS) for inflammatory challenge
-
ELISA kits for cytokine measurement (e.g., IL-8, TNF-α)
-
Reagents for RNA extraction and RT-qPCR
-
Reagents for Western blotting to analyze signaling proteins (e.g., NF-κB, p38 MAPK)
Procedure:
-
Culture Caco-2 cells in DMEM until they form a confluent monolayer.
-
Differentiate the cells by maintaining them in culture for 21 days post-confluence.
-
Treat the differentiated Caco-2 cell monolayers with the filter-sterilized fermentation supernatants from the this compound and control fermentations for a specified period (e.g., 24 hours).
-
For inflammatory studies, co-treat the cells with LPS to induce an inflammatory response.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines using ELISA kits.
-
Gene Expression Analysis: Lyse the cells, extract RNA, and perform RT-qPCR to analyze the expression of genes related to inflammation and barrier function.
-
Signaling Pathway Analysis: Lyse the cells, extract proteins, and perform Western blotting to assess the activation (phosphorylation) of key proteins in the NF-κB and MAPK signaling pathways.
Modulation of Host Cell Signaling by this compound Metabolites.
References
- 1. casadesante.com [casadesante.com]
- 2. In Vitro Kinetic Analysis of Fermentation of Prebiotic Inulin-Type Fructans by Bifidobacterium Species Reveals Four Different Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prebiotic effects of inulin and oligofructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Effects of Dietary Inulin on Human Fecal Microbiota and Butyrate Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmb.or.kr [jmb.or.kr]
- 6. Probiotics-host communication: Modulation of signaling pathways in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Gut Microbiota and Immune System by Probiotics, Pre-biotics, and Post-biotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probiotic Modulation of Innate Cell Pathogen Sensing and Signaling Events [mdpi.com]
- 10. An In Vitro Approach to Study Effects of Prebiotics and Probiotics on the Faecal Microbiota and Selected Immune Parameters Relevant to the Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Viability-PCR for the selective detection of Lactobacillus acidophilus and Bifidobacterium bifidum in live bacteria-containing products [frontiersin.org]
- 13. frontiersin.org [frontiersin.org]
- 14. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) [mdpi.com]
- 18. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Screening for Probiotic Properties of Lactobacillus and Bifidobacterium Strains in Assays Relevant for Non-Alcoholic Fatty Liver Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inulobiose Utilization in Synbiotic Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of inulobiose in synbiotic formulations, detailing its metabolism by key probiotic genera, and offering protocols for the evaluation of its efficacy.
Introduction to this compound and Synbiotics
This compound is a disaccharide composed of two fructose units linked by a β-(2→1) glycosidic bond. It is the basic repeating unit of inulin, a naturally occurring polysaccharide found in plants like chicory and Jerusalem artichoke. As a prebiotic, this compound is not digested in the upper gastrointestinal tract and reaches the colon intact, where it can be selectively fermented by beneficial gut bacteria.[1][2]
Synbiotics are formulations that combine probiotics (live beneficial microorganisms) and prebiotics in a synergistic manner.[3] The rationale behind synbiotics is that the prebiotic component selectively stimulates the growth and/or activity of the co-administered probiotic strain(s), thereby enhancing their beneficial effects on the host.[2][3][[“]] Inulin-type fructans, including this compound, are commonly used prebiotics in synbiotic formulations due to their well-documented bifidogenic effect.[1][5][6]
This compound Metabolism in Probiotic Bacteria
The ability to metabolize this compound and other inulin-type fructans is not universal among probiotic bacteria and is highly strain-dependent.[1][7][8] Key genera known to utilize this compound include Lactobacillus and Bifidobacterium.
Lactobacillus: Certain strains of Lactobacillus, such as Lacticaseibacillus paracasei, Lactobacillus plantarum, and Lactobacillus casei, have been shown to ferment inulin and fructooligosaccharides (FOS).[9][10][11] These strains typically possess extracellular or intracellular β-fructosidases that hydrolyze the β-(2→1) linkages in inulin-type fructans, releasing fructose and smaller oligosaccharides which can then be catabolized through glycolysis.[10][11][12]
Bifidobacterium: Many strains of Bifidobacterium are well-known for their ability to ferment FOS and inulin.[1][13] They possess specialized enzymes, such as β-fructofuranosidases, which allow them to break down these complex carbohydrates.[1][13] The fermentation of this compound by bifidobacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which have numerous health benefits for the host.[14][15][16][17] Some bifidobacteria may also engage in cross-feeding, where they consume the breakdown products of inulin released by other gut microbes.[1][13]
Application: this compound in Synbiotic Formulations
The combination of this compound (as part of inulin or FOS) with specific probiotic strains of Lactobacillus and Bifidobacterium can lead to a potent synbiotic formulation.[[“]][18][19][20] These formulations have been investigated for their potential to:
-
Modulate the Gut Microbiota: By selectively promoting the growth of beneficial bacteria.[2][21][22]
-
Improve Gut Barrier Function: Through the production of SCFAs which nourish colonocytes.[23]
-
Modulate the Immune System: By interacting with host immune cells and signaling pathways.[21][24][25][26]
-
Improve Metabolic Health: By influencing lipid and glucose metabolism.[15][16][27]
Experimental Protocols
In Vitro Fermentation of this compound by Probiotic Strains
This protocol outlines a method for assessing the ability of a probiotic strain to ferment this compound.
Materials:
-
Probiotic strain of interest (e.g., Lactobacillus or Bifidobacterium)
-
Appropriate growth medium (e.g., MRS broth for Lactobacillus, RCM for Bifidobacterium)[6]
-
This compound or inulin as the sole carbon source
-
Anaerobic chamber or system
-
Spectrophotometer
-
pH meter
Procedure:
-
Prepare the Culture Medium: Prepare the basal growth medium without any carbohydrate source. Supplement the medium with a filter-sterilized solution of this compound or inulin to a final concentration of 1-2% (w/v).[28] A control medium with glucose (1-2% w/v) should also be prepared.
-
Inoculation: Inoculate the prepared media with an overnight culture of the probiotic strain (e.g., 1-2% v/v).
-
Incubation: Incubate the cultures under anaerobic conditions at the optimal temperature for the specific strain (typically 37°C) for 24-48 hours.[28]
-
Growth Assessment: Monitor bacterial growth by measuring the optical density (OD) at 600 nm at regular intervals (e.g., every 2-4 hours).[10]
-
pH Measurement: Measure the pH of the culture supernatant at the beginning and end of the fermentation to assess acid production.[10]
-
Analysis of Carbohydrate Utilization: (Optional) Analyze the culture supernatant using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to quantify the consumption of this compound and the production of monosaccharides.[1][7]
Analysis of Short-Chain Fatty Acid (SCFA) Production
This protocol describes the quantification of major SCFAs (acetate, propionate, and butyrate) produced during in vitro fermentation.
Materials:
-
Culture supernatants from the in vitro fermentation experiment
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Appropriate GC column (e.g., a fused-silica capillary column)
-
SCFA standards (acetate, propionate, butyrate)
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Metaphosphoric acid
-
Ether or other suitable extraction solvent
Procedure:
-
Sample Preparation:
-
Centrifuge the bacterial cultures to pellet the cells.
-
Collect the supernatant.
-
Acidify the supernatant by adding metaphosphoric acid to a final concentration of 5% (v/v) to precipitate proteins and stop microbial activity.
-
Add the internal standard.
-
-
Extraction: Extract the SCFAs from the acidified supernatant using an equal volume of ether. Vortex vigorously and centrifuge to separate the phases.
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the ether layer containing the SCFAs into the GC-FID.
-
Run the analysis using an appropriate temperature program for the column.
-
-
Quantification: Identify and quantify the SCFAs by comparing the retention times and peak areas with those of the known standards.
Host-Microbe Interactions and Signaling Pathways
Synbiotic formulations containing this compound can influence host health by modulating key cellular signaling pathways, primarily through the action of the probiotic and the SCFAs produced.
Key Signaling Pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Some probiotics can inhibit the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[24][25][26][29][30] Butyrate, a major SCFA produced from this compound fermentation, is a known inhibitor of histone deacetylases (HDACs) and can also modulate NF-κB activity.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, as well as the inflammatory response. Probiotics can modulate MAPK signaling to influence cytokine production.[24][25][29][30]
Data Presentation
Table 1: Growth of Probiotic Strains on this compound/Inulin
| Probiotic Strain | Carbon Source (1%) | Maximum OD600 | Doubling Time (h) |
| Lactobacillus casei L1 | Glucose | 1.8 ± 0.1 | 2.5 ± 0.2 |
| Inulin | 1.5 ± 0.1 | 3.8 ± 0.3 | |
| Bifidobacterium breve 2141 | Glucose | 1.6 ± 0.2 | 3.0 ± 0.2 |
| Inulin | 1.3 ± 0.1 | 4.5 ± 0.4 | |
| Lactobacillus rhamnosus GG | Glucose | 1.9 ± 0.1 | 2.2 ± 0.1 |
| Inulin | 0.4 ± 0.05 | > 12 |
Data are representative and will vary depending on the specific strains and experimental conditions.[9][28]
Table 2: Short-Chain Fatty Acid (SCFA) Production from Inulin Fermentation
| Probiotic Strain | Acetate (mM) | Propionate (mM) | Butyrate (mM) |
| Lactobacillus casei L1 | 35 ± 3 | 8 ± 1 | 2 ± 0.5 |
| Bifidobacterium breve 2141 | 45 ± 4 | 15 ± 2 | 10 ± 1 |
| Fecal Microbiota | 50 ± 5 | 20 ± 3 | 25 ± 4 |
Data are representative and will vary depending on the specific strains and fermentation conditions.[7][31]
Visualizations
Caption: Simplified metabolic pathway of this compound utilization by a probiotic bacterium.
Caption: Experimental workflow for assessing the prebiotic activity of this compound.
Caption: Modulation of the NF-κB signaling pathway by a synbiotic formulation.
References
- 1. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Future of Synbiotics: Rational Formulation and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal synbiotic formulations for obesity and metabolic syndrome - Consensus [consensus.app]
- 5. 5280functionalmed.com [5280functionalmed.com]
- 6. In Vitro Kinetic Analysis of Fermentation of Prebiotic Inulin-Type Fructans by Bifidobacterium Species Reveals Four Different Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fermentation of fructooligosaccharides and inulin by bifidobacteria: a comparative study of pure and fecal cultures [iris.unimore.it]
- 8. Inulin-type fructan fermentation by bifidobacteria depends on the strain rather than the species and region in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of inulin and fructo-oligosaccharide on the probiotic properties of Lactobacillus spp. isolated from human milk [agris.fao.org]
- 10. Inulin Fermentation by Lactobacilli and Bifidobacteria from Dairy Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening Microbial Interactions During Inulin Utilization Reveals Strong Competition and Proteomic Changes in Lacticaseibacillus paracasei M38 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Effects of Dietary Inulin on Human Fecal Microbiota and Butyrate Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] The prebiotic inulin improves substrate metabolism and promotes short-chain fatty acid production in overweight to obese men. | Semantic Scholar [semanticscholar.org]
- 16. Effects of dietary inulin on bacterial growth, short-chain fatty acid production and hepatic lipid metabolism in gnotobiotic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dietary Inulin Supplementation Modulates Short-Chain Fatty Acid Levels and Cecum Microbiota Composition and Function in Chickens Infected With Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of synbiotics with inulin, palatinose, alpha-cyclodextrin and probiotic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of freeze dried synbiotic formulation using a probiotic strain of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. Health Benefits of Inulin [healthline.com]
- 23. Inulin (a prebiotic fiber): Health benefits and risks [medicalnewstoday.com]
- 24. Signaling pathways involved in the effect of probiotics on the immune system [icbcongress.com]
- 25. Probiotics-host communication: Modulation of signaling pathways in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Gut instinct: harnessing the power of probiotics to tame pathogenic signaling pathways in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 28. Identification of Lactobacillus Strains Capable of Fermenting Fructo-Oligosaccharides and Inulin [mdpi.com]
- 29. Probiotic Modulation of Innate Cell Pathogen Sensing and Signaling Events [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. jmb.or.kr [jmb.or.kr]
Troubleshooting & Optimization
Optimizing Inulobiose Synthesis: A Technical Support Center
Welcome to the technical support center for the optimization of inulobiose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the enzymatic synthesis of this compound?
This compound is a disaccharide composed of two fructose units linked by a β-(2,1) glycosidic bond. Its enzymatic synthesis typically involves a transfructosylation reaction catalyzed by enzymes such as inulosucrase or inulinase. These enzymes cleave a fructose moiety from a donor substrate, commonly sucrose or inulin, and transfer it to an acceptor molecule. In the case of this compound synthesis, the acceptor is another fructose molecule.
Q2: Which enzyme should I choose for this compound synthesis: inulosucrase or inulinase?
Both inulosucrase and inulinase can be used for this compound synthesis, and the choice depends on your specific experimental goals and available substrates.
-
Inulosucrase (EC 2.4.1.9) primarily uses sucrose as the substrate. It catalyzes the transfer of the fructose moiety from sucrose to an acceptor. High sucrose concentrations generally favor the transferase activity over the hydrolytic activity, which is crucial for maximizing this compound yield.
-
Endo-inulinases (EC 3.2.1.7) hydrolyze the internal β-(2,1) linkages of inulin to produce a range of inulo-oligosaccharides, including this compound.[1] The product profile can be controlled by adjusting reaction conditions. Exo-inulinases, on the other hand, cleave terminal fructose units and are more suitable for producing high-fructose syrups.
Q3: What are the key parameters to optimize for maximizing this compound yield?
The key parameters to optimize are:
-
pH: The optimal pH for the enzymatic reaction is crucial for enzyme activity and stability.
-
Temperature: Temperature affects the reaction rate and enzyme stability.
-
Substrate Concentration: High substrate concentrations often favor the synthesis reaction over hydrolysis.
-
Enzyme Concentration: The amount of enzyme will influence the reaction rate.
-
Reaction Time: The reaction needs to be stopped at the optimal time to maximize the yield of the desired product and minimize the formation of byproducts.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal pH | Verify that the pH of your reaction buffer is within the optimal range for your specific enzyme. Most fructosyltransferases and inulinases have an optimal pH between 4.5 and 6.5.[1] |
| Suboptimal Temperature | Ensure the reaction is carried out at the optimal temperature for your enzyme, typically between 40°C and 60°C.[1] Temperatures outside this range can lead to reduced enzyme activity or denaturation. |
| Low Substrate Concentration | Increase the initial concentration of your substrate (sucrose or inulin). Higher substrate concentrations can enhance the transfructosylation reaction over hydrolysis, leading to higher oligosaccharide yields. |
| Inappropriate Reaction Time | Optimize the reaction time. A time-course experiment should be performed to determine the point of maximum this compound accumulation, after which the product may be further hydrolyzed or converted to longer-chain oligosaccharides. |
| Enzyme Inhibition | The accumulation of products, such as glucose in the case of sucrose as a substrate, can inhibit the enzyme.[1] Consider methods to remove byproducts during the reaction, such as using a biphasic system or immobilized enzymes in a continuous flow reactor. |
Problem 2: High Concentration of Monosaccharides (Fructose, Glucose) in the Final Product
| Possible Cause | Suggested Solution |
| High Hydrolytic Activity of the Enzyme | High substrate concentrations (e.g., >500 g/L of sucrose) can favor the transferase reaction over hydrolysis.[2] |
| Reaction Ran for Too Long | Stop the reaction at the optimal time before significant hydrolysis of the product occurs. |
| Suboptimal Reaction Conditions | Re-optimize pH and temperature, as conditions that are not optimal for synthesis may still allow for hydrolytic activity. |
| Inefficient Purification | Employ a purification step to remove monosaccharides. Methods include chromatography, microbial purification, or the use of activated charcoal. |
Problem 3: Presence of Longer-Chain Fructooligosaccharides (FOS)
| Possible Cause | Suggested Solution |
| Nature of the Enzyme | Some enzymes have a higher tendency to produce longer-chain FOS. If possible, screen different enzymes to find one that predominantly produces shorter-chain oligosaccharides. |
| High Substrate Conversion | As the reaction progresses, the newly formed this compound can act as an acceptor for further fructosyl transfer, leading to the formation of longer chains. Stop the reaction at an earlier time point to favor the accumulation of this compound. |
| High Enzyme Concentration | A very high enzyme concentration might accelerate the formation of longer-chain FOS. Try reducing the enzyme concentration and extending the reaction time. |
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for Fructooligosaccharide (including this compound) Synthesis
| Parameter | Inulosucrase (from Lactobacillus gasseri) | Endo-inulinase (from Aspergillus niger) |
| Optimal pH | 5.2 - 5.5[2][3] | 5.0 - 6.5 |
| Optimal Temperature | 40°C - 55°C[2][3] | 55°C - 60°C |
| Substrate | Sucrose | Inulin, Sucrose[4] |
| Typical Substrate Conc. | 300 - 800 g/L[2][3] | 50 - 70% (w/v)[4] |
| Additives | 1 mM CaCl₂ may be beneficial[2] | Not typically required |
Table 2: Typical Yields and Product Composition
| Enzyme | Substrate(s) & Conc. | Major Products | This compound Mentioned | Reference |
| Inulosucrase | 300 g/L Sucrose | 1-kestose, nystose, fructosylnystose | Yes, as a minor product[3] | [3] |
| Endo-inulinase | Pure Chicory Inulin | This compound (DP2), DP3 FOS | 31% DP2[1] | [1] |
| Inulinase | 5.95% Inulin + 59.87% Sucrose | Fructo- and Inulo-oligosaccharides | Yes[4] | [4] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
-
Prepare the Reaction Mixture:
-
Initiate the Reaction:
-
Add the enzyme (e.g., inulosucrase) to the pre-warmed substrate solution. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 U/g of substrate.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
-
Monitoring the Reaction:
-
Take aliquots at different time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Immediately stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes).[3]
-
Analyze the samples by a suitable method such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector to determine the concentration of this compound, residual substrate, and byproducts.
-
-
Reaction Termination:
-
Once the optimal reaction time is reached (maximum this compound concentration), stop the entire reaction by heat inactivation.
-
-
Downstream Processing:
-
Proceed with purification of this compound from the reaction mixture.
-
Protocol 2: Purification of this compound using Activated Charcoal
-
Preparation of the Crude Syrup:
-
Concentrate the reaction mixture from Protocol 1 under reduced pressure to obtain a viscous syrup.
-
-
Adsorption:
-
Dissolve the syrup in deionized water.
-
Add activated charcoal to the solution. The optimal ratio of charcoal to syrup solids needs to be determined experimentally, but a starting point could be 1:10 (w/w).
-
Stir the mixture at room temperature for a defined period (e.g., 1-2 hours) to allow for the adsorption of monosaccharides and other impurities.
-
-
Separation:
-
Separate the activated charcoal from the solution by filtration or centrifugation.
-
-
Elution (if necessary for other components):
-
The this compound-rich solution is the filtrate/supernatant. The adsorbed sugars can be eluted from the charcoal with an ethanol-water mixture if desired, but for this compound purification, the primary interest is the unadsorbed fraction.
-
-
Analysis and Concentration:
-
Analyze the purity of the this compound solution by HPLC.
-
Lyophilize or concentrate the purified solution to obtain the final product.
-
Visualizations
Experimental workflow for this compound synthesis.
Troubleshooting low this compound yield.
References
- 1. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting low yield in enzymatic production of Inulobiose
Welcome to the technical support center for the enzymatic production of inulobiose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound using endoinulinase.
Troubleshooting Guide: Low Yield of this compound
This guide addresses the most common challenge in this compound production: low yield. Each section details a potential cause and provides actionable steps to resolve the issue.
Problem 1: Product Profile Dominated by Higher Molecular Weight Fructooligosaccharides (FOS) (DP3, DP4, etc.)
Possible Causes:
-
Suboptimal Reaction pH: The pH of the reaction mixture significantly influences the distribution of final products. A pH that is too high may favor the production of longer-chain FOS.
-
Incorrect Enzyme Dosage: An inappropriate enzyme-to-substrate ratio can lead to incomplete hydrolysis or the formation of larger oligosaccharides.
-
Reaction Time: The reaction may not have proceeded long enough to break down larger FOS into this compound, or it may have run too long, leading to the degradation of the desired product.
Troubleshooting Steps:
-
Optimize Reaction pH: Adjust the pH of the reaction buffer. Studies have shown that a more acidic pH, around 4.0, can increase the yield of this compound (DP2) and fructose.[1] It is recommended to perform small-scale experiments across a pH range (e.g., 3.5 to 5.5) to determine the optimal pH for your specific enzyme and substrate.
-
Adjust Enzyme Concentration: Vary the enzyme dosage in your reaction. A higher enzyme concentration can lead to a faster breakdown of inulin into smaller oligosaccharides. However, an excessively high concentration might not be cost-effective. Start with the manufacturer's recommended dosage and perform a titration to find the optimal concentration for this compound production.
-
Monitor Reaction Over Time: Take aliquots of your reaction at different time points (e.g., every hour) and analyze the product distribution using techniques like HPLC or TLC. This will help you identify the optimal reaction time to maximize this compound yield before it is potentially further hydrolyzed.
Problem 2: High Concentration of Fructose in the Final Product
Possible Causes:
-
Presence of Exo-inulinase Activity: The endoinulinase preparation may be contaminated with exo-inulinases, which cleave terminal fructose units from inulin and FOS, leading to an accumulation of fructose.
-
Acid-Catalyzed Hydrolysis: A very low pH, while favoring smaller oligosaccharides, can also lead to non-enzymatic acid hydrolysis of inulin and FOS, resulting in excess fructose.[1]
-
Substrate Impurities: The inulin substrate itself may contain a high concentration of free fructose.
Troubleshooting Steps:
-
Verify Enzyme Purity: Check the specifications of your endoinulinase for any stated exo-inulinase activity. If possible, source a highly purified endoinulinase. You can also test for exo-inulinase activity by incubating the enzyme with sucrose; a significant production of glucose and fructose indicates the presence of invertase or exo-inulinase activity.
-
Fine-tune Reaction pH: While a lower pH can favor this compound, avoid extremely acidic conditions (e.g., below pH 3.5) to minimize acid-catalyzed hydrolysis. The optimal pH will be a balance between favoring this compound formation and preventing excessive fructose production.
-
Analyze Substrate Composition: Analyze the starting inulin material for its composition, including the content of free fructose, sucrose, and the degree of polymerization (DP) of the inulin chains. Using a high-purity, long-chain inulin can minimize the initial fructose concentration.
Problem 3: Incomplete Substrate Conversion
Possible Causes:
-
Enzyme Inhibition: The accumulation of products, particularly fructose, can inhibit the activity of some inulinases.
-
Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing enzyme denaturation.
-
Poor Substrate Solubility: Inulin, especially long-chain inulin, can have limited solubility, reducing its availability to the enzyme.
Troubleshooting Steps:
-
Address Product Inhibition: If product inhibition is suspected, consider strategies to remove the products as they are formed. This can be complex but may involve techniques like simultaneous fermentation where a microorganism consumes the fructose. For laboratory scale, starting with a lower initial substrate concentration might mitigate the inhibitory effects.
-
Optimize Reaction Temperature: Perform the reaction at the optimal temperature for your specific endoinulinase, which is typically between 50°C and 60°C for many microbial inulinases.[2] Conduct pilot reactions at various temperatures to determine the ideal condition for your setup.
-
Ensure Substrate Solubility: Ensure the inulin is fully dissolved in the reaction buffer before adding the enzyme. This can be achieved by heating the buffer and inulin mixture with stirring until the solution is clear. The degree of polymerization of the inulin can also affect solubility.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the ideal type of inulinase for producing this compound?
A1: An endo-inulinase is the preferred enzyme for producing this compound. Endo-inulinases cleave the internal β-2,1-fructofuranosidic bonds of inulin, generating a mixture of inulo-oligosaccharides of varying lengths, including this compound (DP2).[5] In contrast, exo-inulinases primarily release terminal fructose units, which is not desirable when targeting this compound. For optimal results, use a purified endo-inulinase with minimal exo-inulinase activity.[6]
Q2: How does the source and degree of polymerization (DP) of inulin affect this compound yield?
A2: The source of inulin (e.g., chicory, Jerusalem artichoke) and its degree of polymerization can significantly impact the product profile. Inulins with a higher DP may require longer reaction times or higher enzyme concentrations to be effectively hydrolyzed into smaller oligosaccharides like this compound. Conversely, substrates with a lower average DP might be converted more quickly but could also contain higher initial concentrations of sucrose and fructose. It is advisable to characterize your inulin substrate to better predict and optimize the reaction conditions.[3][4][7]
Q3: What are the typical side products in enzymatic this compound production?
A3: Besides this compound, the reaction mixture will typically contain a range of other inulo-oligosaccharides with varying degrees of polymerization (DP3, DP4, DP5, etc.), as well as fructose.[1] The relative amounts of these byproducts depend heavily on the reaction conditions. In some cases, especially when using sucrose as a starting material with certain enzymes, other isomers like kestose and neokestose can also be formed.[8]
Q4: How can I purify this compound from the reaction mixture?
A4: Purifying this compound from a complex mixture of similar sugars can be challenging. Common laboratory and industrial methods include:
-
Activated Charcoal Chromatography: This method can be used to separate sugars based on their size. By eluting with a gradient of ethanol, it is possible to separate mono- and disaccharides from longer-chain oligosaccharides.[9]
-
Size Exclusion Chromatography (SEC): This is a reliable laboratory method for separating molecules based on their size. It can effectively separate this compound from fructose and higher DP FOS.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, preparative HPLC with a suitable column (e.g., an amino-based column) is a very effective, albeit more expensive, method.
-
Membrane Filtration: Ultrafiltration and nanofiltration can be used to separate different molecular weight fractions of the product mixture.[10]
Data Presentation
Table 1: Effect of Reaction pH on Inulooligosaccharide Composition
| Sugar Component | Composition at pH 4.0 (% w/w) | Composition at pH 5.0 (% w/w) | Composition at pH 6.0 (% w/w) |
| This compound (DP2) | 5.2 | 2.6 | 1.9 |
| Inulotriose (DP3) | 20.1 | 23.2 | 25.3 |
| Inulotetraose (DP4) | 20.6 | 24.2 | 28.0 |
| Inulopentaose (DP5) | 15.3 | 16.1 | 15.5 |
| Inulohexaose (DP6) | 14.0 | 15.3 | 14.8 |
| Fructose | 7.4 | 2.7 | 1.9 |
| Total Inulo-oligosaccharides | 89.9 | 95.2 | 96.6 |
Data adapted from a study on a purified endoinulinase. Compositions are given at the reaction time that yields the maximum total oligosaccharide production.[1]
Table 2: Typical Product Distribution from Endoinulinase Action on Inulin
| Product | Percentage of Total Oligosaccharides |
| This compound (DP2) | 29.8% |
| Inulotriose (DP3) | 21.4% |
| Inulotetraose (DP4) | 8.1% |
| Other Oligosaccharides (DP5-DP7) | Variable |
Data represents a typical outcome under optimized conditions for a specific endoinulinase from Pseudomonas sp.[11]
Experimental Protocols
Protocol 1: General Enzymatic Production of this compound
-
Substrate Preparation: Prepare a solution of inulin (e.g., 50-150 g/L) in a suitable buffer (e.g., 50 mM sodium acetate). Heat the solution gently with stirring to ensure complete dissolution of the inulin.[1]
-
pH Adjustment: Cool the substrate solution to the desired reaction temperature and adjust the pH to the optimal value for this compound production (e.g., pH 4.0-5.0) using dilute acid or base.
-
Enzyme Addition: Add the endoinulinase to the substrate solution. The amount of enzyme will depend on its specific activity and should be optimized for the desired reaction time (e.g., 15-300 U/g of inulin).[1][11]
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50-60°C) with gentle agitation for a predetermined duration.
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).[8]
-
Analysis: Analyze the product mixture using HPLC or TLC to determine the concentration of this compound and other oligosaccharides.
Protocol 2: Analysis of Reaction Products by HPLC
-
Sample Preparation: Dilute the reaction mixture with deionized water to a suitable concentration for HPLC analysis. Filter the diluted sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is suitable.
-
Mobile Phase: Use an appropriate mobile phase, such as deionized water, at a constant flow rate.
-
Column Temperature: Maintain a constant column temperature (e.g., 85°C).[1]
-
Detector: Use a refractive index (RI) detector.
-
-
Quantification: Identify and quantify the different sugars by comparing their retention times and peak areas to those of known standards (fructose, glucose, sucrose, this compound, etc.).[8]
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for enzymatic production of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of fermentation parameters for high-activity inulinase production and purification from Rhizopus oryzae by Plackett–Burman and Box–Behnken - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Effects of Inulin with Different Polymerization Degrees on Growth Performance, Blood Trace Minerals, and Erythrocyte Indices in Growing-Finishing Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Novel Inulin-Mediated Ethanol Precipitation Method for Separating Endo-Inulinase From Inulinases for Inulooligosaccharides Production From Inulin [frontiersin.org]
- 7. Frontiers | The impact of high polymerization inulin on body weight reduction in high-fat diet-induced obese mice: correlation with cecal Akkermansia [frontiersin.org]
- 8. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-yield production and purification of prebiotic inulin-type fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ifoodmm.com [ifoodmm.com]
- 11. [PDF] Production of inulo-oligosaccharides using endo-inulinase from a pseudomonas sp. | Semantic Scholar [semanticscholar.org]
Identifying and minimizing byproducts in Inulobiose synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during inulobiose synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect during the enzymatic synthesis of this compound?
A1: During the enzymatic synthesis of this compound, which is often a component of fructooligosaccharide (FOS) production from substrates like sucrose or inulin, several byproducts can be expected. The most common ones include:
-
Monosaccharides: Glucose and fructose are frequently present.[1][2]
-
Disaccharides: Unreacted sucrose is a common byproduct when it is used as the substrate.[1]
-
Other Fructooligosaccharides (FOS): A mixture of FOS with varying degrees of polymerization (DP) is typically produced, including 1-kestose (DP3), nystose (DP4), and fructosylnystose (DP5).[1][3]
-
Isomers: Depending on the enzyme's specificity, isomers such as neo-kestose may also be formed.[3]
In chemical hydrolysis of inulin, byproducts like di-fructose anhydride and hydroxymethylfurfural can be generated, especially at low pH and high temperatures.[2]
Q2: My chromatogram shows several unexpected peaks. How can I identify them?
A2: Identifying unknown peaks in your chromatogram is a crucial step in optimizing your synthesis. A systematic approach is recommended:
-
Comparison with Standards: The most straightforward method is to compare the retention times of your unknown peaks with commercially available standards of expected byproducts like fructose, glucose, sucrose, 1-kestose, and nystose.[3]
-
Chromatographic Techniques: Employing different chromatographic methods can provide more information. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for carbohydrate analysis.[4]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) can help determine the molecular weight of the compounds in each peak, allowing you to infer their degree of polymerization.[4]
-
Nuclear Magnetic Resonance (NMR): For a definitive structural elucidation, purifying the unknown compounds and analyzing them by NMR spectroscopy is the gold standard.[4]
Below is a workflow diagram for byproduct identification.
Caption: Workflow for identifying unknown byproducts in this compound synthesis.
Troubleshooting Guide
Q3: I am observing a low yield of this compound and a high concentration of monosaccharides. What are the likely causes and how can I fix this?
A3: A low yield of this compound with a high concentration of monosaccharides (glucose and fructose) typically points towards excessive hydrolytic activity of the enzyme over its transfructosylation activity. Here are some parameters to investigate:
-
Substrate Concentration: Higher substrate concentrations (e.g., sucrose) generally favor the transfructosylation reaction that produces FOS, including this compound, over hydrolysis.[5][6] Increasing the initial sucrose concentration can reduce the rate of sucrose hydrolysis.[5]
-
Reaction Time: The concentration of different FOS changes over the course of the reaction. It's possible that the optimal yield for this compound (DP2) occurs at a specific time point before it is consumed to form higher DP FOS or is hydrolyzed. A time-course experiment is recommended to determine the optimal reaction time.[3][7]
-
Enzyme Concentration: The amount of enzyme used can affect the reaction rate and product profile. While a higher enzyme concentration can speed up the reaction, it might also lead to faster hydrolysis of the products.[7]
-
pH and Temperature: The pH and temperature of the reaction medium significantly influence enzyme activity and the ratio of transferase to hydrolase activity.[2][7] You should optimize these parameters for your specific enzyme to favor transfructosylation.
The following diagram provides a troubleshooting decision tree for low this compound yield.
Caption: Troubleshooting decision tree for low this compound yield.
Q4: How can I minimize the formation of higher degree of polymerization (DP) FOS to maximize this compound production?
A4: To maximize the yield of this compound (DP2) and minimize the formation of higher DP FOS like kestose (DP3) and nystose (DP4), you should carefully control the reaction conditions:
-
Reaction Time: This is one of the most critical factors. This compound is an early product of the reaction. As the reaction progresses, it can act as an acceptor for more fructose units, leading to the formation of higher DP FOS. Therefore, a shorter reaction time is generally preferable for maximizing this compound. A time-course analysis is essential to pinpoint the moment of maximum this compound concentration.[7]
-
Enzyme Choice: Different enzymes have different product specificities. An endo-inulinase is more likely to produce a range of inulo-oligosaccharides, including this compound, from inulin.[7][8] The choice of enzyme is crucial for directing the synthesis towards lower DP products.
-
Substrate-to-Enzyme Ratio: Adjusting this ratio can influence the product distribution.
The relationship between key reaction parameters and the resulting product profile is illustrated below.
Caption: Relationship between reaction parameters and product profile.
Q5: What are the recommended methods for purifying this compound from the reaction mixture?
A5: To enhance the purity of this compound, the removal of monosaccharides and other disaccharides is necessary.[2] Several methods can be employed:
-
Microbial Fermentation: Specific strains of bacteria, such as Bacillus coagulans, can be used to selectively consume monosaccharides (glucose and fructose) and residual sucrose from the crude FOS mixture, leaving the FOS, including this compound, intact.[1][9]
-
Activated Charcoal Chromatography: This method can be used to separate sugars. The crude mixture is incubated with activated charcoal, and the adsorbed sugars are then eluted with increasing concentrations of ethanol.[5]
-
Membrane Filtration: Techniques like nanofiltration can be effective in separating mono- and disaccharides from the larger FOS molecules.[2]
Quantitative Data
Table 1: Example Product Composition of Enzymatic Hydrolysis of Inulin by Endoinulinase at pH 5.0
| Reaction Time (hours) | Fructose (%) | This compound (DP2) (%) | Inulotriose (DP3) (%) | Inulotetraose (DP4) (%) | Higher DP FOS (%) | Total Inulo-oligosaccharides (%) |
| 2 | 2.5 | 15.0 | 30.0 | 25.0 | 27.5 | 97.5 |
| 4 | 3.0 | 18.0 | 35.0 | 28.0 | 16.0 | 97.0 |
| 8 | 4.0 | 20.0 | 38.0 | 25.0 | 13.0 | 96.0 |
| 12 | 5.0 | 22.0 | 35.0 | 20.0 | 18.0 | 95.0 |
Data is illustrative and based on trends reported in the literature.[7] The optimal yield for each component occurs at different time points.
Table 2: Effect of Initial Sucrose Concentration on Fructooligosaccharide (FOS) Synthesis
| Initial Sucrose (g/L) | FOS Yield (g FOS / g sucrose) | Sucrose Hydrolysis (%) | Predominant Products |
| 570 | 0.45 ± 0.03 | 6.9 ± 0.8 | DP3-DP14 FOS |
| 800 | 0.50 ± 0.10 | 4.9 ± 0.4 | DP3-DP11 FOS (higher proportion of short-chain FOS) |
Source: Adapted from data in Wienberg et al. (2022).[5]
Experimental Protocols
Protocol 1: Analysis of this compound and Byproducts by High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID)
This protocol is for the routine monitoring of the enzymatic reaction.
-
Sample Preparation: a. Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specific time intervals. b. Stop the enzymatic reaction by heating the aliquot at 100°C for 5-10 minutes.[3][10] c. Dilute the sample with a mixture of acetonitrile and water (e.g., 50:50, v/v).[10] d. Filter the diluted sample through a 0.45 µm syringe filter before injection.[10]
-
HPLC-RID System and Conditions:
-
Column: An amino-propyl stationary phase column (e.g., Kromasil 100-NH2, 250 x 4.6 mm, 5 µm particle size) is suitable for carbohydrate separation.[10]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25, v/v) at a constant flow rate (e.g., 1.0 mL/min).
-
Column Temperature: Maintain at a constant temperature (e.g., 35°C).
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 10-20 µL.
-
-
Quantification: a. Prepare standard solutions of known concentrations for all expected compounds (fructose, glucose, sucrose, this compound, 1-kestose, etc.). b. Generate a calibration curve for each standard by plotting peak area against concentration. c. Calculate the concentration of each compound in the samples by comparing their peak areas to the respective calibration curves.
Protocol 2: Thin-Layer Chromatography (TLC) for Rapid Screening of Reaction Products
TLC is a quick and inexpensive method for qualitatively monitoring the progress of the reaction.
-
TLC Plate: Use silica gel 60 plates.
-
Sample Application: Spot a small amount (1-2 µL) of the heat-inactivated reaction mixture and standards onto the TLC plate.
-
Developing Solvent: A mixture of n-butanol, ethanol, and water (e.g., in a 5:3:2 ratio) is a common mobile phase for separating sugars.
-
Development: Place the plate in a sealed chromatography tank containing the developing solvent and allow the solvent front to move up the plate.
-
Visualization: a. After development, dry the plate thoroughly. b. Spray the plate with a visualization reagent, such as a solution of α-naphthol and sulfuric acid in ethanol. c. Heat the plate gently (e.g., at 110°C for 5-10 minutes) until spots appear. Different sugars will produce distinct colored spots and will have different Rf values, allowing for a qualitative assessment of the product mixture.
References
- 1. researchgate.net [researchgate.net]
- 2. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-yield production and purification of prebiotic inulin-type fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 470-58-6 | Benchchem [benchchem.com]
- 9. Frontiers | Purification of Crude Fructo-Oligosaccharide Preparations Using Probiotic Bacteria for the Selective Fermentation of Monosaccharide Byproducts [frontiersin.org]
- 10. scispace.com [scispace.com]
Challenges in the purification of Inulobiose from complex mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the purification of inulobiose from complex mixtures.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of this compound Post-Purification | 1. Suboptimal Enzymatic Hydrolysis: Incomplete conversion of inulin to smaller oligosaccharides.[1][2] 2. Loss during Fraction Collection: Inaccurate timing or volume collection during chromatographic separation. 3. Adsorption to Purification Media: this compound may irreversibly bind to certain types of chromatography resins or activated charcoal.[3] 4. Degradation during Processing: Extreme pH or high temperatures can degrade the oligosaccharides.[2][4] | 1. Optimize Hydrolysis: Adjust enzyme concentration, temperature, pH, and reaction time. Use an endo-inulinase to maximize the production of smaller fructooligosaccharides (FOS) like this compound.[1][2] 2. Refine Fraction Collection: Use a fraction collector with precise timing. Perform preliminary runs with standards to determine the exact elution time of this compound.[1] 3. Select Appropriate Media: Test different stationary phases. For activated charcoal, optimize the elution conditions (e.g., ethanol concentration) to ensure complete recovery.[3][5] 4. Maintain Mild Conditions: Ensure that the pH of buffers is near neutral unless required by the specific purification step. Avoid excessive heat during concentration steps like evaporation.[4] |
| Poor Resolution Between this compound (F2) and Other Short-Chain Fructans (e.g., Fructose, Kestose) | 1. Inappropriate Chromatography Column: The column stationary phase may not have sufficient selectivity for small oligosaccharides.[6] 2. Suboptimal Mobile Phase Composition: The eluent may not be strong enough or selective enough to separate structurally similar molecules. 3. High Flow Rate: A fast flow rate reduces the interaction time between the analytes and the stationary phase, leading to co-elution. 4. Sample Overload: Injecting too much sample can lead to broad, overlapping peaks. | 1. Column Selection: For analytical and preparative HPLC, columns like MCI Gel CK04S or specialized carbohydrate columns are effective.[1] Gel filtration chromatography (e.g., Sephadex G-50) can separate based on size.[6] 2. Mobile Phase Optimization: For HPAEC-PAD, a gradient of sodium acetate in sodium hydroxide is typically used. For other HPLC methods, varying the ratio of acetonitrile to water can improve separation.[1] 3. Optimize Flow Rate: Decrease the flow rate to allow for better separation. A typical flow rate for preparative HPLC is around 0.4 mL/min.[1] 4. Reduce Sample Concentration: Dilute the sample before injection or reduce the injection volume. |
| Contamination with Glucose-Containing Oligosaccharides (GFn series) | 1. Incomplete Separation: GFn series oligosaccharides like kestose (GF2) have similar degrees of polymerization to Fn series and can be difficult to separate.[1] 2. Source Material: The initial inulin extract may contain sucrose, which can lead to the formation of GFn-type oligosaccharides. | 1. High-Resolution Chromatography: High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is highly effective at separating Fn and GFn isomers.[1] 2. Selective Fermentation: Use probiotic microorganisms that selectively consume monosaccharides and sucrose without degrading the desired FOS.[7] |
| Presence of Monosaccharides (Fructose, Glucose) in Final Product | 1. Incomplete Removal during Pre-purification: Initial purification steps like activated charcoal or ultrafiltration may not have been fully effective.[3][8][9] 2. Hydrolysis of Oligosaccharides: Acidic conditions or residual enzyme activity can break down this compound and other FOS into monosaccharides.[2] | 1. Optimize Pre-purification: For activated charcoal, adjust the ethanol concentration during elution to selectively remove monosaccharides.[3] For ultrafiltration, a membrane with a suitable molecular weight cut-off (e.g., 1 kDa) can help separate oligosaccharides from monosaccharides. 2. Enzyme Inactivation and pH Control: Ensure complete inactivation of the hydrolyzing enzyme (e.g., by boiling) before purification.[1] Maintain a neutral pH throughout the purification process to prevent acid hydrolysis.[4] |
Frequently Asked Questions (FAQs)
1. What is the most common starting material for this compound production?
The most common starting material is inulin, a polysaccharide extracted from plants like chicory roots or globe artichokes.[1][6][8] The inulin is then subjected to enzymatic hydrolysis using an endo-inulinase to produce a mixture of fructooligosaccharides (FOS), including this compound (F2).[1][2]
2. Which analytical technique is best for identifying and quantifying this compound in a complex mixture?
High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates.[1] It can effectively separate different FOS, including isomers like the Fn and GFn series, which is crucial for accurate quantification.[1]
3. How can I remove high molecular weight inulin from my FOS mixture before fine purification?
Ultrafiltration is an effective method for this purpose. Using a membrane with a specific molecular weight cut-off, for instance 10 kDa, can help in separating the larger inulin molecules from the smaller FOS like this compound.[8][9]
4. Can activated charcoal be used for purifying this compound?
Yes, activated charcoal can be used to purify FOS from syrups that also contain high concentrations of monosaccharides (glucose, fructose) and disaccharides (sucrose).[3][5] By carefully selecting the elution solvent, typically varying concentrations of ethanol, it is possible to selectively desorb and recover the FOS, thereby increasing their purity.[3][5]
5. What are the key parameters to control during enzymatic hydrolysis of inulin to maximize this compound yield?
The key parameters to control are:
-
pH: The reaction pH significantly impacts the yield and composition of the resulting oligosaccharides.[2]
-
Temperature: The temperature should be optimal for the specific endo-inulinase being used.[2]
-
Enzyme Dosage: The concentration of the enzyme will affect the rate of hydrolysis.[2]
-
Substrate Concentration: The initial concentration of inulin can influence the final yield of oligosaccharides.[2]
-
Reaction Time: The hydrolysis should be stopped at the optimal time to maximize the desired FOS and prevent further breakdown into monosaccharides.[2]
Quantitative Data Summary
Table 1: Purity and Yield of Inulin and FOS after Different Purification Steps
| Product | Purification Method | Purity Achieved | Recovery/Yield | Source |
| Inulin | Ultrafiltration (10 kDa membrane) | 90% | Not specified | [8][9] |
| FOS | Ultrafiltration (10 kDa membrane) | 76% | Not specified | [8][9] |
| I-FOS | Activated Charcoal | 89 ± 1% | 81 ± 5% | [3] |
| FOS | Activated Charcoal Column | Up to 97% | 74.5% | [5] |
| Inulin | Ultrasound-Assisted Extraction | 98% (LC-MS) | 64.79% | [10] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Inulin
This protocol is adapted from the hydrolysis of globe artichoke inulin.[1]
-
Preparation of Inulin Solution: Dissolve 2.5 g of inulin in 50 mL of distilled water. Add a few drops of 0.1M NaOH and heat to boiling to fully dissolve the inulin.
-
pH Adjustment: Cool the solution and adjust the pH to 4.52 using 0.5M sodium acetate and 0.5M HCl. This pH should be within the optimal range for the chosen endo-inulinase.
-
Enzymatic Reaction: Add 125 µL of endo-inulinase (e.g., oligofructase 3000, 1800 UI/mL).
-
Incubation: Incubate the mixture at 50°C for 24 hours.
-
Enzyme Inactivation: Stop the reaction by boiling the mixture, for instance, using a microwave.
-
Lyophilization: The resulting hydrolysate can be lyophilized for storage or direct use in purification.
Protocol 2: Preparative HPLC for this compound Purification
This protocol is based on the purification of F2-F4 oligosaccharides.[1]
-
System Preparation: Use an HPLC system equipped with a refractive index (RI) detector. The column of choice could be a MCI Gel CK04S (200mm x 10 mm).
-
Mobile Phase and Conditions: Use Milli-Q water as the mobile phase. Set the column temperature to 85°C and the flow rate to 0.4 mL/min.
-
Sample Injection: Inject 180 µL of a concentrated solution (e.g., 23.6% w/w) of the inulin hydrolysate.
-
Fraction Collection: Collect fractions at regular intervals (e.g., every 0.25 minutes) starting from the inlet of the RI detector.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical method such as HPAEC-PAD. This involves diluting a small aliquot of each fraction for analysis.
Visualizations
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. High-yield production and purification of prebiotic inulin-type fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Frontiers | Purification of Crude Fructo-Oligosaccharide Preparations Using Probiotic Bacteria for the Selective Fermentation of Monosaccharide Byproducts [frontiersin.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Extraction, optimization, purification and characterization of inulin from chicory roots using conventional and greener extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Inulobiose Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Inulobiose in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix. In the context of liquid chromatography-mass spectrometry (LC-MS) based this compound quantification, these effects can lead to either ion suppression or enhancement. This interference can significantly impact the accuracy, precision, and sensitivity of the assay, leading to unreliable quantification of this compound. Common sources of matrix effects in biological samples include salts, phospholipids, and metabolites.
Q2: How can I detect the presence of matrix effects in my this compound assay?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is post-column infusion , where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or a rise in the baseline signal if matrix components are causing ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the signal response of this compound spiked into a pre-extracted blank matrix sample with the response of this compound in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound quantification?
A3: A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte (this compound) in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C or ²H). A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte. This means it co-elutes with the analyte and experiences the same degree of matrix effects and variability in extraction recovery. By using the ratio of the analyte signal to the SIL-IS signal for quantification, these variations can be effectively compensated for, leading to more accurate and precise results.
Q4: Are there any alternatives if a stable isotope-labeled this compound is not available?
A4: While a SIL-IS is ideal, other strategies can be employed. A structural analog of this compound that is not present in the sample can be used as an internal standard. However, it may not perfectly mimic the behavior of this compound in the matrix. Another approach is the standard addition method , where known amounts of this compound are spiked into aliquots of the actual sample to create a calibration curve within each sample's matrix. This method is effective but can be time-consuming and requires a larger sample volume. Finally, matrix-matched calibration curves , prepared by spiking known concentrations of this compound into a blank matrix that is similar to the study samples, can also be used to compensate for matrix effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound quantification | Variable matrix effects between samples. Endogenous components like phospholipids can vary significantly between individual plasma or urine samples, leading to inconsistent ion suppression or enhancement. | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): Use a ¹³C- or ²H-labeled this compound internal standard to normalize for variations in matrix effects.[1][2] 2. Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) to remove interfering matrix components. 3. Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for polar compounds like this compound.[3][4] |
| Low sensitivity or inability to reach the desired lower limit of quantification (LLOQ) | Significant ion suppression. Co-eluting matrix components are competing with this compound for ionization in the MS source. | 1. Enhance Sample Cleanup: Utilize techniques specifically designed to remove common sources of ion suppression. For plasma samples, phospholipid removal plates or cartridges can be highly effective. 2. Sample Dilution: If the this compound concentration is high enough, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components. 3. Optimize MS Source Parameters: Adjust source parameters such as temperature and gas flows to improve the ionization efficiency of this compound. |
| Inconsistent recovery during sample preparation | Inefficient extraction or binding of this compound to matrix components. Proteins in plasma can bind to analytes, affecting their extraction efficiency. | 1. Optimize Protein Precipitation: Experiment with different precipitation solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume. Ensure thorough vortexing and centrifugation. 2. Evaluate Solid-Phase Extraction (SPE): Test different SPE sorbents (e.g., mixed-mode, polymeric) and elution solvents to find the optimal conditions for this compound recovery. 3. Use a SIL-IS: A stable isotope-labeled internal standard will co-extract with this compound and compensate for recovery variability.[1][2] |
| High background noise or interfering peaks | Incomplete removal of matrix components or carryover from previous injections. | 1. Refine Sample Preparation: As above, improve the sample cleanup to remove more of the interfering substances. 2. Implement a Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the elution of highly concentrated, early-eluting matrix components (like salts) to prevent them from entering the mass spectrometer. 3. Optimize Wash Solvents: Use a strong wash solvent in the autosampler and a thorough column washing step in the gradient to minimize carryover between injections. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS with Protein Precipitation
This protocol is adapted from a validated method for the quantification of similar small sugars in human plasma.[3][5]
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the stable isotope-labeled this compound internal standard (e.g., ¹³C₆-Inulobiose) at a concentration of 100 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 80% B, hold for 1 min, decrease to 20% B over 5 min, hold for 1 min, return to 80% B and equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of this compound and ¹³C₆-Inulobiose standards.
Protocol 2: Assessment of Matrix Effect using the Post-Extraction Spike Method
1. Preparation of Solutions
-
Set A (Neat Solution): Spike this compound standard into the reconstitution solvent at a concentration representing the expected concentration in the final extract.
-
Set B (Post-Spiked Matrix): Extract blank human plasma using the protein precipitation protocol described above. Spike the dried residue with the this compound standard in the reconstitution solvent to the same final concentration as Set A.
-
Set C (Pre-Spiked Matrix for Recovery): Spike this compound standard into blank human plasma before protein precipitation.
2. Analysis and Calculation
-
Analyze all three sets of samples by LC-MS/MS.
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) x 100
-
Process Efficiency (%) = (Peak Area in Set C) / (Peak Area in Set A) x 100
Quantitative Data Summary
The following tables present hypothetical yet representative data for matrix effect and recovery assessment for this compound quantification, based on findings for similar oligosaccharides where no significant matrix effects were observed after protein precipitation.[6]
Table 1: Matrix Effect and Recovery of this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Matrix Factor (MF) | Recovery (%) | Process Efficiency (%) |
| This compound | 50 (Low QC) | 0.95 | 92.1 | 87.5 |
| 500 (Mid QC) | 0.98 | 94.5 | 92.6 | |
| 4000 (High QC) | 1.02 | 93.8 | 95.7 | |
| ¹³C₆-Inulobiose (IS) | 100 | 0.97 | 94.2 | 91.4 |
Table 2: Troubleshooting Matrix Effects - Expected Outcomes of Different Strategies
| Mitigation Strategy | Expected Matrix Factor (MF) Range | Expected Improvement in Precision (%CV) |
| None (Crude Extract) | 0.4 - 1.5 | > 15% |
| Protein Precipitation | 0.85 - 1.15 | < 15% |
| Solid-Phase Extraction (SPE) | 0.90 - 1.10 | < 10% |
| Phospholipid Removal Plate | 0.95 - 1.05 | < 5% |
| Use of SIL-IS | Compensated | < 5% |
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Quantification of glucose in the plasma of healthy Chinese volunteers and a bioequivalence study using a surrogate matrix approach combined with UHPLC ... - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY02120G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method Validation | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of chito-oligosaccharides in rat plasma by the LC-MS/MS method: application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Strategies to enhance the stability of Inulobiose in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of inulobiose in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly low this compound concentration in prepared solutions. | Acid-catalyzed hydrolysis: The solution pH may be too low (acidic), leading to the breakdown of the β-(2→1) glycosidic bond. This is accelerated at elevated temperatures. | - Immediately measure the pH of your solution. - If acidic, adjust to a neutral or slightly alkaline pH (7.0-8.0) using a suitable buffer (e.g., phosphate buffer). - Prepare fresh solutions in a buffered solvent system. |
| Enzymatic degradation: The solution may be contaminated with inulinase or other fructan-degrading enzymes. | - Ensure all glassware and reagents are sterile. - Filter-sterilize the this compound solution using a 0.22 µm filter. - If enzymatic contamination is suspected, consider adding a broad-spectrum enzyme inhibitor as a temporary measure, though this may interfere with downstream applications. | |
| Solution turns yellow or brown over time, especially upon heating. | Fructose degradation: this compound hydrolysis releases fructose. Under acidic conditions and/or high temperatures, fructose can degrade to form compounds like 5-hydroxymethylfurfural (5-HMF), which can polymerize into colored products. | - This is a strong indicator of acid-catalyzed hydrolysis and subsequent degradation. - Follow the recommendations for preventing acid-catalyzed hydrolysis (maintain neutral to alkaline pH). - Avoid excessive heating of this compound solutions, especially in unbuffered water or acidic media. |
| Inconsistent results in bioassays or analytical measurements. | This compound degradation during the experiment: The experimental conditions (e.g., acidic assay buffer, high incubation temperature) may be causing this compound to break down, leading to variability. | - Analyze samples at different time points during your experiment to monitor this compound concentration. - If degradation is observed, consider modifying the assay conditions (e.g., using a different buffer system, lowering the temperature). - Run a stability control of this compound under your exact experimental conditions without the biological system to quantify degradation. |
| Precipitate forms in a stored this compound solution. | Microbial growth: Non-sterile solutions, especially those stored at room temperature, are susceptible to microbial contamination. | - Discard the solution. - Prepare fresh, sterile-filtered this compound solutions. - Store solutions at 4°C or frozen (-20°C or -80°C) for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of instability is the acid-catalyzed hydrolysis of the β-(2→1) glycosidic bond that links the two fructose units. This reaction is highly dependent on both pH and temperature, with degradation rates increasing significantly in acidic conditions and at elevated temperatures.[1][2]
Q2: What are the degradation products of this compound?
A2: The primary degradation products from hydrolysis are two molecules of fructose. If conditions are harsh (e.g., strong acid, high heat), the resulting fructose can further degrade into compounds such as 5-hydroxymethylfurfural (5-HMF) and other by-products.[3]
Q3: What is the optimal pH for storing this compound solutions?
A3: For maximum stability, this compound solutions should be maintained at a neutral to slightly alkaline pH (pH 7.0 - 8.0). Inulin and fructooligosaccharides have been shown to be chemically stable in this pH range, even with heating.[1]
Q4: How should I store my this compound stock solutions for long-term use?
A4: For long-term storage, prepare this compound solutions in a neutral buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0), sterile-filter, and store frozen at -20°C or -80°C. For short-term storage (a few days), refrigeration at 4°C is acceptable if the solution is sterile.
Q5: Can I sterilize my this compound solution by autoclaving?
A5: Autoclaving is generally not recommended for this compound solutions. The high temperature and pressure, especially in an unbuffered aqueous solution which can become slightly acidic, can lead to significant hydrolysis and degradation of the molecule.[4][5][6] Filter sterilization through a 0.22 µm membrane is the preferred method.
Q6: Are there any visual indicators of this compound degradation?
A6: Yes, a common visual indicator of significant degradation is the appearance of a yellow or brown color in the solution. This is typically due to the breakdown of fructose, a hydrolysis product of this compound, into colored compounds, especially under acidic and heated conditions.
Q7: Can I use additives to enhance the stability of this compound in my experiments?
A7: Yes, in addition to pH control, the use of certain polyols, such as sorbitol, may have a stabilizing effect by altering the solution's properties and interacting with the this compound molecule.[7][8][9] The effectiveness of such additives should be empirically tested for your specific application.
Quantitative Data on Fructooligosaccharide (FOS) Stability
The following tables summarize the kinetic data for the hydrolysis of fructooligosaccharides (FOS), which provides a strong indication of the stability of this compound under various conditions. The hydrolysis of FOS, including this compound, typically follows pseudo-first-order kinetics.
Table 1: Effect of pH and Temperature on the Hydrolysis Rate Constant (k) of Fructooligosaccharides
| pH | Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
| 4.0 | 80 | 0.0028 | 247.5 |
| 4.0 | 90 | 0.0076 | 91.2 |
| 4.0 | 100 | 0.0201 | 34.5 |
| 4.0 | 110 | 0.0500 | 13.9 |
| 4.0 | 120 | 0.1170 | 5.9 |
| 7.0 | 120 | 0.0003 | 2310.5 |
| 9.0 | 120 | 0.0002 | 3465.7 |
| Data is for 1-kestose (a trisaccharide) and is representative of the stability of the β-(2→1) linkage found in this compound. Data extrapolated from L'homme et al., 2003. |
Table 2: Activation Energies (Ea) for the Hydrolysis of Inulin
| Glycosidic Bond | Activation Energy (Ea) (kJ/mol) |
| Fructose-Fructose (β-2→1) | 80.4 ± 1.0 |
| Glucose-Fructose | 80.5 ± 2.3 |
| Data from Barclay et al., 2012. Lower activation energy indicates greater susceptibility to hydrolysis.[1] |
Experimental Protocols
Protocol 1: Determination of this compound Stability under Varying pH and Temperature
Objective: To quantify the rate of this compound degradation under specific pH and temperature conditions.
Materials:
-
This compound standard
-
Buffer solutions at desired pH values (e.g., citrate buffer for pH 4.0, phosphate buffer for pH 7.0, and carbonate-bicarbonate buffer for pH 9.0)
-
Water bath or incubator set to the desired temperatures
-
HPLC system with a suitable carbohydrate analysis column (e.g., amino or ion-exchange column) and a refractive index (RI) or evaporative light scattering detector (ELSD)
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient)
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filters
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in deionized water. Sterile-filter the solution.
-
Preparation of Reaction Mixtures:
-
For each pH and temperature condition to be tested, prepare a reaction mixture by diluting the this compound stock solution to a final concentration of 1 mg/mL in the appropriate pre-warmed buffer.
-
Prepare a sufficient volume for sampling at all time points.
-
-
Incubation:
-
Place the reaction mixtures in a water bath or incubator set to the desired temperature.
-
Start a timer as soon as the tubes are placed in the heat source.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) from each reaction mixture.
-
Immediately stop the reaction by placing the aliquot on ice or by flash-freezing in liquid nitrogen. Store samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Thaw the samples and centrifuge to remove any precipitate.
-
Analyze the concentration of this compound and its degradation products (fructose) in each sample by HPLC.
-
Prepare a standard curve for this compound and fructose to quantify their concentrations in the samples.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each condition.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be equal to the negative of the rate constant (-k).
-
Calculate the half-life (t₁/₂) for each condition using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Degradation pathways of this compound via acid-catalyzed and enzymatic hydrolysis.
Caption: A logical workflow for troubleshooting this compound instability in solution.
References
- 1. Analysis of the hydrolysis of inulin using real time 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of organic matter during autoclaving of commingled household waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Complementary Mechanisms for Degradation of Inulin-Type Fructans and Arabinoxylan Oligosaccharides among Bifidobacterial Strains Suggest Bacterial Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzyme Specificity for Higher Inulobiose Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of inulobiose.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
This compound (F2) is a disaccharide composed of two fructose units linked by a β-(2,1) glycosidic bond. It is the shortest inulo-oligosaccharide (IOS) and is gaining attention as a low-calorie sweetener and a prebiotic, which can stimulate the growth of beneficial gut bacteria. Its potential applications are in functional foods, pharmaceuticals, and as a starting material for other valuable compounds.
Q2: What are the primary enzymes used for this compound synthesis?
The key enzymes belong to the glycoside hydrolase family 32 (GH32) and include:
-
Exo-inulinases (EC 3.2.1.80): These enzymes hydrolyze inulin by cleaving terminal fructose units from the non-reducing end. Under specific conditions (e.g., high substrate concentration), their transfructosylation activity can synthesize this compound.[1][2]
-
Endo-inulinases (EC 3.2.1.7): These enzymes cleave internal linkages within the inulin chain, producing a mixture of inulo-oligosaccharides of varying lengths, including this compound.[3][4]
-
Inulosucrases (EC 2.4.1.9): These enzymes catalyze the transfer of a fructose moiety from sucrose to an acceptor molecule. When fructose acts as the acceptor, this compound can be synthesized.[5][6][7]
Q3: What is the functional difference between exo- and endo-inulinase in the context of this compound production?
Exo-inulinases primarily produce fructose as the main end-product from inulin hydrolysis.[1][8] To yield this compound, reaction conditions must favor the enzyme's secondary (transfructosylation) activity. In contrast, endo-inulinases are often preferred for producing a spectrum of oligosaccharides because they break down inulin into shorter chains, which can result in a higher initial yield of products like inulotriose and inulotetraose alongside this compound.[3][8] For a high yield of a specific oligosaccharide like this compound, it is often desirable to use an endo-inulinase with high specificity.[3]
Q4: Why is enzyme specificity critical for maximizing this compound yield?
Enzyme specificity is the ability of an enzyme to select a particular substrate and catalyze a specific reaction. For this compound production, specificity is crucial for two main reasons:
-
Product Purity: A highly specific enzyme will preferentially produce this compound over other unwanted byproducts, such as longer-chain FOS, fructose, or glucose. This simplifies downstream purification and increases the final yield.
-
Reaction Control: It dictates the balance between hydrolysis (breaking down substrate into monosaccharides) and transfructosylation (transferring fructose to an acceptor to build oligosaccharides).[7] Optimizing for transfructosylation is key to synthesizing this compound.
Q5: What is the I/S ratio and why is it important?
The I/S ratio is the ratio of an enzyme's inulinase activity (I) to its sucrase/invertase activity (S). It is used to classify β-fructofuranosidases. An enzyme is considered a true inulinase if its I/S ratio is greater than 10⁻².[1][9] An enzyme with a high I/S ratio shows a strong preference for inulin over sucrose, which is a critical factor when inulin is the intended substrate.
Troubleshooting Guide
Problem 1: Low this compound Yield with High Fructose/Glucose Content
-
Q: My reaction results in a low concentration of this compound but a high concentration of fructose and/or glucose. What is the likely cause?
A: This indicates that the enzyme's hydrolytic activity is dominating over its transfructosylation (synthesis) activity. Several factors could be responsible:
-
Sub-optimal Reaction Conditions: The pH, temperature, or buffer system may be favoring hydrolysis. Every enzyme has an optimal pH and temperature range for synthesis.[9][10]
-
Incorrect Substrate Concentration: Low substrate (inulin or sucrose) concentration can favor hydrolysis, as water molecules outcompete other substrate molecules to act as the fructosyl acceptor.
-
Solution: Increase the initial substrate concentration. High concentrations (e.g., >60 g/L) promote transfructosylation, leading to higher oligosaccharide yields.[10]
-
-
Inappropriate Enzyme Type: The enzyme you are using may inherently have high hydrolytic activity (e.g., some exo-inulinases).
-
Problem 2: High Yield of Other Fructooligosaccharides (FOS) Instead of this compound
-
Q: The overall FOS yield is high, but the primary products are longer-chain molecules like inulotriose (F3) and inulotetraose (F4), not this compound (F2). How can I fix this?
A: This issue arises when the enzyme preferentially elongates existing chains or produces a broad range of oligosaccharides.
-
Incorrect Reaction Time: The product profile of an enzymatic reaction changes over time. This compound might be an intermediate product that is subsequently used as an acceptor to form longer FOS.
-
Solution: Perform a time-course experiment, taking samples at regular intervals (e.g., every 1-2 hours) to identify the point of maximum this compound accumulation before it is converted to other products.[15]
-
-
Enzyme Specificity: The enzyme, particularly some endo-inulinases, may naturally produce a diverse mixture of FOS rather than specifically this compound.[3]
-
Problem 3: Low or Rapidly Decreasing Enzyme Activity
-
Q: My enzyme shows low initial activity, or its activity drops significantly during the reaction. What could be wrong?
A: This points to enzyme inhibition or instability under the reaction conditions.
-
Presence of Inhibitors: Metal ions can act as cofactors or inhibitors. Ions like Hg²⁺, Cu²⁺, and Zn²⁺ are known to strongly inhibit inulinase activity, while others like K⁺, Ca²⁺, or Mn²⁺ may enhance it.[8][9][16]
-
Solution: Check for potential sources of metal ion contamination in your substrate or buffer. If suspected, add a chelating agent like EDTA to a control reaction to see if activity is restored. Refer to Table 2 for the effects of common metal ions.
-
-
Enzyme Instability: The enzyme may not be stable at the chosen temperature or pH over the entire course of the reaction.
-
Data Presentation
Table 1: Comparison of Optimal Conditions for Inulinases from Different Microbial Sources
| Microbial Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Aspergillus niger | Endo-inulinase | 4.5 - 5.0 | 55 - 60 | [1][4] |
| Aspergillus terreus | Inulinase | 4.0 | 60 | [9] |
| Bacillus amyloliquefaciens | Inulin Hydrolase | 7.5 | 55 | [16] |
| Penicillium lanosocoeruleum | Inulinase Mixture | 5.1 | 45.5 | [10] |
| Lactobacillus gasseri | Inulosucrase | 5.5 | 35 (Total Activity) | [13] |
| Lactobacillus reuteri | Inulosucrase | 5.5 | 50 - 60 | [14] |
| Rhizopus oryzae | Inulinase | 4.0 | 60 | [17] |
Table 2: Effect of Common Metal Ions (at 1-10 mM) on Inulinase Activity
| Metal Ion | General Effect on Activity | Reference(s) |
| K⁺, Ca²⁺, Mn²⁺ | Enhancing / Stimulatory | [8][16] |
| Mg²⁺, Fe³⁺ | No significant inhibition / Activating | [8][18] |
| Na⁺, Al³⁺ | No significant influence | [16] |
| Cu²⁺, Zn²⁺, Co²⁺ | Strong Inhibition | [9][16] |
| Hg²⁺ | Complete / Very Strong Inhibition | [9] |
Experimental Protocols
Protocol 1: General Assay for Inulinase Activity
This protocol uses the 3,5-dinitrosalicylic acid (DNS) method to quantify the reducing sugars (fructose) released from inulin hydrolysis.
-
Reagent Preparation:
-
Substrate Solution: Prepare a 0.5% (w/v) inulin solution in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
DNS Reagent: Prepare as described by Miller (1959).
-
Fructose Standard: Prepare a series of fructose standards (e.g., 0.1 to 1.0 mg/mL) for the calibration curve.
-
-
Enzymatic Reaction:
-
Stopping the Reaction & Color Development:
-
Stop the reaction by adding 1.5 mL of DNS reagent.[17]
-
Boil the mixture for 5-10 minutes in a water bath.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Determine the amount of reducing sugar released by comparing the absorbance to the fructose standard curve.
-
-
Unit Definition: One unit (U) of inulinase activity is typically defined as the amount of enzyme that produces 1 µmol of fructose per minute under the specified assay conditions.[10]
Protocol 2: Product Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate and quantify the products of the enzymatic reaction (this compound, fructose, glucose, and other FOS).
-
Sample Preparation:
-
Take an aliquot from the enzymatic reaction at a specific time point.
-
Stop the reaction by boiling the sample for 5-10 minutes to denature the enzyme.[3]
-
Centrifuge the sample (e.g., at 10,000 x g for 5 minutes) to pellet any precipitates.[3]
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C or similar).
-
Mobile Phase: Degassed ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80-85°C.
-
Detector: Refractive Index (RI) detector.[5]
-
-
Analysis:
Visualizations
Caption: Enzymatic pathways for this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Optimization strategy for inulinase production by Aspergillus niger URM5741 and its biochemical characterization, kinetic/thermodynamic study, and application on inulin and sucrose hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inulin hydrolysis by inulinase immobilized covalently on magnetic nanoparticles prepared with wheat gluten hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Inulin-Mediated Ethanol Precipitation Method for Separating Endo-Inulinase From Inulinases for Inulooligosaccharides Production From Inulin [frontiersin.org]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inulosucrase - Wikipedia [en.wikipedia.org]
- 7. publications.tno.nl [publications.tno.nl]
- 8. biotechrep.ir [biotechrep.ir]
- 9. Production, Biochemical Characterization, and Kinetic/Thermodynamic Study of Inulinase from Aspergillus terreus URM4658 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimization of Inulin Hydrolysis by Penicillium lanosocoeruleum Inulinases and Efficient Conversion Into Polyhydroxyalkanoates [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis of inulin from sucrose using inulosucrase from Lactobacillus gasseri DSM 20604 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Fructooligosaccharide synthesis by immobilized inulosucrase from lacto" by Thanapon Charoenwongpaiboon [digital.car.chula.ac.th]
- 15. researchgate.net [researchgate.net]
- 16. Systematic unravelling of the inulin hydrolase from Bacillus amyloliquefaciens for efficient conversion of inulin to poly-(γ-glutamic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of fermentation parameters for high-activity inulinase production and purification from Rhizopus oryzae by Plackett–Burman and Box–Behnken - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Short-Chain Fructooligosaccharides (scFOS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the analysis of short-chain fructooligosaccharides (scFOS). The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems that may arise during scFOS analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Question: Why am I observing poor peak shape, such as peak tailing or broadening, in my HPLC chromatogram?
Answer: Poor peak shape in HPLC analysis of scFOS can be caused by several factors. Here are the common causes and their solutions:
-
Column Degradation: The stationary phase of the column can degrade over time, leading to poor peak shape.
-
Inappropriate Stationary Phase: The choice of stationary phase is critical for good separation.
-
Solution: For scFOS analysis, an amino column is commonly used.[3] Ensure the column chemistry is suitable for separating oligosaccharides.
-
-
Sample-Solvent Incompatibility: If the solvent in which the sample is dissolved is much stronger than the mobile phase, it can cause peak distortion.[1][2]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[2]
-
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape.[1][2]
Question: My retention times are shifting between injections. What could be the cause?
Answer: Retention time shifts are a common issue in HPLC and can compromise the identification and quantification of scFOS. The primary causes include:
-
Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase will lead to changes in retention times.[1]
-
Column Aging: Over time, the performance of an HPLC column will change, which can manifest as shifting retention times.[1]
-
Solution: Monitor column performance regularly by injecting a standard and tracking its retention time and peak shape. Replace the column when performance deteriorates significantly.
-
-
Inconsistent Pump Flow: Fluctuations in the pump's flow rate will directly impact retention times.[1]
HPLC Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape | Column degradation, inappropriate stationary phase, sample-solvent incompatibility, temperature fluctuations.[1][2] | Replace column, use an appropriate column (e.g., amino column for scFOS), dissolve sample in mobile phase, use a column oven.[1][2][3] |
| Retention Time Shifts | Inconsistent mobile phase preparation, column aging, inconsistent pump flow.[1] | Prepare mobile phase consistently, monitor and replace the column as needed, service the pump regularly.[1][4] |
| High Back Pressure | Clogged column, blocked inlet frits, sample contamination.[1][4] | Backflush the column, clean or replace the inlet frit, filter samples before injection.[1] |
| Baseline Noise/Drift | Contaminated solvents, detector lamp issues, temperature instability.[1][4] | Use high-purity solvents, maintain and clean the detector flow cell, stabilize laboratory temperature.[1] |
Enzymatic Analysis
Question: My enzymatic assay for scFOS is not working, or the results are inconsistent. What should I check?
Answer: Inaccurate or inconsistent results in enzymatic assays can stem from several sources. Here are key areas to troubleshoot:
-
Incorrect Assay Conditions: Enzymes are highly sensitive to their environment.
-
Presence of Interfering Substances: Components in the sample matrix can inhibit the enzyme's activity.
-
Improper Enzyme Concentration: The concentration of the enzyme is critical for the reaction rate.
-
Solution: Optimize the enzyme concentration to ensure the reaction proceeds efficiently within the desired timeframe.[3]
-
-
Omission of a Protocol Step: Missing a step in the protocol is a common source of error.
-
Solution: Carefully review and follow the datasheet or protocol precisely.[6]
-
Enzymatic Assay Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Assay Not Working | Ice-cold assay buffer, omission of a protocol step, incorrect wavelength reading.[6] | Use room temperature buffer, follow the datasheet precisely, check instrument filter settings.[6] |
| Inconsistent Readings | Presence of interfering substances in the sample.[6] | Avoid substances like EDTA, Ascorbic acid, and SDS in sample preparation; consider deproteinizing samples.[6] |
| Lower/Higher Readings | Incorrect calculations, use of old or improperly stored reagents.[6] | Double-check all calculations, use fresh components from the same kit.[6] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions related to scFOS analysis.
Q1: What are the most common methods for scFOS quantification?
A1: The most widespread tools for scFOS analysis are chromatographic techniques.[7] High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a commonly used and sensitive method.[7] High-performance liquid chromatography with a refractive index detector (HPLC-RI) is another frequently employed technique that can be readily implemented.[7] While mass spectrometry-based techniques are also used, they can present technical and analytical constraints.[7]
Q2: What are the key considerations for sample preparation before scFOS analysis?
A2: Proper sample preparation is crucial for accurate results. Key considerations include:
-
Accurate Labeling: Label all containers clearly and accurately before starting any assay to avoid mix-ups.[8]
-
Appropriate Container Size: Use appropriately sized containers for your sample volumes to prevent spillage or difficulty in pipetting.[8]
-
Protein Precipitation: For samples with high protein content, such as symbiotic milk, a protein precipitation step is necessary to avoid interference with the analysis.[9]
-
Avoiding Contamination: Ensure that all glassware and equipment are clean to prevent contamination that could interfere with the analysis.[10]
Q3: How does the degree of polymerization (DP) of scFOS affect the analysis?
A3: The DP of scFOS, which refers to the number of fructose units, directly impacts their separation and quantification. Different scFOS components (e.g., 1-kestose (GF2), nystose (GF3), and 1F-fructofuranosylnystose (GF4)) will have different retention times in chromatographic methods.[7][11] It is important to use a method that can resolve these different oligomers. The composition of the scFOS mixture can be adjusted by varying experimental conditions during enzymatic synthesis, such as pH, temperature, and enzyme concentration.[3][5]
Q4: Can I use Thin-Layer Chromatography (TLC) for scFOS quantification?
A4: While TLC is often used for qualitative identification, it can also be adapted for quantitative analysis of carbohydrates.[12] TLC-image analysis can be a simple and low-cost alternative to more expensive equipment for quantifying prebiotics in food samples.[12] However, the sensitivity may be lower compared to methods like HPAEC-PAD.[12]
Section 3: Experimental Protocols
Protocol: Quantification of scFOS by HPLC-RI
This protocol is a general guideline for the quantification of 1-kestose, nystose, and 1F-fructofuranosylnystose.
1. Materials and Reagents:
- Acetonitrile (HPLC grade)
- Ultrapure water
- Standards: 1-kestose, nystose, 1F-fructofuranosylnystose, glucose, fructose, sucrose
- Column: Amino column (e.g., Hypersil™ APS-2, 250 mm × 4.6 mm, 5 µm)[3]
2. Instrumentation:
- HPLC system equipped with a refractive index (RI) detector
- Column oven
3. Chromatographic Conditions:
- Mobile Phase: 80% (v/v) aqueous solution of acetonitrile.[3]
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 35 °C.[3]
- Detector: Refractive Index (RI) detector.[3]
4. Standard Preparation:
- Prepare individual stock solutions of each standard (e.g., 10 mg/mL in mobile phase).
- Prepare a series of mixed standard solutions by diluting the stock solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).
5. Sample Preparation:
- For liquid samples, filter through a 0.45 µm syringe filter before injection.
- For solid samples, perform an extraction (e.g., ultrasound-assisted extraction) and then filter the extract.[11]
- If necessary, perform a protein precipitation step.[9]
6. Analysis:
- Inject the standard solutions to generate a calibration curve for each compound.
- Inject the prepared samples.
- Identify and quantify the scFOS in the samples by comparing their retention times and peak areas to the calibration curves.
Section 4: Visualizations
References
- 1. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. researchgate.net [researchgate.net]
- 4. mastelf.com [mastelf.com]
- 5. ENZYMATIC SYNTHESIS OF FRUCTO-OLIGOSACCHARIDES USING PECTINEX® ULTRA SP-L: A STUDY OF EXPERIMENTAL CONDITIONS | Food and Feed Research [aseestant.ceon.rs]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Errors During Sample Preparation & How to Avoid Them - Labtag Blog [blog.labtag.com]
- 9. Evaluation of Fructooligosaccharides and Inulins as Potentially Health Benefiting Food Ingredients by HPAEC-PED and MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rheniumgroup.co.il [rheniumgroup.co.il]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Process parameter optimization for industrial-scale Inulobiose production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale production of inulobiose.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for industrial-scale this compound production?
A1: The predominant method for producing this compound on an industrial scale is through the enzymatic hydrolysis of inulin. This process primarily utilizes endo-inulinase enzymes, which randomly cleave the β-(2,1) fructosyl-fructose linkages within the inulin polymer to yield inulo-oligosaccharides (IOS), including this compound.[1][2] Microbial sources such as Aspergillus spp., Kluyveromyces spp., and Pseudomonas spp. are commonly used for the production of these inulinases.[3]
Q2: Which process parameters are most critical for optimizing this compound yield?
A2: The critical process parameters that significantly influence the yield and purity of this compound are:
-
Temperature: Typically, the optimal temperature for enzymatic hydrolysis is between 40°C and 60°C.[1][2]
-
pH: The optimal pH for most microbial inulinases is in the range of 4.5 to 6.5.[2]
-
Substrate (Inulin) Concentration: Higher inulin concentrations can increase the final product yield, but may also lead to substrate inhibition or increased viscosity.
-
Enzyme Dosage: The concentration of endo-inulinase will directly affect the reaction rate and the profile of the resulting inulo-oligosaccharides.
Q3: What are the main challenges when scaling up this compound production from the lab to an industrial scale?
A3: Scaling up bioprocesses like this compound production presents several challenges:
-
Maintaining Process Consistency: Ensuring uniform temperature, pH, and substrate distribution in large bioreactors can be difficult and may lead to variability in product quality and yield.[4][5]
-
Shear Stress: Increased agitation required for mixing in large-scale reactors can create shear stress, potentially denaturing the enzyme and reducing its activity.[4]
-
Oxygen Transfer: While the enzymatic hydrolysis of inulin is typically an anaerobic process, the production of the inulinase enzyme itself through microbial fermentation requires careful management of oxygen transfer in large fermentors.[4][5]
-
Raw Material Variability: Inconsistencies in the purity and degree of polymerization of the inulin feedstock can affect the final product composition.[4]
-
Downstream Processing: Purifying this compound from the complex mixture of other oligosaccharides, monosaccharides, and unreacted inulin can be a significant bottleneck at an industrial scale.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal enzyme activity (incorrect pH or temperature).2. Insufficient enzyme concentration.3. Inappropriate substrate concentration.4. Presence of inhibitors in the substrate. | 1. Optimize pH and temperature according to the enzyme's specifications. A typical range is pH 4.5-6.5 and 40-60°C.[2]2. Increase the enzyme dosage incrementally and monitor the impact on yield.3. Test a range of inulin concentrations to find the optimal balance between yield and potential substrate inhibition.4. Pretreat the inulin substrate to remove potential inhibitors. |
| High Fructose/Glucose Byproduct | 1. Presence of exo-inulinase or invertase activity in the enzyme preparation.2. Over-hydrolysis due to prolonged reaction time or excessive enzyme concentration. | 1. Use a purified endo-inulinase with minimal exo-acting or invertase side activities.2. Optimize the reaction time and enzyme concentration to favor the production of oligosaccharides over monosaccharides. |
| Inconsistent Product Quality Between Batches | 1. Variability in raw material (inulin) quality.2. Poor process control at a larger scale (e.g., temperature or pH gradients in the reactor).[4] | 1. Implement stringent quality control for incoming inulin, including analysis of purity and degree of polymerization.2. Improve mixing in the bioreactor to ensure homogeneity. Calibrate and monitor pH and temperature probes regularly. |
| Difficulty in Purifying this compound | 1. Complex mixture of oligosaccharides with similar properties.2. Presence of residual monosaccharides. | 1. Employ chromatographic separation techniques such as size-exclusion or ion-exchange chromatography.2. Consider using probiotic microorganisms that selectively consume monosaccharides to purify the crude FOS preparation.[6] |
Process Parameter Optimization Data
The following tables summarize key quantitative data for the optimization of this compound production.
Table 1: Influence of Reaction Conditions on Inulo-oligosaccharide (IOS) Yield
| Parameter | Optimal Range | Source Organism for Inulinase | Reference |
| Temperature | 45.5°C | Penicillium lanosocoeruleum | [7] |
| 55°C | Lactobacillus gasseri | [8] | |
| 60°C | Rhizopus oryzae | [9] | |
| pH | 5.1 | Penicillium lanosocoeruleum | [7] |
| 5.2 | Lactobacillus gasseri | [8] | |
| 4.0 | Rhizopus oryzae | [9] | |
| Substrate Conc. | 60 g/L | Penicillium lanosocoeruleum | [7] |
| 300 g/L (Sucrose) | Lactobacillus gasseri | [8] | |
| Enzyme Loading | 50 U/g substrate | Penicillium lanosocoeruleum | [7] |
| 1.6 U/mL | Lactobacillus gasseri | [8] |
Table 2: Product Distribution from Enzymatic Hydrolysis of Inulin
| Major Products | Percentage of Total Sugars | Enzyme Source | Reference |
| This compound (DP2) & Inulotriose (DP3) | ~29.8% DP2, ~21.4% DP3 | Pseudomonas sp. | [10] |
| DP3 & DP4 | Major oligosaccharides | Purified endoinulinase | [11] |
| 1-kestose (GF2) & nystose (GF3) | 77.19% GF2, 14.03% GF3 | Aspergillus niger (using inulin) | [12] |
Experimental Protocols
Protocol 1: Enzymatic Production of this compound
-
Substrate Preparation: Prepare a solution of inulin (e.g., 100 g/L) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).[11]
-
Enzyme Addition: Preheat the inulin solution to the optimal temperature for the chosen inulinase (e.g., 55°C). Add the purified endo-inulinase to the solution at a predetermined concentration (e.g., 150 U/g of inulin).[11]
-
Incubation: Incubate the reaction mixture with gentle agitation for a specified period (e.g., 8-12 hours). Monitor the reaction progress by taking samples at regular intervals.[11]
-
Enzyme Inactivation: Stop the enzymatic reaction by heating the mixture (e.g., to 100°C for 10 minutes) to denature the enzyme.
-
Analysis: Analyze the composition of the reaction products using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC) with a refractive index detector.[11]
Protocol 2: Purification of this compound
-
Initial Filtration: Centrifuge the reaction mixture to remove any insoluble material.
-
Monosaccharide Removal (Optional): To remove residual fructose and glucose, consider a fermentation step using a probiotic strain like Bacillus coagulans that selectively consumes monosaccharides.[6]
-
Chromatographic Separation:
-
Load the crude inulo-oligosaccharide mixture onto a size-exclusion chromatography column.
-
Elute the sample with deionized water.
-
Collect fractions and analyze them for this compound content using HPLC or HPAEC-PAD.
-
Pool the fractions containing pure this compound.
-
-
Lyophilization: Lyophilize the purified this compound solution to obtain a stable powder.
Visualizations
Caption: Workflow for the enzymatic production of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Enzymatic hydrolysis of inulin to produce this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftb.com.hr [ftb.com.hr]
- 4. idbs.com [idbs.com]
- 5. bit2geek.com [bit2geek.com]
- 6. Frontiers | Purification of Crude Fructo-Oligosaccharide Preparations Using Probiotic Bacteria for the Selective Fermentation of Monosaccharide Byproducts [frontiersin.org]
- 7. Frontiers | Optimization of Inulin Hydrolysis by Penicillium lanosocoeruleum Inulinases and Efficient Conversion Into Polyhydroxyalkanoates [frontiersin.org]
- 8. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of fermentation parameters for high-activity inulinase production and purification from Rhizopus oryzae by Plackett–Burman and Box–Behnken - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Production of inulo-oligosaccharides using endo-inulinase from a pseudomonas sp. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic synthesis of fructooligosaccharides by inulinases from Aspergillus niger and Kluyveromyces marxianus NRRL Y-7571 in aqueous-organic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Inulobiose and Sucrose Fermentation by Gut Bacteria: A Comparative Analysis
A comprehensive guide for researchers on the differential effects of two key disaccharides on the gut microbiome, detailing fermentation outcomes, impacts on bacterial populations, and the underlying metabolic pathways.
Introduction
The composition and metabolic activity of the human gut microbiota are profoundly influenced by dietary carbohydrates. Among these, the fermentation of disaccharides plays a pivotal role in shaping the microbial landscape and in the production of metabolites crucial for host health. This guide provides a comparative analysis of the fermentation of two disaccharides: inulobiose, a prebiotic fructan, and sucrose, a common dietary sugar. Understanding the differential impact of these sugars on the gut microbiome is essential for the development of targeted nutritional and therapeutic strategies.
This compound, a disaccharide composed of two fructose molecules linked by a β-(2,1) bond, is the simplest form of inulin-type fructan. It is considered a prebiotic due to its resistance to digestion in the upper gastrointestinal tract, allowing it to reach the colon where it is selectively fermented by beneficial bacteria. Sucrose, a disaccharide of glucose and fructose linked by an α-1,β-2 glycosidic bond, is readily hydrolyzed and absorbed in the small intestine, but a portion can escape digestion and become available for microbial fermentation in the colon, especially with high dietary intake.
This guide will objectively compare the fermentation of this compound and sucrose by gut bacteria, presenting quantitative data on the production of short-chain fatty acids (SCFAs), changes in key bacterial populations, and detailed experimental protocols. Visualizations of metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying mechanisms.
Comparative Fermentation Outcomes
The fermentation of this compound and sucrose by the gut microbiota leads to distinct profiles of short-chain fatty acids (SCFAs), the primary end-products of anaerobic bacterial metabolism in the colon. These SCFAs, including acetate, propionate, and butyrate, are vital energy sources for colonocytes and play significant roles in regulating host metabolism and immune function.
Short-Chain Fatty Acid Production
In vitro fermentation studies using human fecal inocula have demonstrated that this compound and sucrose fermentation result in different SCFA profiles. While both substrates lead to an increase in total SCFA production, the molar ratios of acetate, propionate, and butyrate differ significantly.
Generally, the fermentation of inulin-type fructans, including this compound, is associated with a higher production of butyrate compared to more readily digestible sugars.[1][2] Butyrate is the preferred energy source for colonocytes and has been shown to have anti-inflammatory and anti-carcinogenic properties. Conversely, sucrose fermentation tends to yield a higher proportion of acetate and lactate.[3]
| Fermentation Product | This compound Fermentation | Sucrose Fermentation | References |
| Total SCFA Production | Significant Increase | Significant Increase | [1][4] |
| Acetate | Increased | Highly Increased | [3] |
| Propionate | Increased | Increased | [4] |
| Butyrate | Highly Increased | Moderately Increased | [1][2] |
| Lactate | Increased | Highly Increased | [3] |
Table 1: Comparative Summary of Short-Chain Fatty Acid Production from this compound and Sucrose Fermentation. This table summarizes the general trends in the production of major SCFAs during the in vitro fermentation of this compound and sucrose by human fecal microbiota.
Impact on Gut Bacterial Populations
The availability of specific carbohydrates in the colon creates a selective pressure that favors the growth of bacteria equipped with the necessary enzymatic machinery for their degradation. This compound and sucrose exert differential effects on the composition of the gut microbiota.
This compound, as a prebiotic, selectively stimulates the growth of beneficial bacteria, particularly species of the genus Bifidobacterium.[5][6] Many bifidobacteria possess specialized β-fructosidases that enable them to efficiently metabolize inulin-type fructans. The proliferation of bifidobacteria is widely considered to be beneficial for host health. Inulin consumption has also been shown to increase the abundance of Faecalibacterium prausnitzii, a major butyrate producer.[6][7]
Sucrose, being a more universally metabolizable sugar, can be utilized by a broader range of gut bacteria. While it can support the growth of beneficial bacteria like some Lactobacillus species, it can also be fermented by potentially less desirable bacteria, which may lead to a different overall shift in the microbial community structure.[8]
| Bacterial Genus | Effect of this compound | Effect of Sucrose | References |
| Bifidobacterium | Significant Increase | Moderate Increase | [5][6][8] |
| Lactobacillus | Moderate Increase | Significant Increase | [8] |
| Faecalibacterium | Significant Increase | No Significant Change | [6][7] |
| Bacteroides | Variable | Variable | |
| Clostridium | Variable | Variable |
Table 2: Comparative Impact of this compound and Sucrose on Key Gut Bacterial Genera. This table outlines the observed changes in the relative abundance of key bacterial genera in response to this compound and sucrose fermentation.
Experimental Protocols
The following is a generalized protocol for in vitro batch culture fermentation of carbohydrates using human fecal inocula, based on methodologies described in the scientific literature.[2][9] This protocol can be adapted for the specific comparison of this compound and sucrose.
In Vitro Batch Culture Fermentation Protocol
1. Fecal Slurry Preparation:
-
Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.
-
Within 2 hours of collection, the fecal sample is homogenized in an anaerobic chamber with a pre-reduced phosphate-buffered saline (PBS) solution (pH 7.0) to create a 10-20% (w/v) fecal slurry.
-
The slurry is then filtered through several layers of sterile cheesecloth to remove large particulate matter.
2. Fermentation Medium:
-
A basal fermentation medium is prepared containing peptone, yeast extract, bile salts, L-cysteine hydrochloride, and a mineral solution. The medium is sterilized by autoclaving.
-
The carbohydrate substrates (this compound or sucrose) are prepared as separate sterile solutions and added to the basal medium to a final concentration of, for example, 1% (w/v). A control with no added carbohydrate is also included.
3. Fermentation:
-
The fecal slurry is inoculated into the fermentation medium at a ratio of 1:10 (v/v) under anaerobic conditions.
-
The cultures are incubated at 37°C in an anaerobic chamber or in sealed vessels with an anaerobic gas mixture (e.g., 85% N₂, 10% CO₂, 5% H₂).
-
Samples are collected at various time points (e.g., 0, 6, 12, 24, and 48 hours) for analysis.
4. Sample Analysis:
-
SCFA Analysis: Samples are centrifuged, and the supernatant is filtered. SCFA concentrations are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Microbial Community Analysis: DNA is extracted from the fermentation samples. The composition of the bacterial community is analyzed by sequencing the 16S rRNA gene.
Caption: Workflow for in vitro fermentation of carbohydrates.
Signaling Pathways and Metabolic Utilization
The differential fermentation of this compound and sucrose is a direct consequence of the distinct enzymatic capabilities and metabolic pathways present in various gut bacteria.
This compound Metabolism
The utilization of this compound is primarily initiated by extracellular or cell-surface-associated β-fructosidases, which hydrolyze the β-(2,1) glycosidic bond. This enzymatic activity is a hallmark of bifidobacteria. Once hydrolyzed, the resulting fructose and glucose (if present from longer inulin chains) are transported into the bacterial cell and enter the central glycolytic pathway, leading to the production of pyruvate. Pyruvate is then further metabolized to produce acetate, lactate, and other end products through the "bifid shunt," a unique metabolic pathway in bifidobacteria.
Caption: Simplified pathway of this compound metabolism by bifidobacteria.
Sucrose Metabolism
Sucrose can be metabolized through two primary pathways in gut bacteria. Extracellular invertases can hydrolyze sucrose into glucose and fructose, which are then transported into the cell. Alternatively, sucrose can be transported into the cell via a phosphotransferase system (PTS) and then cleaved by an intracellular sucrose-6-phosphate hydrolase. The resulting glucose-6-phosphate and fructose enter the glycolytic pathway. The end products of sucrose fermentation are largely dependent on the specific bacterial species and the prevailing environmental conditions in the gut.
Caption: General pathways of sucrose metabolism in gut bacteria.
Conclusion
The fermentation of this compound and sucrose by gut bacteria results in distinct metabolic outputs and shifts in the microbial community. This compound fermentation is characterized by the selective stimulation of beneficial bacteria, particularly Bifidobacterium, and a higher production of butyrate, a key metabolite for colonic health. Sucrose, while also readily fermented, supports a broader range of bacteria and tends to produce higher levels of acetate and lactate.
These differences have significant implications for human health. The targeted delivery of prebiotics like this compound can be a strategy to beneficially modulate the gut microbiota and enhance the production of health-promoting metabolites. Conversely, excessive consumption of sucrose may lead to less favorable changes in the gut microbiome.
This comparative analysis provides a foundation for researchers, scientists, and drug development professionals to further investigate the intricate interactions between dietary disaccharides and the gut microbiota. A deeper understanding of these relationships is crucial for the development of novel prebiotics, functional foods, and therapeutic interventions aimed at improving human health through the modulation of the gut microbiome. Further research, including well-controlled human intervention studies, is needed to fully elucidate the long-term consequences of differential fermentation of these and other dietary carbohydrates.
References
- 1. jmb.or.kr [jmb.or.kr]
- 2. mdpi.com [mdpi.com]
- 3. The in vitro fermentation of compound oral liquid by human colonic microbiota altered the abundance of probiotics and short-chain fatty acid productio ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05053F [pubs.rsc.org]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. Effect of inulin on the human gut microbiota: stimulation of Bifidobacterium adolescentis and Faecalibacterium prausnitzii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Utilization of sucrose and analog disaccharides by human intestinal bifidobacteria and lactobacilli: Search of the bifidobacteria enzymes involved in the degradation of these disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a batch cultivation protocol for fecal microbiota of Kenyan infants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro fermentation by human faecal bacteria of total and purified dietary fibres from brown seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Inulobiose vs. Lactose: A Comparative Analysis of Prebiotic Efficacy
A deep dive into the differential effects of two common disaccharides on gut microbiota and host health, supported by experimental evidence.
The landscape of prebiotics is ever-expanding, with researchers continually investigating novel compounds for their ability to beneficially modulate the gut microbiome. Among the myriad of candidates, the disaccharides inulobiose and lactose have garnered significant attention. While both are simple sugars, their origins, structures, and modes of action as prebiotics present distinct differences. This guide provides a comprehensive comparison of their prebiotic effects, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Modulation of Gut Microbiota Composition
The primary hallmark of a prebiotic is its ability to selectively stimulate the growth and/or activity of beneficial gut bacteria. Both this compound and lactose have demonstrated this capacity, albeit with some nuances.
This compound , a disaccharide composed of two fructose units linked by a β(2,1) bond, is a component of inulin-type fructans. Studies have consistently shown that inulin and fructooligosaccharides (FOS), which contain this compound, selectively promote the growth of Bifidobacterium species. This bifidogenic effect is a key indicator of a potent prebiotic. Some studies also report an increase in the relative abundance of other beneficial genera like Lactobacillus and Anaerostipes.
Lactose , a disaccharide of galactose and glucose, also exhibits prebiotic properties, particularly by fostering the growth of Bifidobacterium and lactic acid bacteria such as Lactobacillus. The ability of these bacteria to produce the enzyme β-galactosidase allows them to hydrolyze lactose and utilize it as an energy source. This mechanism is particularly relevant in the context of lactose intolerance, where supplementation with lactose-metabolizing bacteria or prebiotics that stimulate their growth can help alleviate symptoms.
Table 1: Comparative Effects on Gut Microbiota Composition
| Feature | This compound (from Inulin/FOS studies) | Lactose |
| Primary Beneficiaries | Bifidobacterium spp. | Bifidobacterium spp., Lactobacillus spp. |
| Other Stimulated Genera | Anaerostipes, Faecalibacterium, Lactobacillus | Lactic acid bacteria (e.g., Streptococcaceae, Enterococcaceae) |
| Reported Decrease in Genera | Bacteroides | Bacteroidaceae |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These molecules are crucial for maintaining gut health and have systemic effects on the host.
This compound fermentation results in the production of all three major SCFAs. The specific ratios can vary depending on the composition of the individual's gut microbiota. In general, inulin fermentation is known to produce significant amounts of acetate, followed by propionate and butyrate.
Lactose fermentation also yields SCFAs, with a notable increase in total SCFA levels, particularly acetate and lactate. The production of lactate by lactic acid bacteria is a key feature of lactose fermentation, which can then be cross-fed to other bacteria that produce butyrate.
Table 2: Comparative SCFA Production
| SCFA | This compound (from Inulin Fermentation) | Lactose |
| Acetate | High | High |
| Propionate | Moderate | Moderate |
| Butyrate | Moderate | Moderate (often via cross-feeding on lactate) |
| Lactate | Low | High |
Note: The exact quantities and ratios of SCFAs are highly dependent on the individual's gut microbiota, the specific experimental setup (in vitro/in vivo), and the dosage of the prebiotic.
Experimental Protocols
The findings presented in this guide are based on various experimental methodologies. Below are detailed protocols for key experiments commonly used to assess prebiotic effects.
In Vitro Human Fecal Fermentation
This method simulates the conditions of the human colon to study the fermentation of prebiotics by the gut microbiota.
Objective: To determine the changes in microbial composition and SCFA production upon fermentation of this compound and lactose.
Methodology:
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The feces are homogenized and diluted (e.g., 1:10 w/v) in an anaerobic phosphate-buffered saline (PBS) solution.
-
Basal Medium: A basal nutrient medium is prepared to support bacterial growth. A typical composition includes:
-
Peptone water: 2 g/L
-
Yeast extract: 2 g/L
-
NaCl: 0.1 g/L
-
K2HPO4: 0.04 g/L
-
KH2PO4: 0.04 g/L
-
MgSO4·7H2O: 0.01 g/L
-
CaCl2·6H2O: 0.01 g/L
-
NaHCO3: 2 g/L
-
Tween 80: 2 ml/L
-
Hemin: 0.05 g/L
-
Vitamin K1: 10 µl/L
-
Cysteine-HCl: 0.5 g/L
-
Bile salts: 0.5 g/L
-
Resazurin (anaerobic indicator): 1 mg/L
-
-
Fermentation Setup:
-
Anaerobic conditions are maintained throughout the experiment (e.g., using an anaerobic chamber with a gas mixture of 85% N2, 10% H2, 5% CO2).
-
Fermentation vessels (e.g., serum bottles or a multi-well plate) are filled with the basal medium and the prebiotic substrate (this compound or lactose) at a specific concentration (e.g., 1% w/v).
-
The vessels are inoculated with the fecal slurry (e.g., 10% v/v).
-
Control vessels containing no substrate are included.
-
-
Incubation: The fermentation is carried out at 37°C for a specified period (e.g., 24 or 48 hours).
-
Sample Analysis:
-
Microbiota Composition: Bacterial DNA is extracted from the fermentation samples at different time points. 16S rRNA gene sequencing is performed to determine the relative abundance of different bacterial taxa.
-
SCFA Analysis: The concentrations of acetate, propionate, and butyrate are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Signaling Pathways of Prebiotic Action
The health benefits of prebiotics are largely mediated by the SCFAs produced during their fermentation. These SCFAs act as signaling molecules that interact with host cells, primarily through two main mechanisms: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
SCFA-Mediated Signaling
The following diagram illustrates the general signaling pathway initiated by the fermentation of prebiotics like this compound and lactose.
Caption: SCFA-mediated signaling pathway initiated by prebiotic fermentation.
Experimental Workflow for Investigating Prebiotic Effects
The following diagram outlines a typical experimental workflow for a comparative study of this compound and lactose.
Caption: Experimental workflow for comparing the prebiotic effects of this compound and lactose.
Conclusion
Both this compound and lactose demonstrate significant prebiotic potential, primarily through the stimulation of beneficial gut bacteria and the production of health-promoting SCFAs. This compound, as a component of inulin-type fructans, exhibits a strong bifidogenic effect. Lactose also promotes the growth of Bifidobacterium and is particularly effective at stimulating lactic acid bacteria. The resulting SCFA profiles show some differences, with lactose fermentation leading to higher levels of lactate.
The choice between this compound and lactose as a prebiotic ingredient may depend on the specific desired outcome. For a targeted increase in Bifidobacterium, this compound appears to be a highly effective option. For applications aimed at modulating the gut microbiota in individuals with lactose intolerance or for promoting a lactate-producing environment, lactose could be a valuable tool. Further direct comparative studies with purified this compound are warranted to provide a more definitive quantitative comparison. Researchers and drug development professionals should consider the specific microbial and metabolic effects of each disaccharide when designing interventions to modulate the gut microbiome for improved health.
A Comparative Analysis of the Functional Properties of Inulobiose and Other Common Disaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional properties of inulobiose with other well-known disaccharides: sucrose, lactose, and maltose. The information presented is supported by experimental data to assist researchers and professionals in drug development and food science in making informed decisions.
Overview of Disaccharides
Disaccharides are carbohydrates composed of two monosaccharide units joined by a glycosidic bond. Their functional properties, including digestibility, sweetness, and physiological effects, are determined by their constituent monosaccharides and the type of glycosidic linkage.
-
This compound: A disaccharide consisting of two fructose units linked by a β(2-1) glycosidic bond. It is the basic repeating unit of inulin, a naturally occurring polysaccharide.
-
Sucrose: Composed of one glucose and one fructose unit linked by an α(1-2)β glycosidic bond. It is commonly known as table sugar.[1]
-
Lactose: Composed of one galactose and one glucose unit linked by a β(1-4) glycosidic bond. It is the primary sugar found in milk and dairy products.
-
Maltose: Composed of two glucose units linked by an α(1-4) glycosidic bond. It is produced during the germination of grains like barley.[2]
Comparative Analysis of Functional Properties
The functional properties of these disaccharides vary significantly, impacting their applications in food and pharmaceutical industries.
| Functional Property | This compound (as short-chain FOS) | Sucrose | Lactose | Maltose |
| Digestibility | Non-digestible in the upper GI tract[3] | Readily digested and absorbed | Digestible by individuals with lactase persistence | Readily digested and absorbed |
| Prebiotic Activity | High | None | Low | None |
| Glycemic Index (GI) | Virtually zero[4] | High (~65) | Moderate (~45) | High (~105) |
| Relative Sweetness (Sucrose = 100) | 10-50%[5] | 100 | 20-40% | 30-50%[2] |
| Caloric Value (kcal/g) | ~1.5[5] | 4 | 4 | 4 |
Detailed Functional Properties
Digestibility
-
This compound: Due to its β(2-1) glycosidic linkage, this compound is not hydrolyzed by human digestive enzymes in the small intestine and passes intact to the colon.[3][5]
-
Sucrose, Lactose, and Maltose: These disaccharides are readily hydrolyzed into their constituent monosaccharides by enzymes in the small intestine (sucrase, lactase, and maltase, respectively) and are subsequently absorbed.
Prebiotic Activity
-
This compound: As a fructooligosaccharide (FOS), this compound serves as a substrate for beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, promoting their growth and activity. This selective fermentation leads to the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, which have numerous health benefits.
-
Sucrose and Maltose: These sugars are absorbed in the small intestine and do not reach the colon in significant amounts, thus exhibiting no prebiotic effect.
-
Lactose: In individuals with lactase non-persistence, undigested lactose can be fermented by gut bacteria, but it does not selectively stimulate the growth of beneficial bacteria to the same extent as prebiotics like this compound.
Glycemic Index
-
This compound: Since it is not digested and absorbed in the small intestine, this compound does not contribute to an increase in blood glucose levels, resulting in a glycemic index of virtually zero.[4] This makes it a suitable sugar substitute for individuals with diabetes or those looking to manage their blood sugar levels.[6][7]
-
Sucrose, Lactose, and Maltose: These disaccharides are broken down into glucose and other monosaccharides, which are then absorbed into the bloodstream, leading to a rise in blood glucose levels. Maltose has a very high glycemic index, even higher than glucose itself.
Sweetness Profile
-
This compound: this compound and other short-chain FOS have a clean, mild sweetness that is approximately 10-50% that of sucrose.[8][5][9] This makes them useful as partial sugar replacers in food formulations where a significant reduction in sweetness is desired.[5]
-
Sucrose: Sucrose is the benchmark for sweetness, with a relative sweetness of 100.[10]
-
Lactose: Lactose has a relatively low sweetness compared to sucrose.
-
Maltose: Maltose is moderately sweet, with a sweetness level that is less than sucrose.[2]
Experimental Protocols
In Vitro Digestibility Assay
This protocol is based on the standardized INFOGEST method to simulate human gastrointestinal digestion.[11]
-
Oral Phase:
-
Mix 5 g of the disaccharide sample with 3.5 mL of simulated salivary fluid (SSF), 0.5 mL of α-amylase solution (75 U/mL), 25 µL of 0.3 M CaCl2, and 0.975 mL of water.
-
Incubate at 37°C for 2 minutes with constant mixing.
-
-
Gastric Phase:
-
Add 7.5 mL of simulated gastric fluid (SGF), 1.6 mL of pepsin solution (2000 U/mL), 5 µL of 0.3 M CaCl2, and 0.895 mL of water to the oral bolus.
-
Adjust the pH to 3.0 with HCl.
-
Incubate at 37°C for 2 hours with constant mixing.
-
-
Intestinal Phase:
-
Add 11 mL of simulated intestinal fluid (SIF), 5 mL of pancreatin solution (100 U/mL based on trypsin activity), 2.5 mL of bile solution (10 mM), 40 µL of 0.3 M CaCl2, and 1.46 mL of water to the gastric chyme.
-
Adjust the pH to 7.0 with NaOH.
-
Incubate at 37°C for 2 hours with constant mixing.
-
Collect samples at different time points to measure the concentration of remaining disaccharide and released monosaccharides using High-Performance Liquid Chromatography (HPLC).
-
Determination of Prebiotic Activity (Prebiotic Index)
This in vitro fermentation method uses a fecal slurry to simulate the human colonic environment.[12][13]
-
Fecal Slurry Preparation:
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.
-
Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution.
-
-
Batch Fermentation:
-
Add 1% (w/v) of the test disaccharide (this compound, sucrose, lactose, or maltose) to a sterile fermentation vessel containing a basal nutrient medium.
-
Inoculate the vessel with the fecal slurry.
-
Incubate anaerobically at 37°C for 24-48 hours.
-
-
Microbial Analysis:
-
Collect samples at 0, 24, and 48 hours.
-
Enumerate bacterial populations (e.g., Bifidobacterium, Lactobacillus, Clostridium, Bacteroides) using fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR).
-
-
Calculation of Prebiotic Index (PI):
-
The PI is calculated using the following formula: PI = (Bif at 24h/Total Bacteria at 24h) - (Bif at 0h/Total Bacteria at 0h) + (Lac at 24h/Total Bacteria at 24h) - (Lac at 0h/Total Bacteria at 0h) - (Bac at 24h/Total Bacteria at 24h) + (Bac at 0h/Total Bacteria at 0h) - (Clo at 24h/Total Bacteria at 24h) + (Clo at 0h/Total Bacteria at 0h) Where Bif = Bifidobacterium, Lac = Lactobacillus, Bac = Bacteroides, Clo = Clostridium.
-
Sensory Evaluation of Sweetness
This protocol uses a trained sensory panel to determine the relative sweetness of the disaccharides.[14][15][16]
-
Panelist Training:
-
Select and train a panel of 10-12 individuals to recognize and scale the intensity of sweet taste.
-
Use reference solutions of sucrose at varying concentrations (e.g., 2%, 5%, 7.5%, 10% w/v) to anchor the sweetness scale.
-
-
Sample Preparation:
-
Prepare solutions of each disaccharide at various concentrations in deionized water.
-
-
Testing Procedure:
-
Present the samples to the panelists in a randomized and blind manner.
-
Ask panelists to rate the sweetness intensity of each sample on a line scale (e.g., from 0 = not sweet to 100 = extremely sweet).
-
Provide unsalted crackers and water for palate cleansing between samples.
-
-
Data Analysis:
-
Calculate the mean sweetness intensity for each sample.
-
Determine the concentration of each disaccharide that is equi-sweet to a reference sucrose solution (e.g., 10% sucrose).
-
Calculate the relative sweetness by dividing the concentration of the sucrose reference by the equi-sweet concentration of the test disaccharide and multiplying by 100.
-
Signaling Pathways and Physiological Effects
Prebiotic Action and SCFA Production
This compound, being a prebiotic, is fermented by gut microbiota into SCFAs. These SCFAs play a crucial role in gut health and systemic metabolism.
Caption: Fermentation of this compound by gut microbiota to produce beneficial SCFAs.
SCFA Signaling Pathway
SCFAs exert their effects by binding to G-protein-coupled receptors (GPCRs) on various cell types in the gut and other tissues.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. Inulin and oligofructose: what are they? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dpointernational.com [dpointernational.com]
- 5. Inulin‐type fructans and short‐chain fructooligosaccharides—their role within the food industry as fat and sugar replacers and texture modifiers—what needs to be considered! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of inulin and fructooligosaccharides on gut microbiota composition and glycemic metabolism in overweight/obese and healthy individuals: a randomized, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gl.healthkintai.com [gl.healthkintai.com]
- 10. Sweetness Explained | Sweeteners | Cargill [cargill.com]
- 11. In vitro gastrointestinal digestion methods of carbohydrate‐rich foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Determination of Prebiotic Properties of Oligosaccharides Derived from an Orange Juice Manufacturing By-Product Stream - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 15. agriculturejournals.cz [agriculturejournals.cz]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Fructooligosaccharides (FOS), Including Inulobiose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of fructooligosaccharides (FOS), with a specific inclusion of inulobiose. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. This document outlines key performance parameters from experimental data, details experimental protocols, and visualizes critical workflows and relationships.
Comparison of Analytical Method Performance
The selection of an analytical method for FOS analysis is critical for obtaining accurate and reliable data. The two most prominent methods, High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), are compared below based on key validation parameters.
| Validation Parameter | HPLC-RI | HPAEC-PAD |
| Linearity (R²) | >0.99[1] | >0.99 |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% |
| Precision (%RSD) | < 2% for intra-day and inter-day precision[2] | < 5% for intra-day and inter-day precision |
| Limit of Detection (LOD) | ~0.1 - 0.5 mg/mL | ~0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 - 1.5 mg/mL | ~0.03 - 0.3 µg/mL |
| Specificity | Good for simple mixtures, but may have co-elution with other sugars. | Excellent, capable of separating isomers and FOS with varying degrees of polymerization (DP).[3] |
| Robustness | Sensitive to changes in mobile phase composition and temperature. | Generally more robust to minor variations in experimental conditions. |
| Throughput | Relatively high, with shorter run times.[3] | Lower, with longer run times for high-resolution separations.[3] |
Note: The values presented in this table are typical ranges and may vary depending on the specific instrumentation, column, and experimental conditions.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is a cost-effective and widely used technique for the analysis of sugars.
Instrumentation:
-
HPLC system equipped with a refractive index detector.
Chromatographic Conditions:
-
Column: A carbohydrate analysis column, such as a ligand-exchange column (e.g., with Pb²⁺ or Ca²⁺ counter-ions) or an amino-propyl column.
-
Mobile Phase: Degassed, deionized water or acetonitrile/water mixtures.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Often elevated (e.g., 80-85°C) to improve peak shape and resolution.[1]
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Ensure the sample concentration is within the linear range of the method.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD offers high sensitivity and selectivity for carbohydrate analysis, making it ideal for complex mixtures and trace-level detection.[3]
Instrumentation:
-
Ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.
Chromatographic Conditions:
-
Column: A high-pH anion-exchange column (e.g., Dionex CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in deionized water is commonly used to separate FOS of varying chain lengths.[4]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, often around 30°C.
-
Injection Volume: 10-25 µL.
Sample Preparation:
-
Dissolve the sample in deionized water.
-
Dilute the sample to the appropriate concentration range for HPAEC-PAD analysis.
-
Filter the sample through a 0.22 µm syringe filter.
Visualizing Analytical Method Validation
The following diagrams, generated using Graphviz, illustrate the workflow and key relationships in the validation of analytical methods for FOS.
References
A Comparative Guide to Inulobiose Measurement: Cross-Validation of Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of inulobiose, a disaccharide with significant prebiotic properties, is crucial for product development and quality control. This guide provides a comprehensive cross-validation of three prevalent analytical techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Enzymatic Assays. We present a comparative analysis of their performance based on experimental data, detailed methodologies, and visual workflows to aid in selecting the most suitable method for your research needs.
Quantitative Performance Comparison
The selection of an appropriate analytical technique hinges on its performance characteristics. The following table summarizes the key quantitative data for the three methods, offering a clear comparison of their linearity, sensitivity, accuracy, and precision.
| Parameter | HPAEC-PAD | HPLC-RID | Enzymatic Assay |
| Linearity (R²) | |||
| >0.997[1] | >0.997[2][3] | Up to 300 mg/L[4] | |
| Limit of Detection (LOD) | 12.21 - 16.03 µg/g[1] | Inulin: 0.03 mg/mL[2] | 5 mg/L[4] |
| Limit of Quantification (LOQ) | 40.67 - 51.21 µg/g[1] | Inulin: 0.10 mg/mL[2] | Not explicitly stated, but linearity starts at 5 mg/L[4] |
| Accuracy (Recovery %) | 91 - 106%[1] | 98.4 - 103.6%[2] | 97.8 - 99.0%[4][5] |
| Precision (RSD % or CV %) | Not explicitly stated for this compound | Intra-day: 1.6-3.0%[2], Inter-day: 2-3%[3] | Within-run CV: 0.92 - 2.05%, Between-run CV: 1.86 - 1.91%[4] |
Note: Data for HPAEC-PAD and HPLC-RID are based on the analysis of inulin and fructooligosaccharides, which are structurally related to this compound.
Experimental Protocols
Detailed and reproducible methodologies are paramount in scientific research. Below are the outlined experimental protocols for each analytical technique.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive method ideal for the detailed analysis of carbohydrates without the need for derivatization.[1][6]
Sample Preparation:
-
Extract this compound from the sample matrix using deionized water.
-
For complex matrices, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: A high-resolution anion-exchange column, such as the SweetSep™ AEX200 or Dionex CarboPac series, is recommended for optimal separation of fructans.[7][8]
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used. For example, Eluent A: 150 mM NaOH; Eluent B: 500 mM sodium acetate in 150 mM NaOH.[9]
-
Flow Rate: A flow rate of 0.25 to 1.0 mL/min is commonly employed.[9]
-
Detection: Pulsed Amperometric Detection (PAD) with a gold electrode.
Data Analysis: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from this compound standards of known concentrations.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a robust and widely used technique for the quantification of sugars.
Sample Preparation:
-
Dissolve the sample in deionized water.
-
For food matrices, an aqueous extraction may be sufficient.[10]
-
Centrifuge and filter the sample through a 0.45 µm filter prior to injection.
Chromatographic Conditions:
-
Column: A column suitable for carbohydrate analysis, such as an Aminex HPX-87C or a Pb2+ column, is often used.[2][10]
-
Mobile Phase: Deionized water is a common mobile phase.[2]
-
Column Temperature: The column is typically heated to around 85°C to improve peak resolution.[2][10]
-
Flow Rate: A flow rate of approximately 0.4 to 1.0 mL/min is generally used.[2]
-
Detection: Refractive Index Detector (RID).
Data Analysis: this compound concentration is determined by comparing the peak area from the sample to a standard curve prepared from known concentrations of this compound.
Enzymatic Assay
Enzymatic assays offer a specific and often rapid method for this compound quantification.
Principle: This method is based on the enzymatic hydrolysis of inulin (and by extension, this compound) to fructose, which is then quantified.[5] A common enzymatic approach involves the use of inulinase to break down this compound into fructose and glucose. The released fructose can then be measured using a coupled enzyme system, for example, involving fructokinase, phosphoglucoisomerase, and glucose-6-phosphate dehydrogenase, leading to a change in NADP+ that can be measured spectrophotometrically.[5]
Protocol:
-
Hydrolysis: Incubate the sample with inulinase in a suitable buffer (e.g., citrate buffer, pH 4.5) at an optimal temperature (e.g., 50°C) for a defined period (e.g., 30 minutes) to ensure complete hydrolysis of this compound.[11]
-
Fructose Quantification:
-
Add a reagent mixture containing ATP, NADP+, hexokinase, glucose-6-phosphate dehydrogenase, and phosphoglucoisomerase.
-
Incubate to allow for the conversion of fructose to 6-phosphogluconate, with the concomitant reduction of NADP+ to NADPH.
-
-
Measurement: Measure the absorbance of NADPH at 340 nm.
-
Calculation: The concentration of this compound in the original sample is calculated from the amount of fructose released, which is determined from a standard curve prepared with known concentrations of fructose.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of an appropriate technique, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for the analysis of this compound.
Caption: Decision tree for selecting an this compound analysis method.
References
- 1. Evaluation of Fructooligosaccharides and Inulins as Potentially Health Benefiting Food Ingredients by HPAEC-PED and MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new enzymatic method for the determination of inulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jasco.ro [jasco.ro]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Inulin determination for food labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Prebiotic Potential of Inulobiose and Inulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prebiotic performance of inulobiose and inulin, supported by experimental data. The information is intended to assist researchers and professionals in the fields of microbiology, gastroenterology, and pharmacology in understanding the nuanced differences between these two fructan-based prebiotics.
Executive Summary
Inulin, a polysaccharide, and this compound, a disaccharide, are both recognized for their prebiotic properties, primarily through their ability to selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, and to promote the production of health-promoting short-chain fatty acids (SCFAs). While both substances exert positive effects on the gut microbiome, their efficacy and fermentation kinetics differ due to their distinct degrees of polymerization. Generally, shorter-chain fructans like this compound are fermented more rapidly in the proximal colon, leading to a quicker onset of prebiotic effects. In contrast, longer-chain inulin is fermented more slowly and can reach the distal colon, potentially conferring benefits throughout the entire length of the large intestine.
Quantitative Comparison of Prebiotic Activity
The following table summarizes key quantitative data from various in vitro and in vivo studies to compare the prebiotic effects of this compound (often as a primary component of fructooligosaccharides, FOS) and inulin.
| Parameter | This compound (as FOS) | Inulin | Key Findings & References |
| Selective Stimulation of Bifidobacterium spp. | High | High | Both this compound (as a major component of FOS) and inulin significantly stimulate the growth of various Bifidobacterium species. Some studies suggest that certain strains may exhibit preferences for shorter-chain fructans.[1][2][3] |
| Selective Stimulation of Lactobacillus spp. | Moderate to High | Moderate | Both prebiotics support the growth of Lactobacillus species, though the effect can be strain-dependent.[[“]][5] |
| Short-Chain Fatty Acid (SCFA) Production | Rapid production, primarily of acetate and lactate. | Slower, more sustained production, with a notable increase in butyrate in the distal colon. | The faster fermentation of FOS (and by extension, this compound) leads to a rapid increase in SCFAs in the proximal colon. Inulin's slower fermentation allows for SCFA production, including butyrate, to occur more distally.[2][6][7] |
| Prebiotic Index (PI) / Prebiotic Activity Score (PAS) | Generally high, indicating strong selective fermentation. | High, with some studies suggesting a more prolonged effect. | The Prebiotic Index is a calculated value based on the stimulation of beneficial bacteria versus pathogenic bacteria. Both FOS and inulin consistently demonstrate high prebiotic indices.[8][9] |
| Rate of Fermentation | Rapid | Slow to Moderate | The shorter chain length of this compound allows for quicker enzymatic breakdown by gut bacteria compared to the longer chains of inulin.[10] |
Experimental Protocols
Determination of Prebiotic Activity Score (PAS)
The Prebiotic Activity Score is a quantitative measure of the selective stimulation of beneficial microorganisms over potentially harmful ones. A common method, adapted from Huebner et al., is as follows:
-
Microorganism Preparation: Pure cultures of a probiotic strain (e.g., Lactobacillus acidophilus) and an enteric bacterium (e.g., Escherichia coli) are grown overnight in appropriate media.
-
Culture Media: A basal medium containing all necessary nutrients except a carbohydrate source is prepared.
-
Experimental Setup:
-
Test groups: Basal medium supplemented with the prebiotic to be tested (e.g., this compound or inulin) at a specific concentration (e.g., 1% w/v).
-
Positive control: Basal medium supplemented with a readily fermentable sugar like glucose.
-
Negative control: Basal medium without any added carbohydrate.
-
-
Inoculation and Incubation: The prepared media are inoculated with either the probiotic or the enteric bacterium and incubated under anaerobic conditions at 37°C for a defined period (e.g., 24 hours).
-
Growth Measurement: Bacterial growth is quantified by measuring the optical density (OD) at 600 nm at the beginning (0 hours) and end of the incubation period.
-
Calculation of Prebiotic Activity Score: The PAS is calculated using the following formula:
PAS = ( (Log Pprebiotic, 24h - Log Pprebiotic, 0h) - (Log Eprebiotic, 24h - Log Eprebiotic, 0h) ) / ( (Log Pglucose, 24h - Log Pglucose, 0h) - (Log Eglucose, 24h - Log Eglucose, 0h) )
Where:
-
P = Probiotic bacteria
-
E = Enteric bacteria
-
prebiotic = Culture with the test prebiotic
-
glucose = Culture with glucose
-
0h and 24h = Optical density at 0 and 24 hours
-
In Vitro Batch Fermentation for SCFA Analysis
This protocol simulates the fermentation process in the human colon to analyze the production of short-chain fatty acids.
-
Fecal Slurry Preparation: Fresh fecal samples from healthy donors are pooled and homogenized in an anaerobic buffer.
-
Fermentation Vessels: Anaerobic batch culture vessels are prepared with a basal nutrient medium.
-
Substrate Addition: The prebiotic substrates (this compound or inulin) are added to the fermentation vessels. A control with no added substrate is also included.
-
Inoculation and Incubation: The vessels are inoculated with the fecal slurry and incubated anaerobically at 37°C with gentle agitation for a period of 24-48 hours.
-
Sample Collection: Samples are collected from the fermentation vessels at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
SCFA Analysis: The collected samples are centrifuged, and the supernatants are analyzed for SCFA concentrations (acetate, propionate, butyrate) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizing Experimental and Biological Pathways
Experimental Workflow for Prebiotic Score Determination
Caption: Workflow for determining the Prebiotic Activity Score.
Signaling Pathways Influenced by Inulin and its Metabolites
References
- 1. In Vitro Kinetic Analysis of Fermentation of Prebiotic Inulin-Type Fructans by Bifidobacterium Species Reveals Four Different Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Does inulin supplementation increase the abundance of beneficial bacteria like Bifidobacteria and Lactobacillus? - Consensus [consensus.app]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a quantitative tool for the comparison of the prebiotic effect of dietary oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Stability comparison of Inulobiose and other oligosaccharides under processing conditions
For researchers, scientists, and drug development professionals, understanding the stability of oligosaccharides under various processing conditions is paramount for ensuring the efficacy and shelf-life of functional foods and therapeutics. This guide provides a comprehensive comparison of the stability of inulobiose against other common oligosaccharides like sucrose, fructooligosaccharides (FOS), and galactooligosaccharides (GOS), supported by experimental data and detailed methodologies.
Executive Summary
Oligosaccharides, valued for their prebiotic properties and use as sugar substitutes, are often subjected to harsh processing conditions such as high temperatures and acidic pH. This guide reveals that while all oligosaccharides exhibit some degree of degradation, their stability profiles vary significantly. Inulin-type fructans, including this compound, are particularly susceptible to hydrolysis under acidic conditions, a critical consideration for their application in acidic food and beverage formulations. The stability of these molecules is influenced by their degree of polymerization (DP), the type of glycosidic linkage, and the food matrix itself.
Comparative Stability Data
The following tables summarize the quantitative data on the stability of various oligosaccharides under different processing conditions.
Table 1: Thermal and pH Stability of Various Oligosaccharides
| Oligosaccharide | Condition | pH | Temperature (°C) | Observation |
| Inulin | Thermal | 4-7 | 100 | >96% retention after 15 minutes. |
| Inulin | Thermal, Acidic | 3 | 100 | Drastic decrease to 12% retention after 15 minutes. |
| Inulin | Thermal, Acidic | ≤ 4 | > 60 | Chemical stability decreases with increased heating time and temperature.[1] |
| Inulin | Thermal, Neutral/Basic | ≥ 5 | up to 100 | Chemically stable regardless of heating time.[1] |
| Fructooligosaccharides (sc-FOS) | Thermal, Acidic | 3.5 | 90 | >95% retention at temperatures above 95°C in continuous processing. Pentasaccharides are more stable than trisaccharides. |
| Fructooligosaccharides (FOS) | Storage (1 year) | Acidic (Pineapple Nectar) | Room Temperature | 14% of initial concentration remained.[2] |
| Sucrose | Storage (1 year) | Acidic (Pineapple Nectar) | Room Temperature | 30% of initial concentration remained.[2] |
| Galactooligosaccharides (GOS) | Extrusion | - | 140-170 | Not affected by extrusion conditions. |
| Galactooligosaccharides (GOS) | Low pH Drink | 3.0-4.0 | - | Stable at all pH values with recoveries >95%.[3] |
Table 2: Activation Energies for Hydrolysis of Fructans
| Oligosaccharide | Activation Energy (Ea) (kJ/mol) |
| Sucrose | 107.0[4] |
| Short-chain inulin (DPn ~18) | 108.5 (for glucosyl cleavage)[4] |
| Long-chain inulin (DPn ~30) | 80.5 (for glucosyl cleavage)[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Acid and Thermal Stability Testing of Inulin
This protocol is based on the methodology described by Glibowski and Bukowska (2011).[1]
-
Sample Preparation: Prepare a 5% (w/w) aqueous solution of inulin.
-
pH Adjustment: Adjust the pH of the inulin solutions to a range of 1 to 12 using appropriate buffers or acid/base solutions.
-
Heating: Heat the solutions at various temperatures (e.g., 20, 40, 60, 80, and 100°C) for specified time intervals (e.g., 5 to 60 minutes).
-
Neutralization: After heating, neutralize the samples to stop the hydrolysis reaction.
-
Analysis: Determine the content of reducing sugars using a method such as the 3,5-dinitrosalicylic acid (DNS) method. The increase in reducing sugars indicates the extent of inulin hydrolysis.
High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Analysis
This protocol is a generalized procedure based on several cited methods for the quantification of oligosaccharides.[5]
-
Sample Preparation:
-
For liquid samples (e.g., beverages), filter through a 0.45 µm membrane.
-
For solid samples (e.g., extruded cereals), perform an aqueous extraction followed by filtration.
-
Dilute samples as necessary to fall within the calibration range of the standards.
-
-
Chromatographic System:
-
HPLC System: An HPLC system equipped with a refractive index detector (RID) is commonly used.
-
Column: An amino-propyl bonded silica column (e.g., ZORBAX NH2) or a ligand-exchange column (e.g., Bio-Rad HPX-87C) is suitable for separating oligosaccharides.
-
Mobile Phase: A mixture of acetonitrile and water is typically used for amino columns, while deionized water is used for ligand-exchange columns.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, often between 30-40°C for amino columns and higher (e.g., 85°C) for ligand-exchange columns.
-
-
Quantification:
-
Prepare standard solutions of the oligosaccharides of interest (e.g., this compound, kestose, nystose, sucrose, glucose, fructose) at known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the oligosaccharides in the samples by comparing their peak areas to the calibration curves.
-
Enzymatic Hydrolysis of Inulin
This protocol describes a general method for the enzymatic breakdown of inulin.
-
Substrate Preparation: Prepare a solution of inulin in a suitable buffer (e.g., sodium acetate buffer, pH 4.5-5.5).
-
Enzyme Addition: Add a specific amount of an inulinase enzyme (e.g., from Aspergillus niger) to the inulin solution.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 50-60°C) for a defined period.
-
Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 5-10 minutes).
-
Analysis: Analyze the resulting mixture of oligosaccharides using HPLC or HPAEC-PAD to determine the degree of hydrolysis and the profile of the resulting products (e.g., this compound, inulotriose, fructose).
Visualizing Stability and Experimental Processes
Logical Comparison of Oligosaccharide Stability
The following diagram illustrates the relative stability of different oligosaccharides under common processing stressors.
Caption: Relative stability of oligosaccharides to heat and acid.
Experimental Workflow for Stability Analysis
This diagram outlines the typical experimental procedure for assessing the stability of oligosaccharides.
Caption: Workflow for oligosaccharide stability testing.
Discussion and Conclusion
The stability of oligosaccharides under processing conditions is a critical factor that dictates their suitability for various applications. Galactooligosaccharides (GOS) generally exhibit high stability under both thermal and acidic conditions, making them a robust choice for a wide range of food products.[3] Sucrose shows moderate stability, while fructooligosaccharides (FOS), including inulin and likely its dimer this compound, are significantly less stable, especially in acidic environments.[2]
The instability of FOS is primarily due to the hydrolysis of the β(2-1) glycosidic bonds linking the fructose units. This hydrolysis is accelerated by high temperatures and low pH.[1] The degree of polymerization also plays a role, with longer-chain inulins showing different hydrolysis kinetics compared to shorter-chain FOS.[4] While direct comparative kinetic data for this compound is limited, its structure as a disaccharide of fructose linked by a β(2-1) bond suggests its stability profile would be similar to or even lower than that of other short-chain FOS like kestose.
For product development, it is crucial to consider the specific processing conditions and the food matrix. In acidic beverages, the use of FOS may lead to significant degradation over the product's shelf life, diminishing its prebiotic benefits.[2] In such cases, more stable oligosaccharides like GOS would be a preferable alternative. Conversely, in neutral pH products or those undergoing mild heat treatment, FOS can be a viable functional ingredient.
Further research is warranted to elucidate the specific degradation kinetics of this compound under a range of processing conditions to provide a more precise comparison with other commercially important oligosaccharides. This will enable more informed formulation decisions to maximize the functional benefits of these valuable ingredients.
References
- 1. scielo.br [scielo.br]
- 2. Microbial inulinase promotes fructan hydrolysis under simulated gastric conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complementary Mechanisms for Degradation of Inulin-Type Fructans and Arabinoxylan Oligosaccharides among Bifidobacterial Strains Suggest Bacterial Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the hydrolysis of inulin using real time 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectralabsci.com [spectralabsci.com]
Head-to-head comparison of different enzymatic approaches for Inulobiose synthesis
For Researchers, Scientists, and Drug Development Professionals
Inulobiose, a disaccharide composed of two fructose units linked by a β-(2,1) glycosidic bond, is gaining attention in the pharmaceutical and food industries for its potential as a low-calorie sweetener and a prebiotic. Its synthesis is primarily achieved through enzymatic methods, which offer high specificity and milder reaction conditions compared to chemical synthesis. This guide provides an objective, data-driven comparison of the two main enzymatic approaches for producing this compound: the controlled hydrolysis of inulin and the transfructosylation of sucrose.
Comparative Analysis of Enzymatic Strategies
The enzymatic production of this compound is dominated by two distinct strategies, each with inherent advantages and limitations.
1. Inulin Hydrolysis using Endo-inulinase: This is the most direct approach, utilizing endo-inulinase (EC 3.2.1.7) to randomly cleave the internal β-(2,1) linkages of inulin, a naturally occurring polysaccharide of fructose. This process yields a mixture of inulo-oligosaccharides (IOS) of varying degrees of polymerization (DP), including this compound (DP2).
-
Advantages: This method can achieve very high total yields of inulo-oligosaccharides, often exceeding 90%.[1] It uses a renewable and abundant biopolymer, inulin, as the starting material.[2][3]
-
Disadvantages: The primary drawback is the lack of specificity. The reaction produces a complex mixture of oligosaccharides (DP2-DP7), where this compound is often a minor component compared to inulotriose (DP3) and inulotetraose (DP4).[1][4] Significant downstream processing is therefore required to isolate pure this compound. Reaction conditions such as pH can significantly alter the product composition.[1]
2. Transfructosylation from Sucrose: This method employs fructosyltransferases, such as inulosucrase (EC 2.4.1.9) or β-fructofuranosidase (EC 3.2.1.26), to catalyze the transfer of a fructose moiety from a donor substrate, typically sucrose, to an acceptor molecule.[5][6] For this compound synthesis, a free fructose molecule must act as the acceptor.
-
Advantages: This approach uses sucrose, an inexpensive and readily available substrate.[5] The enzymatic synthesis of inulin-type fructooligosaccharides (I-FOS) from sucrose has several advantages over plant extraction methods, including more consistent product composition.[5]
-
Disadvantages: this compound is typically a minor byproduct of this reaction.[7][8] The primary products are 1-kestose, nystose, and other fructooligosaccharides (FOS) resulting from sucrose acting as both the donor and acceptor.[7][9] The specific yield of this compound is low, as fructose is a less preferred acceptor compared to sucrose itself.[7][8]
Data Presentation
The following tables summarize quantitative data from published studies on the two primary enzymatic approaches.
Table 1: Performance of Endo-inulinases for Inulo-oligosaccharide (IOS) Production from Inulin
| Enzyme Source | Substrate Conc. (g/L) | Temp (°C) | pH | Reaction Time | Total IOS Yield (%) | This compound (DP2) Content (%) | Major Products | Citation |
| Purified Endo-inulinase | 100 | 55 | 6.0 | 24 h | 96.6 | 1.9 | DP3 (25.3%), DP4 (28.0%) | [1][10] |
| Purified Endo-inulinase | 100 | 55 | 5.0 | 8 h | 95.2 | 2.6 | DP3 (23.2%), DP4 (24.2%) | [1][10] |
| Purified Endo-inulinase | 100 | 55 | 4.0 | 4 h | 89.9 | 5.2 | DP3 (20.1%), DP4 (20.6%) | [1][10] |
| Pseudomonas sp. | Not specified | Optimal | Optimal | Not specified | Not specified | 29.8 | DP2 (29.8%), DP3 (21.4%) | [4] |
| Aspergillus tritici | 60 | Not specified | Not specified | 10 h | 97.27 | Not specified | Kestose (33.16%), Nystose (24.00%) | [11] |
| Bacillus subtilis | Not specified | Not specified | Not specified | Not specified | 75.38 (conversion) | Not specified | DP3-DP5 | [12] |
Table 2: Performance of Fructosyltransferases for this compound/FOS Production from Sucrose
| Enzyme Source | Substrate Conc. (g/L) | Temp (°C) | pH | Reaction Time | Total FOS Yield (%) | This compound (DP2) Content (%) | Major Products | Citation |
| Lactobacillus gasseri Inulosucrase | 300 | 55 | 5.2 | 24 h | 45 | Minor Product | 1-kestose, Nystose, Fructosylnystose | [7][8] |
| Aspergillus niger Endo-inulinase | Not specified | 35-40 | Not specified | 48 h | 60.24 (conversion) | Not specified | 1-kestose, Nystose | [9] |
| Kluyveromyces marxianus Inulinase | Not specified | Optimal | Optimal | Not specified | 12.7 | Identified as a product | Fructose, Inulotriose, Inulotetraose | [13] |
| Lactobacillus gasseri Inulosucrase | 800 | 40 | 5.5 | 20 h | 53 (purity) | Not specified | 1,1-kestotetraose (DP4) | [5] |
Mandatory Visualization
Experimental Protocols
Below are detailed methodologies representative of the main enzymatic approaches, based on published literature.
Protocol 1: this compound Synthesis via Inulin Hydrolysis
This protocol is adapted from the methodology used for producing inulo-oligosaccharides with purified endo-inulinase.[1]
-
Enzyme and Substrate Preparation:
-
Dissolve inulin in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 100 g/L (10% w/v).
-
Prepare a solution of purified endo-inulinase in the same buffer. The enzyme dosage should be optimized, with a starting point of approximately 60-150 Units per gram of inulin.[1]
-
-
Enzymatic Reaction:
-
Combine the substrate solution and the enzyme solution in a sealed flask.
-
Incubate the reaction mixture in a rotary shaker or water bath at 55°C for a defined period (e.g., 4 to 24 hours).[1] Samples should be withdrawn periodically to monitor the reaction progress.
-
-
Reaction Termination:
-
To stop the reaction, immerse the sample vials in a boiling water bath for at least 10 minutes to denature and inactivate the enzyme.[1]
-
-
Product Analysis:
-
Centrifuge the samples to remove any precipitates.
-
Analyze the supernatant for sugar composition using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector. A specialized carbohydrate analysis column (e.g., Aminex HPX-series) is recommended.[1]
-
Use standards for fructose, this compound, and other inulo-oligosaccharides to identify and quantify the products.
-
Protocol 2: this compound Synthesis via Transfructosylation from Sucrose
This protocol is based on the conditions used for synthesizing fructooligosaccharides with inulosucrase, where this compound is a known byproduct.[7]
-
Enzyme and Substrate Preparation:
-
Prepare a reaction medium consisting of 25 mM sodium acetate buffer supplemented with 1 mM CaCl₂. Adjust the pH to 5.2.
-
Dissolve sucrose in the reaction medium to a final concentration of 300 g/L (30% w/v).
-
Add purified inulosucrase from a source like Lactobacillus gasseri to the reaction mixture. An enzyme concentration of approximately 1.6 U/mL is a suitable starting point.[7]
-
-
Enzymatic Reaction:
-
Reaction Termination:
-
Stop the reaction by heating the samples at 100°C for 5-10 minutes to inactivate the enzyme.[7]
-
-
Product Analysis:
-
Analyze the reaction products using HPLC with RI detection (LC-RID) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for detailed oligosaccharide profiling.
-
Identify this compound by comparing its retention time to a known standard or through structural analysis techniques like GC-MS.[7][8] Quantify all sugars to determine the product distribution.
-
Conclusion
Both enzymatic hydrolysis of inulin and transfructosylation from sucrose can produce this compound, but neither method is highly selective for this specific disaccharide.
-
Inulin hydrolysis is a high-yield method for a broad spectrum of inulo-oligosaccharides, making it suitable if a mixture of prebiotic oligosaccharides is acceptable or if robust downstream purification capabilities are available.
-
Transfructosylation from sucrose generates this compound as a minor product during the synthesis of other commercially relevant fructooligosaccharides like kestose and nystose. This pathway may be economically viable if the primary FOS products are also desired.
For researchers and developers aiming to produce high-purity this compound, both approaches necessitate significant investment in optimizing reaction conditions to maximize the DP2 fraction and developing efficient chromatographic separation techniques to isolate this compound from the complex product mixture.
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Production of inulo-oligosaccharides using endo-inulinase from a pseudomonas sp. | Semantic Scholar [semanticscholar.org]
- 5. High-yield production and purification of prebiotic inulin-type fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. One-Step Bioprocess of Inulin to Product Inulo-Oligosaccharides Using Bacillus subtilis Secreting an Extracellular Endo-Inulinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Evaluating the Authenticity and Purity of Inulobiose and Related Fructooligosaccharide Analytical Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy of analytical standards is paramount. This guide provides a comprehensive comparison of commercially available Inulobiose and closely related fructooligosaccharide (FOS) analytical standards. By presenting supporting experimental data and detailed methodologies, this document aims to equip scientists with the necessary tools to critically evaluate and select the most suitable standards for their research needs.
Comparative Analysis of Analytical Standards
The availability of a dedicated this compound analytical standard is limited. Therefore, this comparison includes closely related and structurally similar FOS standards, such as 1-kestose and nystose, which are often used in the analysis of inulin-type fructans. The purity of these standards is a critical factor, directly impacting the accuracy of quantification and identification in analytical methods.
| Standard | Supplier | Purity Specification | Analytical Method Used for Purity Assessment | Potential Impurities |
| Inulin | Megazyme | > 95% | Enzymatic/Spectrophotometric | Fructose, Sucrose, Glucose (< 0.1% total)[1] |
| FOS | Advance Inorganics | > 95% | Not Specified | Not Specified |
| 1-Kestose | Fujifilm Wako | ≥ 99.0% | HPLC | Other FOS, monosaccharides |
| Nystose | Fujifilm Wako | ≥ 99.0% | HPLC | Other FOS, monosaccharides |
| 1F-Fructofuranosylnystose | Fujifilm Wako | ≥ 80.0% | HPLC | Other FOS, monosaccharides |
| High-Purity this compound (Monomer) | Research Production* | > 98% | Preparative HPLC | Isomeric sucrose, other FOS |
Note: High-purity this compound is reported in literature as being prepared for use as a standard, but widespread commercial availability is not guaranteed.
Experimental Evaluation Workflow
A systematic approach is crucial for the comprehensive evaluation of an this compound or related FOS analytical standard. The following workflow outlines the key steps, from initial receipt of the standard to its final qualification for use in the laboratory.
Identifying Potential Impurities
Understanding the potential impurities in an this compound standard is critical for accurate analysis. Impurities can arise from the manufacturing process (synthesis or purification from natural sources) or degradation over time. The following diagram illustrates the logical relationships in identifying these impurities.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of this compound and related FOS standards.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the this compound standard and quantify any impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).
Materials:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Reference standards for potential impurities (e.g., fructose, glucose, sucrose, 1-kestose, nystose)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in ultrapure water to a final concentration of 1-5 mg/mL. Prepare individual and mixed solutions of the reference standards at similar concentrations.
-
Chromatographic Conditions:
-
Column: Amino-propylesiloxane (NH2) column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Detector: RID, ELSD, or CAD.
-
-
Analysis: Inject the prepared standard solutions and the this compound sample.
-
Data Processing: Identify and quantify the main peak corresponding to this compound and any impurity peaks by comparing their retention times with the reference standards. Calculate the purity of the this compound standard as the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and identify any structural isomers or impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Materials:
-
This compound analytical standard
-
Deuterium oxide (D₂O, 99.9%)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound standard in 0.5-0.7 mL of D₂O in an NMR tube.
-
NMR Experiments:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to aid in the complete assignment of proton and carbon signals.
-
-
Data Analysis: Compare the acquired spectra with published NMR data for this compound or with spectra from a well-characterized reference standard. The chemical shifts, coupling constants, and correlations in the 2D spectra should be consistent with the known structure of this compound. Any unexpected signals may indicate the presence of impurities.
Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To verify the molecular weight of the this compound standard.
Instrumentation:
-
Mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Materials:
-
This compound analytical standard
-
Methanol or acetonitrile (LC-MS grade)
-
Ultrapure water
-
Formic acid (optional, for enhancing ionization)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound standard (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
MS Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system. Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion (e.g., [M+Na]⁺ or [M-H]⁻). Compare the experimentally determined mass with the theoretical exact mass of this compound (C₁₂H₂₂O₁₁). A close match (typically within 5 ppm) confirms the elemental composition and molecular weight of the standard. Fragmentation patterns (MS/MS) can provide further structural information.
References
Safety Operating Guide
Essential Guide to Inulobiose Disposal: A Procedural Overview
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the proper disposal of inulobiose, grounded in established safety protocols for similar non-hazardous substances.
This compound, a disaccharide derived from inulin, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] Its disposal, therefore, follows standard laboratory procedures for non-hazardous chemical waste, with a primary focus on preventing environmental contamination and maintaining a safe workspace.
Safety and Handling Summary
While this compound is not considered hazardous, adherence to good industrial hygiene and safety practices is paramount. The toxicological properties of this compound have not been fully investigated, and it may cause mild irritation to the eyes, skin, and respiratory tract.[3]
| Hazard Classification & PPE | Summary of Recommendations |
| Hazard Classification | Not classified as hazardous.[1][2] |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin Contact, Eye Contact. |
| Personal Protective Equipment (PPE) | Safety glasses with side shields (or goggles), protective gloves (e.g., nitrile rubber), and standard laboratory clothing are recommended to prevent skin and eye contact.[4][5] |
| Engineering Controls | Use in a well-ventilated area. General ventilation is typically sufficient.[1] |
| Incompatible Materials | Strong oxidizing agents, exposure to moist air or water.[3][4] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for the disposal of unused or waste this compound.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety glasses, gloves, and a lab coat.
2. Spill Management (If Applicable):
-
In the event of a spill, immediately clean the area.
-
For solid this compound, sweep up the material mechanically.[1]
-
Place the swept-up material into a suitable, clearly labeled container for disposal.
-
Ventilate the affected area.
-
Avoid generating dust.
3. Containerization of Waste:
-
Place the waste this compound into a designated, appropriate, and securely sealed container to prevent environmental contamination.[1][5]
-
Ensure the container is clearly labeled as "this compound Waste" or with a similar identifier in accordance with your institution's waste management policies.
4. Final Disposal:
-
Dispose of the containerized this compound waste in accordance with all local, regional, national, and/or international regulations.[5]
-
For small quantities in a laboratory setting, this typically involves disposal in the regular solid waste stream, provided it is not mixed with any hazardous materials. Always confirm your institution's specific policies.
-
Do not allow the product to enter drains or water courses.[1]
5. Post-Disposal Hygiene:
-
After handling and disposing of this compound, wash your hands thoroughly.[4]
-
Clean any contaminated surfaces.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always prioritize your institution's specific safety protocols and waste management guidelines.
References
Personal protective equipment for handling Inulobiose
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Inulobiose. While this compound, a disaccharide of fructose, is not classified as a hazardous substance, adhering to standard laboratory safety protocols is essential to ensure a safe working environment and maintain product integrity.[1] The primary potential hazard is mild irritation from the fine powder form.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and prevent contamination when handling this compound powder.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from airborne powder which could cause mild irritation.[2][3] |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). | Prevents direct skin contact and contamination of the product.[4] |
| Body Protection | A standard lab coat. | Protects clothing and skin from contact with the powder.[3] |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. Use a NIOSH-approved respirator for dusts if ventilation is poor or if dust is generated.[3] | Prevents inhalation of airborne particles, which may cause respiratory tract irritation.[2] |
Operational Plan: Safe Handling Workflow
Proper handling of this compound is critical for safety and for preserving the quality of the chemical. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound powder.
Procedural Guidance
Storage:
-
Store this compound in a tightly sealed container to prevent moisture absorption, as it can be hygroscopic.[2][3]
-
Keep the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][3]
Handling and Use:
-
Ventilation : Always handle this compound powder in a well-ventilated area.[2] Using a chemical fume hood or a powder weighing station can help minimize the dispersal of airborne particles.[5]
-
Avoid Dust Formation : Take care when opening containers and transferring the powder to avoid creating dust.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the substance.[1][2] Do not eat, drink, or smoke in the laboratory area.[1]
Disposal Plan
This compound is considered a non-hazardous waste and can typically be disposed of with regular laboratory trash.[6][7] However, specific procedures must be followed.
-
Solid Waste :
-
Package solid this compound waste and any contaminated materials (e.g., weigh boats, paper towels) securely in a sealed container or double-bagged to prevent spills.[7]
-
Label the outer container as "Non-hazardous".[6]
-
Laboratory personnel should transport the packaged waste directly to the facility's designated dumpster.[6][8] Do not place chemical waste in common laboratory trash cans that are handled by custodial staff.[8]
-
-
Aqueous Solutions :
-
Dilute, non-hazardous sugar solutions can generally be disposed of down the drain with copious amounts of water.[9]
-
Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines on aqueous waste disposal.
-
-
Empty Containers :
-
Ensure the container is empty.
-
Deface or remove the original label to indicate the container is no longer filled with the chemical.[8]
-
Dispose of the empty container in the regular trash.
-
References
- 1. chemos.de [chemos.de]
- 2. lewisu.edu [lewisu.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus [ehs.cornell.edu]
- 7. csn.edu [csn.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
